molecular formula C10H8ClNO B064191 2-chloro-N-(3-ethynylphenyl)acetamide CAS No. 175277-85-7

2-chloro-N-(3-ethynylphenyl)acetamide

Cat. No.: B064191
CAS No.: 175277-85-7
M. Wt: 193.63 g/mol
InChI Key: ATCNHUNGSIYWPU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethynylphenyl)acetamide is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its structure integrates two critical functional groups: a chloroacetamide moiety and a terminal alkyne. The chloroacetamide group is a well-characterized electrophile that readily undergoes alkylation reactions with nucleophilic residues, such as cysteine thiols, in biological targets. This property makes it a prime candidate for the design and synthesis of covalent inhibitors, which can provide prolonged target engagement and enhanced efficacy. Concurrently, the ethynyl (alkyne) group serves as a versatile handle for bioorthogonal chemistry, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the facile tagging or "clicking" of the molecule with various azide-containing probes, enabling applications in target identification, proteomic profiling, and cellular imaging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCNHUNGSIYWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384156
Record name 2-chloro-N-(3-ethynylphenyl)acetamide
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-85-7
Record name 2-Chloro-N-(3-ethynylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(3-ethynylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 2-chloro-N-(3-ethynylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(3-ethynylphenyl)acetamide Derivatives

Abstract

The 2-chloro-N-acetamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The introduction of a 3-ethynylphenyl substituent onto this scaffold presents a unique opportunity for drug discovery. The chloroacetamide moiety can function as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in target proteins.[3] Simultaneously, the terminal alkyne of the ethynylphenyl group serves as a versatile synthetic handle for "click chemistry" or as a key pharmacophore for interacting with specific enzyme active sites, such as those in protein kinases.[4][5] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives, with a primary focus on their potential as covalent kinase inhibitors for cancer therapy and as antimicrobial agents.

Rationale and Design Strategy

The core concept behind this class of compounds is the synergistic combination of two key functional groups:

  • The α-Chloroacetamide Warhead: This group is a well-established electrophile used in targeted covalent inhibitors.[6] It can react with the thiol group of cysteine residues often found in the active sites of protein kinases, leading to irreversible or long-lasting inhibition.[3][7] This covalent bonding mechanism can provide high potency and selectivity and overcome resistance mechanisms associated with non-covalent inhibitors.

  • The 3-Ethynylphenyl Group: This moiety offers several strategic advantages. The terminal alkyne can form specific interactions within an ATP-binding pocket. Furthermore, its presence provides a reactive handle for modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).[4]

Our hypothesis is that combining these two moieties will yield potent, selective, and covalent inhibitors of key biological targets. This guide outlines the experimental roadmap to test this hypothesis.

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward acylation reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Ethynylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethynylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Caution: The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothesized Biological Activities & Mechanisms

Anticancer Activity: Covalent Kinase Inhibition

The combination of the chloroacetamide warhead and the ethynylphenyl scaffold strongly suggests a potential mechanism of action as a covalent kinase inhibitor.[3][5] Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), have a non-catalytic cysteine residue near the ATP binding site that can be targeted by electrophilic inhibitors.[7]

Proposed Mechanism of Action: The inhibition is proposed to follow a two-step mechanism:

  • Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the kinase active site, driven by interactions of the ethynylphenyl ring and other parts of the molecule.

  • Irreversible Covalent Bonding (k_inact): Once properly oriented, the electrophilic chloroacetamide group reacts with the nearby cysteine residue, forming a permanent covalent bond and inactivating the enzyme.

G cluster_kinase Kinase Active Site cluster_complex Reversible Complex cluster_covalent Irreversible Complex K Kinase (E) EI E•I Complex K->EI Cys Cysteine Residue I Inhibitor (I) This compound I->EI Kᵢ (Reversible Binding) E_I_cov E-I Covalent Adduct (Inactive Kinase) EI->E_I_cov k_inact (Covalent Bond Formation)

Antimicrobial Activity

Chloroacetamide derivatives have demonstrated broad-spectrum antimicrobial activity.[1][2] The mechanism is likely related to the alkylation of essential bacterial enzymes or proteins, leading to disruption of cellular processes and cell death. The lipophilicity of the ethynylphenyl group may enhance cell wall penetration.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Evaluation

This protocol determines the concentration of the compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

  • Cancer cell line(s) of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Treat with Compound Serial Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

This assay determines the kinetic parameters Kᵢ and k_inact for covalent inhibitors. By measuring the IC₅₀ at different pre-incubation times, the time-dependent nature of the inhibition can be quantified.[6][11]

Materials:

  • Purified target kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Pre-incubation: Prepare reactions containing the kinase and varying concentrations of the inhibitor in kinase buffer. Incubate these mixtures for different periods (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

  • Initiate Kinase Reaction: After each pre-incubation period, initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the remaining kinase activity using an appropriate detection method (e.g., luminescence for ADP-Glo™).

  • Data Analysis:

    • For each pre-incubation time point, plot the kinase activity against the inhibitor concentration to determine an IC₅₀ value.

    • Plot the obtained IC₅₀ values against the pre-incubation time.

    • Fit the data to the following equation to determine k_inact and Kᵢ: IC₅₀(t) = Kᵢ * (1 + (k_inact * t) / ln(2)) where 't' is the pre-incubation time.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations. Leave one column as a positive control (broth + bacteria, no compound) and one as a sterility control (broth only).[14]

  • Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical In Vitro Anticancer Activity Data (Note: Data are for illustrative purposes only)

Compound IDR-Group ModificationCell LineIC₅₀ (µM)k_inact (s⁻¹)Kᵢ (µM)
Lead-001 HA5491.2 ± 0.20.00250.8
Lead-002 4-FA5490.8 ± 0.10.00310.5
Lead-003 4-OCH₃A5492.5 ± 0.40.00191.5
Lead-004 HMCF-73.1 ± 0.5--

Table 2: Hypothetical Antimicrobial Activity Data (Note: Data are for illustrative purposes only)

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead-001 H816
Lead-002 4-F48
Lead-003 4-OCH₃1632

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The inherent reactivity of the chloroacetamide group, combined with the versatility of the ethynylphenyl moiety, makes these compounds particularly attractive candidates for covalent kinase inhibitors and antimicrobial drugs. The protocols detailed in this guide provide a robust framework for synthesizing these derivatives, evaluating their biological activity, and elucidating their mechanisms of action. Future work should focus on generating a diverse library of analogs to build a comprehensive structure-activity relationship, performing proteome-wide selectivity studies to identify on- and off-targets, and ultimately advancing lead compounds into preclinical in vivo models.

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(Consolidated list of all cited sources)

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Sources

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is increasingly focused on the development of targeted therapies that offer enhanced efficacy and reduced off-target effects. Within this paradigm, covalent inhibitors have re-emerged as a powerful modality, capable of achieving high potency and prolonged duration of action. The compound 2-chloro-N-(3-ethynylphenyl)acetamide stands as a compelling candidate for investigation, possessing structural motifs that suggest a specific and potent mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this molecule. Our approach is rooted in a deep understanding of the compound's chemical biology, leveraging its inherent reactivity and structural features to elucidate its molecular targets and biological functions.

Molecular Architecture and Mechanistic Hypotheses

The structure of this compound is a composite of two key functional moieties that inform our strategic approach to target identification:

  • The Chloroacetamide "Warhead": The chloroacetamide group is a well-characterized electrophile that can act as a covalent modifier of nucleophilic amino acid residues within proteins.[1][2] The primary target for such moieties is the thiol group of cysteine residues, which can readily participate in an SN2 reaction to form a stable thioether linkage.[1] This covalent and often irreversible interaction suggests that the compound's biological activity is likely mediated by the direct and lasting inhibition of its protein target(s). Several approved drugs and clinical candidates utilize this reactive group to achieve therapeutic effect.[2][3][4]

  • The 3-Ethynylphenyl Scaffolding: The ethynylphenyl group is a feature found in several kinase inhibitors, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[5][6] This suggests that the scaffold of this compound may confer affinity for the ATP-binding pocket of protein kinases. Furthermore, the terminal alkyne provides a versatile "click chemistry" handle, a powerful tool for chemical proteomics and target identification.[7]

Based on this structural analysis, we can formulate two primary hypotheses regarding the potential therapeutic targets of this compound:

  • Protein Kinases: The compound may act as a covalent inhibitor of protein kinases, with the ethynylphenyl group guiding it to the ATP-binding site and the chloroacetamide moiety forming a covalent bond with a nearby cysteine residue.

  • Other Cysteine-Containing Proteins: The compound may target other proteins that possess a reactive cysteine in a functionally important region, such as enzymes involved in redox homeostasis (e.g., Glutathione Peroxidase 4 - GPX4) or other signaling pathways.[3][8]

This guide will now detail a multi-pronged experimental strategy to systematically investigate these hypotheses, identify candidate targets, and validate their therapeutic relevance.

A Strategic Framework for Target Identification and Validation

Our approach is designed to be a self-validating system, where data from orthogonal methods are integrated to build a high-confidence profile of the compound's molecular targets. The overall workflow is depicted below:

G cluster_0 Target Identification cluster_1 Target Validation ABPP Activity-Based Protein Profiling Candidate_Targets Candidate_Targets ABPP->Candidate_Targets ChemProteomics Chemical Proteomics (Click Chemistry) ChemProteomics->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Candidate_Targets EnzymeAssay In Vitro Enzyme Inhibition Assays Validated_Targets Validated_Targets EnzymeAssay->Validated_Targets WesternBlot Western Blotting (Pathway Analysis) WesternBlot->Validated_Targets CellAssays Cellular Phenotypic Assays CellAssays->Validated_Targets Candidate_Targets->EnzymeAssay Candidate_Targets->WesternBlot Candidate_Targets->CellAssays

Caption: Integrated workflow for target identification and validation.

In-Depth Experimental Protocols: Target Identification

Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful functional proteomic technique used to identify enzyme activities in complex biological samples. In a competitive ABPP experiment, we can identify the targets of our compound by assessing its ability to block the binding of a broad-spectrum covalent probe to its targets.

Experimental Workflow:

G Lysate Cell Lysate Compound This compound Lysate->Compound Incubate Probe Broad-spectrum Cysteine-reactive Probe (e.g., iodoacetamide-alkyne) Compound->Probe Compete Click Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis LCMS->Analysis

Caption: Competitive ABPP workflow for target identification.

Step-by-Step Protocol:

  • Prepare Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Competitive Inhibition:

    • Aliquot the cell lysate (e.g., 1 mg of protein per sample).

    • Treat the lysates with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate for 30 minutes at room temperature.

  • Click Chemistry:

    • To each sample, add a click chemistry cocktail containing a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature to ligate the biotin tag to the probe.

  • Protein Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control are considered candidate targets.

Data Presentation:

Protein IDFunctionFold Change (1 µM)Fold Change (10 µM)p-value
P00533EGFR0.450.12<0.001
P07333GPX40.850.55<0.05
Q15303BTK0.510.18<0.001
...............
Chemical Proteomics via Click Chemistry

Rationale: This approach leverages the terminal alkyne of this compound as a specific tag for its protein targets. After allowing the compound to bind to its targets in cells or lysates, we can use click chemistry to attach a reporter molecule (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Experimental Workflow:

G Cells Intact Cells or Lysate Compound This compound Cells->Compound Incubate Lyse Cell Lysis (if starting with intact cells) Compound->Lyse Click Click Chemistry with Biotin-Azide Enrich Streptavidin Enrichment Click->Enrich Lyse->Click Digest On-bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis LCMS->Analysis

Caption: Chemical proteomics workflow using click chemistry.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound or a DMSO control for a defined period (e.g., 4 hours).

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform click chemistry as described in the ABPP protocol to attach a biotin tag to the compound-bound proteins.

  • Enrichment, Digestion, and Analysis:

    • Proceed with streptavidin enrichment, on-bead digestion, and LC-MS/MS analysis as outlined previously.

    • Proteins that are significantly enriched in the compound-treated sample compared to the control are identified as candidate targets.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for assessing target engagement in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, we can detect these shifts.

Experimental Workflow:

G Cells Treat Cells with Compound/Vehicle Lyse Lyse Cells Cells->Lyse Heat Heat Aliquots to Different Temperatures Lyse->Heat Centrifuge Centrifuge to Pellet Aggregates Heat->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze Soluble Protein (e.g., Western Blot, MS) Collect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the compound or vehicle control.

    • Harvest and lyse the cells.

  • Thermal Challenge:

    • Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the samples to pellet the heat-denatured, aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of specific proteins at each temperature using Western blotting or perform a proteome-wide analysis using mass spectrometry (MS-CETSA).

    • A target protein will show increased thermal stability (i.e., more protein remains soluble at higher temperatures) in the compound-treated samples.

In-Depth Experimental Protocols: Target Validation

In Vitro Enzyme Inhibition Assays

Rationale: Once candidate targets are identified, it is crucial to confirm direct functional inhibition using purified proteins.

Step-by-Step Protocol (Example for a Kinase):

  • Obtain Purified Protein:

    • Source recombinant, purified active kinase (the candidate target).

  • Kinase Activity Assay:

    • Set up a reaction mixture containing the kinase, its specific substrate peptide, and ATP in a suitable buffer.

    • Add varying concentrations of this compound.

    • Incubate for a defined period.

    • Measure kinase activity using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Western Blotting for Pathway Analysis

Rationale: To confirm that target engagement in cells leads to the expected biological consequence, we can use Western blotting to monitor the phosphorylation status of downstream substrates of the target protein.

Step-by-Step Protocol (Example for an EGFR Inhibitor):

  • Cell Treatment and Lysis:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and its downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as loading controls.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Quantify the band intensities to determine the change in phosphorylation of the signaling proteins upon compound treatment. A successful target engagement should lead to a dose- and time-dependent decrease in the phosphorylation of the target and its downstream substrates.

Cellular Phenotypic Assays

Rationale: These assays aim to link the molecular mechanism of action to a cellular outcome, such as cell death or growth inhibition.

Step-by-Step Protocol (Example for Ferroptosis Induction):

  • Cell Viability Assay:

    • Treat cells with a dose range of the compound and measure cell viability using an MTT or CellTiter-Glo assay to determine the EC50.

  • Lipid Peroxidation Assay:

    • Treat cells with the compound and a known ferroptosis inducer (e.g., RSL3) as a positive control.[3]

    • Measure lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation, a hallmark of ferroptosis.

  • Rescue Experiments:

    • Co-treat cells with the compound and specific inhibitors of ferroptosis, such as ferrostatin-1 (a lipid radical trapping agent) or deferoxamine (an iron chelator).

    • If the compound induces ferroptosis, its cytotoxic effects should be rescued by these inhibitors.

Conclusion and Forward Look

The systematic application of the methodologies outlined in this guide will enable a comprehensive characterization of the therapeutic targets of this compound. By integrating data from orthogonal approaches—spanning from broad, unbiased proteomic screening to specific, hypothesis-driven validation—researchers can build a robust and compelling case for the compound's mechanism of action. This foundational knowledge is paramount for the strategic development of this promising molecule into a novel therapeutic agent. The journey from a compound of interest to a clinically validated drug is arduous, but it begins with a clear and scientifically rigorous understanding of its molecular targets, a process this guide is designed to facilitate.

References

  • Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Retrieved from [Link][1]

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  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5661. [Link][7]

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  • Hisaoka, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13833–13845. [Link][4]

  • Çankaya, N., et al. (2023). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link][10]

  • Unknown. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link][11]

  • Unknown. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link][12]

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  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link][14]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link][15]

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  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed Central. [Link][16]

  • Unknown. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link][17]

  • Shan, L. (2009). [11C] N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link][18]

  • Demchenko, A. M., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(14), 5373. [Link][19]

  • National Center for Biotechnology Information. (2009). [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link][20]

  • de Macêdo, I. M. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link][21]

  • Matiichuk, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(2), M1382. [Link][22]/2022/2/M1382) [cite: 22]

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In Vitro Screening of 2-chloro-N-(3-ethynylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The compound 2-chloro-N-(3-ethynylphenyl)acetamide presents a compelling case for thorough in vitro evaluation. Its chemical architecture, featuring both a reactive chloroacetamide group and an ethynyl moiety, suggests the potential for covalent interaction with biological targets and diverse pharmacological activities. The chloroacetamide functional group is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[1][2] The ethynyl group, while less reactive, can also participate in various biological interactions and has been found in compounds with cytotoxic and other pharmacological properties.[3][4][5]

This technical guide provides a comprehensive framework for the in vitro screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to elucidating the compound's biological activity profile. The methodologies described herein are grounded in established principles of pharmacology and biochemistry, emphasizing the importance of robust experimental design and data interpretation.

Rationale for Screening: Structural Insights and Potential Activities

The chemical structure of this compound provides the foundational rationale for its screening cascade. The presence of the electrophilic chloroacetamide group strongly suggests the possibility of covalent inhibition of enzymes, a mechanism that can lead to high potency and prolonged duration of action.[6][7] Covalent inhibitors have seen a resurgence in drug development, with several approved drugs targeting kinases and other enzymes.[8]

The ethynylphenyl component of the molecule contributes to its overall physicochemical properties, such as lipophilicity and aromatic interactions, which will influence its binding to target proteins and its ability to cross cellular membranes. Acetylenic compounds themselves have been shown to exhibit a range of biological effects, including cytotoxic activity against cancer cell lines.[3][4]

Given these structural features, the in vitro screening strategy for this compound should be multi-faceted, encompassing assessments of:

  • General Cytotoxicity: To determine the compound's overall effect on cell viability and establish a therapeutic window.

  • Covalent Binding Potential: To confirm the reactivity of the chloroacetamide moiety with nucleophilic residues.

  • Target-Based Enzyme Inhibition: To identify specific enzymes that are inhibited by the compound.

  • Phenotypic Screening: To uncover unexpected biological activities in cell-based models of disease.

This guide will detail the experimental workflows and methodologies for each of these key areas of investigation.

Experimental Workflows and Protocols

The in vitro screening of this compound should follow a logical progression, starting with broad assessments of activity and moving towards more specific, target-based assays.

Overall Screening Workflow

Caption: High-level workflow for the in vitro screening of this compound.

PART 1: General Cytotoxicity Assessment

The initial step in characterizing any new compound is to assess its general cytotoxicity across a range of cell lines. This provides crucial information about its potential therapeutic index and guides the concentration ranges for subsequent assays.

Recommended Cell Lines:

A diverse panel of human cancer cell lines should be employed to identify potential tissue-specific effects. A starting panel could include:

  • HepG2 (Liver Carcinoma): To assess potential hepatotoxicity.[9][10]

  • A549 (Lung Carcinoma): A common model for lung cancer.

  • MCF-7 (Breast Carcinoma): A well-characterized estrogen receptor-positive breast cancer line.[11]

  • PANC-1 (Pancreatic Carcinoma): A model for a typically aggressive cancer.[11]

  • A normal, non-cancerous cell line (e.g., HEK293 or primary cells): To assess selectivity for cancer cells.[4]

Protocol: Resazurin-Based Cytotoxicity Assay

The resazurin (alamarBlue) assay is a robust and sensitive method for measuring cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide, for example, from 0.01 µM to 100 µM. Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:
Cell LineIC50 (µM) of this compound
HepG2[Insert Value]
A549[Insert Value]
MCF-7[Insert Value]
PANC-1[Insert Value]
HEK293[Insert Value]
PART 2: Assessment of Covalent Binding

Given the presence of the chloroacetamide moiety, it is critical to determine if this compound acts as a covalent inhibitor.

Thiol Reactivity Assay

A simple and effective way to assess the intrinsic reactivity of the electrophilic warhead is to measure its reaction rate with a model thiol, such as glutathione (GSH).[8]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of this compound and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation: Mix the compound and GSH solutions at defined concentrations.

  • Time-Course Monitoring: Monitor the depletion of GSH over time using a thiol-reactive fluorescent probe (e.g., ThioGlo™) or by LC-MS to detect the formation of the compound-GSH adduct.

  • Data Analysis: Calculate the second-order rate constant for the reaction.

Mass Spectrometry-Based Covalent Binding Assay

To confirm covalent adduction to a target protein, intact protein mass spectrometry is the gold standard.[1][12]

Step-by-Step Methodology:

  • Incubation: Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin or a specific enzyme of interest) with this compound at various concentrations and for different time points.

  • Sample Preparation: Desalt the protein sample to remove excess compound and buffer salts.

  • Mass Spectrometry Analysis: Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Look for a mass shift in the protein corresponding to the molecular weight of the compound, which indicates covalent modification. The extent of modification can be quantified by comparing the peak intensities of the unmodified and modified protein.

PART 3: Target-Based and Phenotypic Screening
Enzyme Inhibition Assays

Based on the structural alerts and potential for covalent modification, a panel of enzymes, particularly those with a cysteine in the active site, should be screened. This could include:

  • Kinases: Many kinases have a cysteine residue in or near the ATP-binding pocket.

  • Proteases: Cysteine proteases are a well-known class of enzymes susceptible to covalent inhibition.

  • Deubiquitinating Enzymes (DUBs): These enzymes often have a catalytic cysteine.[1]

The choice of specific enzymes can be guided by literature precedents for similar chemical scaffolds or through computational docking studies.[5][13] Standard enzymatic assays (e.g., fluorescence, luminescence, or absorbance-based) can be adapted to assess inhibition by this compound. For covalent inhibitors, it is important to perform time-dependent inhibition assays to determine the kinetic parameters kinact and KI.[6][14]

Phenotypic Screening

Phenotypic screening in disease-relevant cellular models can uncover novel mechanisms of action. For example, if cytotoxicity is observed in cancer cell lines, further investigation into the mechanism of cell death is warranted.

Apoptosis vs. Necrosis Assay:

This can be performed using annexin V and propidium iodide staining followed by flow cytometry or fluorescence microscopy.

Signaling Pathway Analysis

G cluster_0 Cellular Response to Covalent Inhibition Compound This compound Target Target Protein (e.g., Kinase, Protease) Compound->Target Covalent Modification Pathway Downstream Signaling Pathway Target->Pathway Inhibition of Activity Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response Altered Signaling

Caption: Potential mechanism of action of this compound.

Conclusion

The in vitro screening of this compound requires a systematic and multi-pronged approach. By progressing from broad cytotoxicity profiling to specific covalent binding and target-based assays, a comprehensive understanding of its biological activity can be achieved. The methodologies outlined in this guide provide a robust framework for this investigation, emphasizing scientific rigor and logical experimental design. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link][6]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link][12]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. [Link][8]

  • Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. British Journal of Pharmacology, 153(5), 876-884. [Link][3]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link][14]

  • Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. MDPI. [Link]

  • High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins. MDPI. [Link][13]

  • Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. National Institutes of Health. [Link][4]

  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. [Link][7]

  • An improved resazurin-based cytotoxicity assay for hepatic cells. In Vitro & Molecular Toxicology, 14(4), 255-265. [Link][9]

  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. National Institutes of Health. [Link][1]

  • Computational and experimental studies to discover a promising lead compound, chemically related to natural acetylene acetogenins from Porcelia macrocarpa, against amastigotes of Leishmania (L.) infantum. Medicinal Chemistry Research, 32(1), 1-12. [Link][5]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(11), 3298-3302. [Link][10]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Institutes of Health. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link][11]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link][2]

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A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary cytotoxicity studies of the novel compound, 2-chloro-N-(3-ethynylphenyl)acetamide. By integrating established methodologies with a mechanistic understanding of related chloroacetamide compounds, this document outlines a scientifically rigorous approach to evaluating the cytotoxic potential of this molecule.

Introduction and Scientific Context

This compound belongs to the broader class of N-aryl 2-chloroacetamides, a group of compounds recognized for their diverse biological activities, including herbicidal, antimicrobial, and potential anticancer properties.[1][2] The core chemical scaffold, chloroacetamide, is a known electrophilic agent, a characteristic that underpins its biological effects.[3][4] The introduction of a 3-ethynylphenyl substituent introduces unique structural and electronic features that may modulate its reactivity and cellular interactions, warranting a thorough investigation of its cytotoxic profile.

The ethynyl group, a terminal alkyne, can participate in various chemical reactions, including "click chemistry," making this molecule a potential tool for chemical biology studies or a candidate for targeted drug delivery systems. However, this reactivity also necessitates a careful evaluation of its inherent toxicity. This guide will provide the foundational experimental workflows to characterize the cytotoxic effects of this compound.

Postulated Mechanism of Action: An Electrophilic-Nucleophilic Interaction

The cytotoxicity of chloroacetamide and its derivatives is primarily attributed to their nature as soft electrophiles.[3][5] The electron-withdrawing chlorine atom renders the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules.[6] This covalent interaction can irreversibly inhibit the function of critical cellular proteins.[3]

A key molecular target for chloroacetamides is the class of enzymes known as very-long-chain fatty acid elongases.[7][8] These enzymes possess a conserved cysteine residue in their active site, which acts as a nucleophile. The chloroacetamide moiety can form a covalent bond with the sulfhydryl group of this cysteine, leading to enzyme inactivation.[8]

The proposed mechanism of action for this compound follows this established paradigm. The compound is expected to act as an electrophile, targeting nucleophilic residues in cellular proteins, thereby disrupting their function and leading to cytotoxicity.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Consequence Compound This compound (Electrophile) Protein Target Protein (e.g., Enzyme with Cysteine Residue) (Nucleophile) Compound->Protein Nucleophilic Attack Adduct Covalent Adduct Formation Protein->Adduct Covalent Bonding Inhibition Enzyme Inhibition Adduct->Inhibition Disruption Disruption of Cellular Pathways Inhibition->Disruption Cytotoxicity Cell Death Disruption->Cytotoxicity Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Dose_Response Dose-Response and Time-Course Experiment Design Cell_Culture->Dose_Response MTT_Assay MTT Assay (Metabolic Activity) Dose_Response->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Dose_Response->LDH_Assay Live_Dead Live/Dead Staining (Viability Visualization) Dose_Response->Live_Dead Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Live_Dead->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: Experimental workflow for preliminary cytotoxicity studies.

Compound Synthesis and Preparation

The synthesis of this compound can be achieved through the reaction of 3-ethynyl aniline with chloroacetyl chloride. [1][9]The purity of the synthesized compound should be confirmed using techniques such as NMR and mass spectrometry. For cytotoxicity studies, a stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C.

Cell Line Selection and Culture

The choice of cell lines should be guided by the intended application of the compound. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for assessing selectivity). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Complementary Assays

To corroborate the findings from the MTT assay, the following assays are recommended:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity.

  • Live/Dead Viability/Cytotoxicity Assay: This fluorescence-based assay uses two probes (e.g., calcein-AM and ethidium homodimer-1) to simultaneously stain live and dead cells, allowing for direct visualization and quantification of cytotoxicity.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner. A dose-response curve should be generated for each cell line and time point.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa2452.3
4825.1
7212.8
A5492468.9
4833.4
7218.2
HEK29324>100
4885.6
7262.1

Interpretation:

The hypothetical data in Table 1 would suggest that this compound exhibits time- and dose-dependent cytotoxicity against the cancer cell lines HeLa and A549. The lower IC50 values at longer incubation times indicate a cumulative effect. The higher IC50 values in the non-cancerous HEK293 cell line might suggest some degree of selectivity towards cancer cells, a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. The proposed experimental workflow, grounded in the established reactivity of the chloroacetamide class of compounds, will enable a thorough assessment of its cytotoxic potential.

Should the preliminary studies indicate significant and selective cytotoxicity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.

  • Apoptosis Assays: Determining if the observed cell death occurs via apoptosis or necrosis.

  • In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for the continued development and characterization of this compound.

References

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  • Beyond Benign. (n.d.). Electrophilic Reactions. Retrieved from [Link]

  • Gubry, T., et al. (2020). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Antioxidants, 9(11), 1083. [Link]

  • LoPachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology, 414, 24-38. [Link]

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  • Somashekara, B., et al. (2023). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. International Journal of Drug Development and Research, 15(3), 1-8. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Aliyeva, S. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-490. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(3-ethynylphenyl)acetamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability under physiological conditions. These parameters are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 2-chloro-N-(3-ethynylphenyl)acetamide , a compound of interest in contemporary drug discovery programs.

The structure of this compound, featuring a reactive chloroacetamide group and a terminal ethynyl moiety, presents unique challenges and considerations for its development. The chloroacetamide group is a known electrophile, potentially susceptible to nucleophilic attack and hydrolysis, while the ethynyl group can undergo various chemical transformations. Therefore, a rigorous evaluation of its behavior in biologically relevant media is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework of experimental protocols and theoretical considerations for characterizing this and similar molecules.

Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₈ClNODefines the elemental composition.
Molecular Weight 193.63 g/mol Influences diffusion and membrane permeability.
logP (Octanol-Water Partition Coefficient) 2.7Indicates lipophilicity; affects solubility and permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲPredicts passive molecular transport through membranes.
pKa (acidic) 14.5 (estimated amide N-H)Indicates potential for ionization at physiological pH.
pKa (basic) Not applicableNo strong basic centers.

Note: The predicted values are for 2-chloro-N-(3-ethenylphenyl)acetamide and serve as an approximation for this compound.[1]

Solubility Assessment: A Two-Tiered Approach

Aqueous solubility is a critical factor for oral drug absorption. In the early stages of drug discovery, a tiered approach to solubility assessment is often employed, starting with high-throughput kinetic solubility screens, followed by the more resource-intensive, but definitive, thermodynamic solubility determination for promising candidates.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is amenable to high-throughput screening and provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, mimicking the initial dissolution phase in the gastrointestinal tract.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a panel of biologically relevant buffers, such as:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tris-HCl, pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Assay Plate Preparation: In a clear-bottomed 96-well plate, add 198 µL of each buffer to designated wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. This rapid addition can induce precipitation of insoluble compounds.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle agitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the nephelometric signal of the test compound to that of a known soluble and a known insoluble control compound to classify its kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most common approach for this determination.

Experimental Protocol: Shake-Flask Method

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired biological buffer.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the incubation period.

  • Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV method described in the "Analytical Methodologies" section.

  • Data Reporting: Express the thermodynamic solubility in µg/mL or µM.

G cluster_0 Solubility Assessment Workflow start Start kinetic Kinetic Solubility (Nephelometry) start->kinetic thermo Thermodynamic Solubility (Shake-Flask) start->thermo stock Prepare 10 mM stock in DMSO kinetic->stock add_buffer Add excess solid to buffer thermo->add_buffer add_stock Add stock to buffer in 96-well plate stock->add_stock incubate_thermo Incubate 24-48h @ 37°C add_buffer->incubate_thermo incubate_kinetic Incubate 2h @ 37°C add_stock->incubate_kinetic measure Measure turbidity incubate_kinetic->measure separate Centrifuge & filter supernatant incubate_thermo->separate end End measure->end quantify Quantify by HPLC separate->quantify quantify->end

Fig. 1: Experimental workflows for solubility determination.

Stability Assessment in Biological Buffers

The chemical stability of a drug candidate in biological fluids is crucial for its therapeutic efficacy and safety. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Short-Term Stability Study

This study assesses the stability of this compound in various buffers over a typical experimental timeframe (e.g., up to 48 hours) at physiological temperature.

Experimental Protocol: HPLC-Based Stability Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution into the selected biological buffers (e.g., PBS pH 7.4, SGF pH 1.2) to a final concentration within the linear range of the analytical method (e.g., 10 µM).

  • Incubation: Aliquot the working solutions into separate vials for each time point and incubate them in a temperature-controlled environment at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for each condition.

  • Sample Quenching and Storage: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. Store the samples at -20°C until analysis.

  • Analysis: Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining relative to the T=0 sample.

Data Presentation: Illustrative Stability Data

BufferpHTemperature (°C)% Remaining at 24h% Remaining at 48h
PBS7.43795.288.7
SGF1.23798.596.1

Note: Data is for illustrative purposes only.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[1][2][3][4][5] This is crucial for developing stability-indicating analytical methods.

Protocol for Forced Degradation

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for up to 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Photostability: Expose the compound in solution to a combination of UV and visible light as per ICH Q1B guidelines.

Samples from each condition are analyzed by LC-MS to identify and characterize the degradation products.

G cluster_1 Stability Assessment Workflow start Start stock Prepare 10 mM stock in DMSO start->stock working Dilute to 10 µM in test buffers stock->working aliquot Aliquot for each time point working->aliquot incubate Incubate @ 37°C aliquot->incubate sample Sample at T=0, 2, 4, 8, 24, 48h incubate->sample quench Quench with cold ACN/MeOH sample->quench analyze Analyze by HPLC-UV quench->analyze end End analyze->end

Fig. 2: Workflow for short-term stability assessment.
Potential Degradation Pathways

The chloroacetamide moiety is susceptible to hydrolysis, particularly under basic conditions, which would cleave the amide bond or substitute the chloride. The ethynyl group is generally more stable but can undergo hydration or oxidation under certain conditions.

G compound This compound C₁₀H₈ClNO hydrolysis Hydrolysis (Acid/Base) Cleavage of amide bond or substitution of Cl compound->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂) Oxidation of ethynyl group or aromatic ring compound->oxidation [O] photolysis Photolysis (UV/Vis) Variety of potential reactions compound->photolysis

Fig. 3: Potential degradation pathways.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of the parent compound and the detection of any degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is the workhorse for solubility and stability studies.

Exemplary HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products formed during stability studies.[6][7][8][9] It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the degradants.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage drug development. For a novel compound such as this compound, with its inherent chemical functionalities, a proactive and rigorous assessment is critical. The protocols and methodologies outlined in this guide provide a robust framework for obtaining the essential data needed to make informed decisions, de-risk potential liabilities, and guide the optimization of lead compounds. By integrating these studies early in the discovery pipeline, researchers can significantly enhance the probability of advancing safe and efficacious molecules toward clinical development.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2017. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013. Available from: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. 2021. Available from: [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. 2020. Available from: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. 2012. Available from: [Link]

  • PubChem. 2-chloro-N-(3-ethenylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

Sources

investigating the mechanism of action of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-chloro-N-(3-ethynylphenyl)acetamide

Introduction: Deconstructing a Novel Bioactive Compound

The compound this compound represents a compelling subject for mechanistic investigation. Its structure incorporates two key functionalities: a chloroacetamide group and an ethynylphenyl moiety. The chloroacetamide group is a well-documented electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues within proteins, such as cysteine.[1][2] This strongly suggests the compound may function as a covalent inhibitor, a class of molecules known for their high potency and prolonged duration of action due to the formation of a stable drug-target complex.[3][4] The 3-ethynylphenyl group acts as the "guidance system," directing the molecule to a specific protein binding pocket and governing its selectivity.[4] Furthermore, the terminal alkyne of the ethynyl group serves as a bioorthogonal handle, a powerful tool for chemical proteomics.[5][6]

While various chloroacetamide derivatives have been explored for a range of biological activities, including anticancer and antimicrobial effects, the specific cellular targets and mechanism of action for this particular molecule remain uncharacterized.[7][8][9] A critical consideration is the potential for off-target effects; chloroacetamides have been reported to induce ferroptotic cell death through broad cysteine reactivity, a possibility that must be carefully assessed.[1]

This guide provides a comprehensive, technically-grounded framework for the complete elucidation of the mechanism of action of this compound. We will proceed from the foundational hypothesis of covalent inhibition through a multi-step experimental workflow encompassing target identification, target engagement validation, and the deconvolution of downstream cellular pathways.

Part 1: The Covalent Inhibition Hypothesis

The central hypothesis is that this compound acts as a targeted covalent inhibitor. This mechanism typically proceeds in two steps:

  • Reversible Binding (Ki ): The inhibitor first binds non-covalently to the target protein's active or allosteric site. The affinity of this initial interaction is determined by the inhibitor's "guidance system"—in this case, the ethynylphenyl group.[10]

  • Irreversible Covalent Bonding (kinact ): Following initial binding, the electrophilic chloroacetamide warhead is positioned optimally to react with a nearby nucleophilic amino acid residue (e.g., Cys, Lys), forming a permanent covalent bond and inactivating the protein.[11][12]

This dual-step process allows for high selectivity. While the inhibitor might transiently bind to other proteins, covalent modification will only occur if a suitable nucleophile is correctly positioned.[3] The inherent reactivity of the chloroacetamide warhead must be balanced; high reactivity increases the risk of off-target labeling and rapid clearance by cellular nucleophiles like glutathione.[10][13]

G cluster_1 Step 2: Covalent Bond Formation I_P Inhibitor + Protein (Free) IP_complex I--P Complex (Non-covalent) I_P->IP_complex IP_complex->I_P IP_covalent I-P Complex (Covalent & Inactivated) IP_complex->IP_covalent k_inact (Irreversible) G start Treat Cells: 1. Vehicle 2. Compound (Competitor) 3. Probe (Alkyne-Compound) lysis Cell Lysis start->lysis click CuAAC Click Chemistry (Add Azide-Biotin) lysis->click enrich Streptavidin Pull-Down click->enrich wash Wash Beads enrich->wash elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms end Identify Competed Proteins (Potential Targets) ms->end G start Treat Cells: Vehicle vs. Compound heat Heat Aliquots across Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse wb Western Blot for Putative Target Protein lyse->wb end Plot Melting Curves & Observe Thermal Shift wb->end G start Compound Perturbs Cellular Target response Cellular Homeostatic Response start->response rna_seq RNA-Seq Measures Transcriptome Changes response->rna_seq pathway Pathway Enrichment Analysis Identifies Affected Pathways rna_seq->pathway moa Mechanism of Action Elucidated pathway->moa

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-chloro-N-(3-ethynylphenyl)acetamide in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Reagent for Targeted Covalent Inhibition

In the landscape of modern kinase inhibitor design, the pursuit of enhanced potency, selectivity, and duration of action has led to a resurgence of interest in covalent inhibitors.[1][2] These agents form a stable, covalent bond with their target protein, often leading to irreversible inhibition and a durable pharmacological effect.[1] Central to the synthesis of many such inhibitors is the use of bifunctional chemical building blocks that possess both a recognition element and a reactive "warhead." 2-chloro-N-(3-ethynylphenyl)acetamide is an exemplary reagent in this class, offering a unique combination of functionalities tailored for the synthesis of potent and selective covalent kinase inhibitors.

This molecule incorporates two key reactive moieties:

  • The α-chloroacetamide group: This functional group serves as a versatile electrophilic handle. The chlorine atom is a good leaving group, readily displaced by various nucleophiles such as amines, thiols, and phenols.[3][4] This reactivity allows for the straightforward incorporation of the this compound fragment into a larger molecular scaffold, often through nucleophilic substitution reactions.

  • The terminal ethynyl (alkyne) group: The ethynyl group is a latent electrophile that can act as a Michael acceptor.[5] In the context of kinase inhibition, this "warhead" is designed to react with a nucleophilic cysteine residue located in or near the ATP-binding site of the target kinase, forming a stable covalent bond.[5][6] This targeted covalent modification is a hallmark of many successful irreversible kinase inhibitors.[7][8]

The strategic placement of these two groups on a phenyl scaffold provides a valuable platform for the construction of a diverse array of kinase inhibitors. The phenyl ring itself can be further functionalized to optimize binding affinity and selectivity for the target kinase.

Application in Kinase Inhibitor Synthesis: A Strategic Overview

The primary application of this compound lies in its role as a key intermediate for the synthesis of covalent kinase inhibitors targeting a non-catalytic cysteine residue in the kinase active site. The synthesis strategy generally involves a multi-step process where the chloroacetamide moiety is first utilized to connect the phenyl-ethynyl fragment to a core heterocyclic scaffold that provides the initial, non-covalent binding affinity to the target kinase.

A common and powerful method for constructing the core of many kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, enabling the assembly of complex biaryl structures that are prevalent in kinase inhibitor pharmacophores.

The following sections will detail a representative synthetic workflow and protocol for the application of this compound in the synthesis of a generic covalent kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-ethynylaniline and chloroacetyl chloride.

Materials:

  • 3-Ethynylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethynylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

Protocol 2: Representative Synthesis of a Covalent Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of a covalent kinase inhibitor scaffold using this compound and a heterocyclic core via a Suzuki coupling followed by nucleophilic substitution.

Part A: Suzuki-Miyaura Coupling to form the Kinase Hinge-Binding Core

This step involves the coupling of a di-halogenated heterocyclic core (e.g., a dichloropyrimidine) with a boronic acid to introduce a key recognition motif.

Materials:

  • 2,4-Dichloropyrimidine (or other suitable di-halogenated heterocycle)

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[12]

  • Base (e.g., K₂CO₃)[12]

  • Solvent (e.g., 1,4-dioxane and water)[9]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., 3 mol%).[9]

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[9]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the mono-coupled product (e.g., 2-chloro-4-(4-phenoxyphenyl)pyrimidine).

Part B: Nucleophilic Substitution with an Amino-linker

This step introduces a linker to which the covalent warhead will be attached.

Materials:

  • Mono-coupled product from Part A

  • Amino-linker (e.g., a protected aminopiperidine)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve the mono-coupled product (1.0 eq.) and the amino-linker (1.2 eq.) in DMF.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • If the amino-linker is protected (e.g., with a Boc group), perform a deprotection step (e.g., using trifluoroacetic acid in DCM) to reveal the free amine.

Part C: Coupling with this compound

This final step attaches the covalent warhead to the core scaffold.

Materials:

  • Product from Part B (with a free amine)

  • This compound (from Protocol 1)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the amine-containing core (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent.

  • Add DIPEA (2.0 eq.) and stir the reaction at room temperature for 12-24 hours, or gently heat if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in the previous steps.

  • Purify the final product by column chromatography or preparative HPLC to obtain the desired covalent kinase inhibitor.

Visualization of Synthetic Workflow and Mechanism

G cluster_0 Synthesis of Covalent Kinase Inhibitor A 2,4-Dichloropyrimidine + Arylboronic Acid B Suzuki-Miyaura Coupling A->B C 2-Chloro-4-arylpyrimidine B->C D + Amino-linker E Nucleophilic Substitution C->E D->E F Amine-linked Core Scaffold E->F G + This compound H Nucleophilic Substitution F->H G->H I Final Covalent Kinase Inhibitor H->I

Caption: Synthetic workflow for a covalent kinase inhibitor.

G cluster_1 Mechanism of Covalent Inhibition Kinase Kinase Active Site (with Cysteine residue) Complex Non-covalent Binding Complex Kinase->Complex Reversible Binding Inhibitor Covalent Inhibitor (with Ethynyl 'Warhead') Inhibitor->Complex Covalent_Bond Covalent Adduct (Irreversible Inhibition) Complex->Covalent_Bond Michael Addition (Cys-S⁻ attacks Alkyne)

Sources

Application Notes and Protocols for Developing Cellular Assays with 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Covalent Probe

2-chloro-N-(3-ethynylphenyl)acetamide is a bifunctional small molecule featuring two key reactive moieties: a chloroacetamide electrophile and a terminal alkyne. This structure positions it as a powerful tool for chemical biology and drug discovery. The chloroacetamide group is a moderately reactive electrophile known to form covalent bonds with nucleophilic amino acid residues, most notably cysteine.[1][2][3] This "warhead" enables the compound to act as a targeted covalent inhibitor (TCI) or an activity-based protein profiling (ABPP) probe.[4] The terminal alkyne serves as a versatile bioorthogonal handle, allowing for the "clicking" of reporter tags (e.g., fluorophores, biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This dual functionality permits a wide range of cellular assays to identify protein targets, quantify target engagement, and elucidate downstream biological effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cellular assays using this compound. We will delve into the mechanistic rationale behind experimental design, provide detailed, self-validating protocols, and offer insights into data interpretation.

Part 1: Mechanistic Considerations and Assay Design Philosophy

The chloroacetamide warhead is crucial to the function of this molecule. Unlike highly reactive warheads that can lead to off-target effects and cytotoxicity, chloroacetamides offer a balance of reactivity and selectivity, making them suitable for cellular studies.[2] However, it is important to note that some studies have linked chloroacetamide-containing compounds to off-target effects such as the induction of ferroptotic cell death, a form of iron-dependent programmed cell death.[2] This underscores the importance of rigorous validation and the use of appropriate controls.

Our assay design philosophy is built on a tiered approach, moving from broad cellular effects to specific molecular interactions. This ensures a thorough characterization of the compound's activity and mitigates the risk of misinterpreting results.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical progression for characterizing this compound in a cellular context.

G A Initial Cytotoxicity & Phenotypic Screening B Target Identification using ABPP-Pulldown & MS A->B Identify potential protein targets C Target Engagement & Occupancy Assays B->C Confirm direct binding in cells D Target Validation (e.g., siRNA/CRISPR) C->D Link target to phenotype E Downstream Pathway Analysis D->E Elucidate mechanism of action

Caption: A tiered workflow for characterizing this compound.

Part 2: Foundational Assays and Protocols

Before investigating specific protein targets, it is essential to establish the compound's general effects on cell health and proliferation.

Cellular Viability and Cytotoxicity Assays

Rationale: The initial step is to determine the concentration range over which this compound affects cell viability. This is critical for designing subsequent experiments and distinguishing between targeted pharmacological effects and non-specific toxicity. Assays like MTT or CellTiter-Glo® are standard methods to measure metabolic activity as a proxy for cell viability.[5]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your chosen cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create a serial dilution series in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a blank (medium only).[5]

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Agitate the plate for 15 minutes and measure the absorbance at 570 nm using a plate reader.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

ParameterRecommended Starting Conditions
Cell Line Dependent on research question (e.g., relevant cancer line)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time 24, 48, 72 hours
Vehicle Control DMSO concentration matched to the highest compound dose
Safety and Handling

This compound, as a chloroacetamide derivative, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6][7]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] Handle in a well-ventilated area or a chemical fume hood.[8]

  • Exposure: In case of skin contact, wash immediately with plenty of soap and water.[6] If inhaled, move to fresh air.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]

  • Storage: Store locked up in a well-ventilated place with the container tightly closed.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Part 3: Target Identification and Engagement

The true power of this compound lies in its ability to identify its cellular binding partners. The alkyne handle is key to this process.

Activity-Based Protein Profiling (ABPP) for Target Identification

Rationale: ABPP uses reactive probes to label active enzyme families directly in complex proteomes.[4] Here, this compound acts as an activity-based probe. After cellular treatment, the alkyne handle is used to "click" on a biotin-azide reporter tag. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This approach allows for the identification of direct covalent targets in their native cellular environment.[9][10]

ABPP Workflow Diagram

G A Treat Cells with This compound B Lyse Cells A->B C Click Chemistry: Add Biotin-Azide, CuSO4, Ligand B->C D Streptavidin Pulldown C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Identify Enriched Proteins F->G

Caption: Workflow for Activity-Based Protein Profiling (ABPP) and target identification.

Protocol: ABPP Target Identification

  • Cell Treatment: Treat cells with a sub-lethal concentration of this compound (determined from viability assays) for 1-4 hours. Include a vehicle (DMSO) control.

  • Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without DTT or other reducing agents).

  • Click Reaction: To the clarified lysate (1 mg total protein), add the following click-chemistry reagents:

    • Biotin-Azide (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration)

    • Copper(II) sulfate (CuSO4) (1 mM final concentration)

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Enrichment: Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.

  • Proteomic Analysis: Perform on-bead digestion with trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.

  • Data Analysis: Compare the protein lists from the compound-treated sample and the DMSO control. Bona fide targets should be significantly enriched in the treated sample.

Target Engagement Assays

Rationale: Identifying a potential target is the first step; confirming that the compound engages this target in living cells is crucial. Target engagement assays measure the extent to which a drug binds to its intended target. For covalent inhibitors, this is often assessed by quantifying the remaining unbound (free) target protein.[11][12]

Protocol: Probe-Free Occupancy (PFO) Assay by Mass Spectrometry

This advanced method directly measures the unmodified target peptide by mass spectrometry, providing an unambiguous measure of target engagement.[13]

  • Treatment: Treat cells with a dose-range of this compound for a fixed time.

  • Lysis and Digestion: Harvest cells, lyse, and digest the proteome with trypsin.

  • LC-MS/MS Analysis: Use a targeted mass spectrometry method (e.g., Parallel Reaction Monitoring, PRM) to quantify two types of peptides:

    • Target Peptide: The specific peptide from your protein of interest that contains the cysteine residue targeted by the compound.

    • Normalization Peptides: Peptides from the same protein (or other stable proteins) that are not modified by the compound.[13]

  • Quantification: The signal of the target peptide is normalized to the signals of the non-target peptides.[13]

  • Analysis: A decrease in the normalized signal of the target peptide with increasing compound concentration indicates target engagement. This allows for the calculation of a cellular EC50 for target occupancy.

AssayPrincipleProsCons
ABPP Pulldown Enrichment of probe-labeled proteins via a clickable handle.Identifies novel targets; performed in native context.Can be complex; potential for non-specific binding.
PFO by MS Direct quantification of the unmodified target peptide.[13]Highly specific and quantitative; no need for modified probes.[13]Requires MS expertise; target protein must be known.

Part 4: Downstream Functional Assays

Once a target is identified and engagement is confirmed, the next step is to understand the functional consequences of this interaction.

Western Blotting for Pathway Analysis

Rationale: If the identified target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to assess changes in the phosphorylation status of downstream substrates.[14][15] This provides a direct link between target engagement and a functional cellular outcome.

Protocol: Downstream Signaling Western Blot

  • Treatment: Treat cells with this compound at various concentrations and time points.

  • Lysis: Lyse cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream protein of interest.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.[5]

  • Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to the total protein level.

Conclusion

This compound is a versatile chemical probe that enables a multi-faceted investigation into cellular biology. By employing a systematic approach that progresses from broad phenotypic screening to specific target engagement and functional validation, researchers can confidently identify its protein targets and elucidate its mechanism of action. The protocols outlined in this guide provide a robust starting point for these investigations, emphasizing scientific rigor and data-driven decision-making.

References

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Pharmacology & Translational Science.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Pharmacology & Translational Science.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). PMC - NIH.
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  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
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  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025). ResearchGate.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). PubMed.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed.
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Application Notes and Protocols for Covalent Labeling of Proteins with 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Dual-Functionality Probe for Chemoproteomics

The study of protein function, localization, and interaction networks is a cornerstone of modern biological research and drug development. Covalent labeling of proteins with chemical probes offers a powerful approach to capture and identify protein targets, map active sites, and develop novel therapeutics.[1] 2-chloro-N-(3-ethynylphenyl)acetamide is a hetero-bifunctional reagent designed for a two-step protein modification strategy. It combines a moderately reactive chloroacetamide electrophile for covalent targeting of nucleophilic amino acid residues with a bioorthogonal ethynyl (alkyne) handle for subsequent derivatization via "click" chemistry.[2][3][4]

The chloroacetamide group is a well-established electrophilic "warhead" that primarily targets the thiol group of cysteine residues through a nucleophilic substitution reaction, forming a stable thioether bond.[5] Cysteine is a relatively low-abundance amino acid, and its side chain often possesses a heightened nucleophilicity in specific protein microenvironments, allowing for a degree of targeting selectivity.[6]

The terminal alkyne group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[2][3][4] This inert handle can be specifically and efficiently derivatized with a wide array of reporter tags (e.g., fluorophores, biotin) or other molecules of interest that bear a complementary azide group, using the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9][10][11] This two-step approach provides versatility and modularity to experimental design in chemical biology and proteomics.

This document provides a detailed technical guide, including the underlying principles and step-by-step protocols for the use of this compound in protein labeling and subsequent analysis.

Chemical Properties and Handling

PropertyValueSource
Chemical Name This compound[12]
CAS Number 175277-85-7[12]
Molecular Formula C₁₀H₈ClNON/A
Molecular Weight 193.63 g/mol N/A
Appearance Solid (form may vary)N/A

Safety and Handling:

This compound is a reactive chemical and should be handled with appropriate safety precautions. Based on the safety data for the chloroacetamide functional group, the following hazards should be considered:

  • Harmful if swallowed. [12]

  • Causes skin irritation. [12]

  • Causes serious eye damage. [12]

  • May cause respiratory irritation. [12]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Consult the material safety data sheet (MSDS) from the supplier for complete safety information.[13][14]

Principle of the Two-Step Labeling Strategy

The utility of this compound lies in its sequential reactivity. The workflow can be broken down into two key stages: covalent labeling and bioorthogonal ligation.

G cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) A Protein with accessible Cysteine C Alkyne-labeled Protein A->C Alkylation of Cysteine Thiol B This compound B->C D Azide-functionalized Reporter (e.g., Fluorophore, Biotin) E Reporter-tagged Protein C->E CuAAC or SPAAC D->E

Figure 1: Two-step protein labeling workflow.

Step 1: Covalent Labeling via Cysteine Alkylation

The chloroacetamide moiety reacts with the nucleophilic thiol group of a cysteine residue in a protein. This S-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the cysteine side chain attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. The reaction is typically performed under conditions that favor the deprotonated, more nucleophilic thiolate form of the cysteine residue (pH > 7).[5][6]

Figure 2: Cysteine alkylation reaction mechanism.

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the protein is covalently labeled with the alkyne handle, a reporter molecule containing a complementary azide group can be attached. This is most commonly achieved through one of two "click" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the terminal alkyne on the protein and the azide on the reporter tag.[7][8][9] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] A ligand such as THPTA or TBTA is often included to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[15][16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC, making it suitable for live-cell labeling where copper toxicity is a concern.[10][11][17][18] In SPAAC, the alkyne is part of a strained ring system (e.g., dibenzocyclooctyne, DBCO), which readily reacts with azides without the need for a catalyst. For the application of this compound, the azide would need to be on the reporter molecule and the alkyne on the protein.

Experimental Protocols

Note: The following protocols are representative and may require optimization for your specific protein of interest and experimental goals. Key parameters to optimize include reagent concentrations, incubation times, and temperature.[6]

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein in vitro.

Materials:

  • Purified protein of interest containing at least one accessible cysteine residue.

  • This compound.

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.5-8.0. Note: Avoid buffers containing primary amines, such as Tris, if a subsequent CuAAC reaction is planned, as they can interfere with the copper catalyst.[9]

  • Reducing agent (optional): 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: If reducing disulfide bonds is necessary to expose cysteine residues, TCEP is recommended as it does not contain a thiol that could react with the chloroacetamide.

  • Quenching reagent: 10 mM Dithiothreitol (DTT) or L-cysteine.

  • Desalting column (e.g., PD-10) or spin concentrator for buffer exchange.

  • Anhydrous DMSO for preparing the stock solution of the labeling reagent.

Procedure:

  • Protein Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. b. (Optional) If reduction of disulfide bonds is required, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.

  • Labeling Reagent Preparation: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Prepare this solution fresh before use.

  • Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.[5]

  • Quenching the Reaction: a. Add a quenching reagent such as DTT or L-cysteine to a final concentration of approximately 10 mM to react with any excess labeling reagent. Incubate for 15-30 minutes.

  • Removal of Excess Reagents: a. Remove the excess labeling and quenching reagents by buffer exchange using a desalting column or a spin concentrator appropriate for the molecular weight of your protein. The protein is now alkyne-labeled and ready for the click chemistry reaction or storage at -80°C.

Protocol 2: Bioorthogonal Ligation via CuAAC

This protocol describes the attachment of an azide-functionalized reporter molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein from Protocol 1.

  • Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[15]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[15]

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared).[15][16]

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration typically 10-50 µM) and the azide-functionalized reporter (typically 2-5 fold molar excess over the protein). b. Add the THPTA ligand to a final concentration of approximately 5-fold molar excess over the copper. c. Add CuSO₄ to a final concentration of 0.5-1 mM. d. Gently mix the solution.

  • Initiation of the Click Reaction: a. Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.[15][16] b. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: a. Remove excess reagents and the copper catalyst by buffer exchange using a desalting column or dialysis. The labeled protein is now ready for downstream applications.

Validation and Analysis of Labeled Proteins

The success of the covalent labeling and subsequent click chemistry reaction should be validated. Several analytical techniques can be employed:

  • Mass Spectrometry (MS): This is a powerful tool for confirming the covalent modification.[19]

    • Intact Protein Analysis: An increase in the molecular weight of the protein corresponding to the mass of the this compound adduct (minus HCl) confirms labeling.

    • Peptide Mapping (LC-MS/MS): After proteolytic digestion (e.g., with trypsin), the modified peptide can be identified by its increased mass. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact cysteine residue that was modified.[19]

  • Gel-Based Analysis:

    • SDS-PAGE: If the reporter molecule is a fluorophore, the labeled protein can be visualized directly in the gel using a suitable fluorescence scanner. If the reporter is biotin, the protein can be detected by Western blotting with a streptavidin-HRP conjugate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inaccessible cysteine residues.- Suboptimal reaction pH.- Insufficient concentration or incubation time of the labeling reagent.- Degradation of the labeling reagent.- Perform labeling under denaturing conditions (e.g., with urea or guanidine-HCl).- Ensure the reaction buffer pH is between 7.5 and 8.0.- Increase the molar excess of the labeling reagent and/or the incubation time.- Prepare the stock solution of the labeling reagent fresh.
Protein Precipitation - High concentration of DMSO from the labeling reagent stock.- Protein instability under the reaction conditions.- Keep the final DMSO concentration below 5-10%.- Optimize the reaction temperature and buffer composition.
Low Click Chemistry Yield - Inactive copper catalyst (CuAAC).- Presence of interfering substances (e.g., Tris, DTT) in the buffer.- Degradation of the azide-reporter.- Use a freshly prepared sodium ascorbate solution.- Ensure the presence of a copper-stabilizing ligand.- Perform a buffer exchange to remove interfering substances before the click reaction.- Use a fresh stock of the azide-reporter.
High Background/Non-specific Labeling - High concentration of the labeling reagent.- Reaction with other nucleophilic residues (e.g., lysine, histidine).- Titrate the concentration of this compound to find the optimal balance between labeling efficiency and specificity.- Chloroacetamides are generally more specific for cysteine than more reactive haloacetamides like iodoacetamide.[5]

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Available from: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Sato, S., & Hino, N. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Bio-protocol, 6(24). Available from: [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-ethenylphenyl)acetamide. Retrieved from [Link]

  • Chemical Safety. (n.d.). chemical label this compound. Retrieved from [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available from: [Link]

  • LMU. (n.d.). Clickable report tags for identification of modified peptides by mass spectrometry. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available from: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279. Available from: [Link]

  • PubChem. (n.d.). 2-chloro-N-[2-(3-ethynylphenoxy)phenyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. Retrieved from [Link]

  • Thiele, C., & Ploegh, H. L. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 888195. Available from: [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Retrieved from [Link]

  • Zhu, X., & Zhang, W. (2016). Engineered Biosynthesis of Alkyne-tagged Polyketides. Methods in enzymology, 575, 213–230. Available from: [Link]

  • Liu, D. S., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(7), 1335-1348. Available from: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • Tanaka, K. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in physiology, 6, 235. Available from: [Link]

  • JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. Retrieved from [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(7), 1173–1187. Available from: [Link]

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Application Notes & Protocols: Strategic Functionalization of 2-chloro-N-(3-ethynylphenyl)acetamide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-N-(3-ethynylphenyl)acetamide, a heterobifunctional crosslinker. This linker is uniquely equipped with two distinct, orthogonally reactive functional groups: a terminal alkyne and a chloroacetamide moiety. This dual functionality enables precise, sequential, or simultaneous conjugation strategies, making it an invaluable tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROTACs, and advanced diagnostic probes. We will delve into the core chemical principles, provide detailed, field-tested protocols for leveraging each functional group, and discuss methods for the characterization of the final conjugates.

Introduction: The Power of Orthogonal Chemistry

In the sophisticated landscape of modern bioconjugation, control is paramount. The ability to selectively modify specific sites on a biomolecule without affecting others is the cornerstone of creating effective therapeutics and research tools.[1][2] this compound emerges as a powerful reagent in this context. Its design features two key reactive handles:

  • The Terminal Ethynyl (Alkyne) Group: This serves as a bioorthogonal handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is prized for its high efficiency, specificity, and biocompatibility.[3][4]

  • The Chloroacetamide Group: This functions as a mild electrophile that demonstrates high reactivity and specificity towards nucleophilic thiol groups, such as those found on cysteine residues within proteins.[5][6]

The chemical orthogonality of these two groups allows for a "two-step, one-pot" or sequential modification strategy, providing unparalleled control over the final conjugate's structure and stoichiometry.[7] This guide will provide the foundational knowledge and practical protocols to harness the full potential of this versatile linker.

Functionalization Strategy I: The Ethynyl Group via Click Chemistry (CuAAC)

The CuAAC reaction forms an irreversible, stable triazole linkage between an alkyne (on the linker) and an azide-functionalized molecule (e.g., a payload, a fluorophore, or another biomolecule).[8] This reaction is highly reliable for modifying biomolecules in aqueous environments.[9][10]

Mechanistic Principle

The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄) using a reducing agent, most commonly sodium ascorbate. A critical component is the use of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate (BCS). The ligand serves a dual purpose: it accelerates the reaction and protects the target biomolecule from oxidative damage by reactive oxygen species (ROS) that can be generated under these conditions.[9][10][11]

Experimental Protocol: CuAAC Conjugation

This protocol details the conjugation of an azide-modified payload to a protein that has been pre-functionalized with this compound.

Materials:

  • Alkyne-functionalized protein (in a suitable buffer like PBS, pH 7.4)

  • Azide-modified payload (e.g., drug, dye)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, 100 mM in water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Preparation: In a microcentrifuge tube, dilute the alkyne-functionalized protein to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Payload Addition: Add the azide-modified payload to the protein solution. A molar excess of 5-10 equivalents relative to the protein is a good starting point for optimization.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand catalyst complex. Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA).[10] Let this mixture stand for 2-3 minutes. This step is crucial for ligand coordination and catalyst efficacy.

  • Catalyst Addition: Add the premixed catalyst solution to the protein-payload mixture. The final copper concentration should typically be between 50 µM and 250 µM for maximal activity.[10]

  • Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C overnight. Protect the reaction from light, especially if using fluorescent payloads.

  • Quenching & Purification: The reaction can be quenched by adding EDTA to chelate the copper. Purify the resulting bioconjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Workflow & Causality Diagram

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Downstream Prot_Alk Alkyne-Protein Mix Combine Protein & Payload Prot_Alk->Mix Azide_Payload Azide-Payload Azide_Payload->Mix NaAsc Sodium Ascorbate (Fresh) Initiate Add NaAsc to Initiate NaAsc->Initiate Reduces Cu(II) to active Cu(I) species Cu_Ligand CuSO4 + THPTA Ligand Add_Cat Add Catalyst Premix Cu_Ligand->Add_Cat Premixing prevents protein oxidation Mix->Add_Cat Add_Cat->Initiate Purify Purification (SEC/Dialysis) Initiate->Purify Incubate 1-4h @ RT Conjugate Final Bioconjugate Purify->Conjugate

Caption: CuAAC reaction workflow.

Functionalization Strategy II: The Chloroacetamide Group via Thiol Alkylation

The chloroacetamide group is an excellent choice for site-specific modification of proteins at cysteine residues. The reaction proceeds via a facile Sₙ2 nucleophilic substitution, forming a stable thioether bond.[12][13] This chemistry is highly selective for thiols at physiological pH.[14]

Mechanistic Principle

The key to selectivity is pH control. At a pH range of 7.0-7.5, the thiol group of cysteine (-SH) is sufficiently deprotonated to its thiolate form (-S⁻), which is a potent nucleophile. Other potentially reactive groups, like the ε-amino group of lysine, are largely protonated (-NH₃⁺) and thus non-nucleophilic at this pH, ensuring high specificity for cysteine.[14] Chloroacetamide has been shown to exhibit even greater specificity for cysteine residues than iodoacetamide in some contexts.[6]

Experimental Protocol: Thiol-Alkylation

This protocol describes the conjugation of this compound to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein

  • This compound linker

  • Linker stock solution (e.g., 10 mM in DMSO or DMF)

  • Reaction Buffer (degassed, pH 7.0-7.5, e.g., PBS or HEPES buffer)

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., L-cysteine or glutathione)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Disulfide Reduction: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is advantageous as it does not need to be removed prior to conjugation with haloacetamides.[14] If DTT is used, it must be removed by dialysis or desalting before adding the linker.

  • Linker Addition: Add the linker stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The vessel should be flushed with an inert gas (nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching: Add a low molecular weight thiol like L-cysteine or glutathione in excess to react with and consume any unreacted chloroacetamide linker.

  • Purification: Remove the excess linker and quenching reagent to obtain the purified alkyne-functionalized protein, typically via size-exclusion chromatography (SEC).

Workflow & Causality Diagram

Thiol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Downstream Protein_Cys Cys-Protein in degassed pH 7.2 buffer Reduce Reduce Disulfides Protein_Cys->Reduce Linker Linker in DMSO Add_Linker Add Linker Linker->Add_Linker TCEP TCEP (Optional) TCEP->Reduce If needed Reduce->Add_Linker pH 7.0-7.5 ensures thiolate nucleophilicity Incubate Incubate under N2 Add_Linker->Incubate Quench Quench with L-Cysteine Incubate->Quench Consumes excess electrophilic linker Purify Purification (SEC) Quench->Purify Func_Protein Alkyne-Functionalized Protein Purify->Func_Protein

Caption: Thiol-alkylation reaction workflow.

Advanced Strategy: Orthogonal Dual-Labeling

The true power of this linker lies in its capacity for orthogonal bioconjugation.[7] The chloroacetamide and alkyne moieties can be addressed in either order, allowing for the construction of precisely defined bioconjugates.

Example Scenario: Creating a Site-Specific Antibody-Drug Conjugate (ADC)

  • Step 1 (Thiol Reaction): An antibody with an engineered cysteine is first reacted with this compound as described in Section 3. This attaches the linker to a specific site on the antibody. The product, an alkyne-modified antibody, is purified.

  • Step 2 (Click Reaction): The purified alkyne-antibody is then reacted with an azide-functionalized cytotoxic payload using the CuAAC protocol described in Section 2.

This sequential approach ensures the payload is attached only at the desired location, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic efficacy and safety.[15]

Logical Relationship Diagram

Orthogonal_Strategy cluster_step1 Step 1: Thiol Alkylation cluster_step2 Step 2: Click Chemistry Antibody Cys-Engineered Antibody Step1_Reaction Thiol Reaction (pH 7.2) Antibody->Step1_Reaction Linker Bifunctional Linker Linker->Step1_Reaction Alkyne_Ab Alkyne-Modified Antibody Step1_Reaction->Alkyne_Ab Purify Step2_Reaction CuAAC Reaction Alkyne_Ab->Step2_Reaction Payload Azide-Modified Payload Payload->Step2_Reaction Final_ADC Homogeneous ADC Step2_Reaction->Final_ADC Purify

Caption: Orthogonal conjugation workflow for ADC synthesis.

Characterization of the Final Bioconjugate

Thorough analytical characterization is essential to confirm successful conjugation and determine the quality of the product.[16] A combination of techniques should be employed.

Analytical Technique Information Obtained Expected Result / Interpretation
SDS-PAGE Gross molecular weight changeA distinct band shift to a higher molecular weight corresponding to the mass of the attached linker and/or payload.
Mass Spectrometry (MS) Precise molecular weight, conjugate heterogeneity, Drug-to-Antibody Ratio (DAR)Deconvoluted mass spectrum shows peaks for the unmodified protein and one or more conjugated species. The mass difference confirms covalent attachment. For ADCs, this is the gold standard for determining DAR distribution.[16]
Hydrophobic Interaction Chromatography (HIC) Assessment of conjugation, average DARConjugation of a hydrophobic payload increases the protein's overall hydrophobicity, leading to longer retention times. The peak pattern can be used to calculate the average DAR.[16]
UV-Vis Spectroscopy Degree of Labeling (DoL)If the attached payload has a unique absorbance wavelength, the DoL can be calculated by measuring absorbance at 280 nm (for protein) and the λₘₐₓ of the payload, using the Beer-Lambert law.
Reversed-Phase HPLC (RP-HPLC) Purity and DARCan separate different conjugated species, providing information on purity and the distribution of drug-loaded species.[16]

Conclusion

This compound is a robust and versatile heterobifunctional linker that empowers researchers with precise control over bioconjugate assembly. By understanding the distinct reactivity of its chloroacetamide and ethynyl groups, one can execute sophisticated, orthogonal ligation strategies to build well-defined molecular constructs. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in developing next-generation therapeutics, diagnostics, and research tools.[17][18]

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Generic. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
  • Sivakumar, P. V. (2023). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • St. Amant, A. H., & Van de Bittner, K. C. (2016).
  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?
  • JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube.
  • BOC Sciences. (n.d.).
  • Hocek, M., & Fojta, M. (2018). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins.
  • WuXi Biology. (n.d.).
  • BenchChem. (2025).
  • Roy, D., & Venkatraman, S. S. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(23), 13028.
  • RSC Publishing. (2020). Protein–polymer bioconjugation, immobilization, and encapsulation: a comparative review towards applicability, functionality, activity, and stability.
  • JoVE. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425.
  • Kubota, K., & Reek, J. N. H. (2023).
  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425.
  • AxisPharm. (2024).
  • Crown Bioscience. (2025).
  • Peeler, J. C., & Mehl, R. A. (2014). Utilization of alkyne bioconjugations to modulate protein function. Methods in Enzymology, 546, 247–261.
  • Gauthier, M. A., & Klok, H. A. (2008). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
  • Wang, Y., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
  • ResearchGate. (2013). Bioconjugation Protocols: Strategies and Methods.

Sources

Experimental Guide to the Derivatization of 2-chloro-N-(3-ethynylphenyl)acetamide: A Multifunctional Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the derivatization of 2-chloro-N-(3-ethynylphenyl)acetamide, a versatile chemical scaffold. Possessing three distinct and orthogonally reactive functional groups—a terminal alkyne, a reactive chloroacetamide moiety, and a stable amide bond—this molecule offers a rich platform for the synthesis of diverse compound libraries. This document provides field-proven, step-by-step protocols for the selective modification of each functional group, including Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the ethynyl group, nucleophilic substitution at the chloroacetamide position, and reduction or hydrolysis of the amide linkage. The causality behind experimental choices, self-validating quality control measures, and in-depth mechanistic insights are provided to empower researchers in chemical biology, medicinal chemistry, and drug development.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery and chemical biology, the efficiency of molecular synthesis and the ability to rapidly generate structural diversity are paramount. The compound this compound emerges as a strategically designed scaffold, presenting three key functional groups that can be addressed with high chemoselectivity. This trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecules from a single, readily accessible starting material.

  • The Terminal Alkyne: This functional group is a gateway to two of the most powerful carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "Click Chemistry".[1][2][3] The resulting arylalkynes and 1,2,3-triazoles are prevalent motifs in a vast array of pharmacologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties.[4][5][6] The triazole ring, in particular, is noted for its stability and its ability to act as a non-hydrolyzable amide bond isostere, making it highly valuable in peptide-based drug design.[7][8]

  • The Chloroacetamide Moiety: The α-chloro substituent on the acetamide renders the methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of functionalities through reactions with amines, thiols, and other nucleophiles.[5][9] This "handle" is particularly useful for attaching linkers, pharmacophores, or solubilizing groups. The chloroacetamide group itself is a known pharmacophore, and its derivatives have shown significant biological activities, including antimicrobial and anticancer effects.[10][11]

  • The Amide Bond: While generally robust, the amide bond can be selectively transformed under specific conditions. Its reduction provides access to the corresponding secondary amine, significantly altering the polarity, basicity, and conformational flexibility of the molecule.[1][11][12] Conversely, hydrolysis of the amide bond can be employed to unmask a carboxylic acid or an amine, offering further points for diversification or for revealing a bioactive substructure.[10][13]

This guide provides the experimental foundation for researchers to harness the synthetic potential of this compound, enabling the creation of novel chemical probes, compound libraries for high-throughput screening, and targeted drug candidates.

Synthesis of the Starting Material: this compound

The synthesis of the parent compound is achieved through a straightforward acylation of 3-ethynyl-phenylamine with chloroacetyl chloride.[4]

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-Ethynyl-phenylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Sodium Acetate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethynyl-phenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Caution: Chloroacetyl chloride is corrosive and a lachrymator; handle in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Quality Control: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be compared with known values for similar N-aryl-2-chloroacetamides.[14]

Derivatization of the Ethynyl Group

The terminal alkyne is a versatile handle for elaboration, primarily through Sonogashira coupling and click chemistry.

Sonogashira Coupling: Formation of Arylalkynes

The Sonogashira reaction is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][15]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)[16]

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the this compound and the aryl halide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ are effective, modern pre-catalysts can offer higher turnover numbers and milder reaction conditions. For challenging substrates, specialized ligands may be required.[16][17]

  • Copper-Free Variant: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.[8][18] If this is problematic, a copper-free Sonogashira protocol can be employed, though this may require different ligands and reaction conditions.[19]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Triethylamine often serves as both the base and a co-solvent.

Workflow for Sonogashira Coupling

Sonogashira_Workflow A Setup Schlenk Flask under Inert Atmosphere B Add Catalyst (Pd/Cu), Base, and Solvent A->B C Add Starting Materials: Acetamide and Aryl Halide B->C D Reaction at RT or Heat (Monitor by TLC) C->D E Work-up: Filter, Wash, Extract D->E F Purification: Column Chromatography E->F G Characterization F->G

Caption: General workflow for Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[3][7] This reaction is known for its wide functional group tolerance and can often be performed in aqueous media.[9][14]

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent system (e.g., t-butanol/water, DMSO/water)

Procedure:

  • In a vial, dissolve the this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography if necessary.

Causality and Optimization:

  • Catalyst System: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) by sodium ascorbate.[9]

  • Ligands: In some cases, particularly with sensitive biological molecules, a Cu(I)-stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can be used to improve reaction efficiency and prevent side reactions.[9]

  • Solvent: The choice of solvent depends on the solubility of the reactants. The reaction is remarkably tolerant of a wide range of solvents, including water.[3]

Derivatization of the Chloroacetamide Moiety

The electrophilic carbon of the chloroacetamide group is a prime site for nucleophilic substitution.

Protocol 4.1: Nucleophilic Substitution with Amines

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Base (e.g., K₂CO₃, triethylamine) (1.5 eq)

  • Solvent (e.g., ethanol, DMF, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the this compound in the chosen solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Note: Similar protocols can be adapted for other nucleophiles such as thiols (to form thioethers) and phenoxides (to form ethers).[20]

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_ethynyl Ethynyl Group Derivatization cluster_chloroacetamide Chloroacetamide Derivatization cluster_amide Amide Bond Transformation Start This compound Sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu) Start->Sonogashira C-C bond Click Click Chemistry (Azide, Cu(I)) Start->Click C-N bond NucSub Nucleophilic Substitution (e.g., Amines, Thiols) Start->NucSub C-Nu bond Reduction Reduction (e.g., LiAlH4) Start->Reduction C=O to CH2 Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis C-N cleavage Product_Sonogashira Arylalkyne Derivative Sonogashira->Product_Sonogashira Product_Click Triazole Derivative Click->Product_Click Product_NucSub Substituted Acetamide NucSub->Product_NucSub Product_Reduction Secondary Amine Reduction->Product_Reduction Product_Hydrolysis Aniline/Carboxylic Acid Hydrolysis->Product_Hydrolysis

Caption: Derivatization pathways of the trifunctional scaffold.

Derivatization of the Amide Bond

The amide linkage can be derivatized through reduction to an amine or hydrolysis to its constituent carboxylic acid and amine.

Reduction of the Amide to a Secondary Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group.[11][12]

Materials:

  • This compound or its derivative (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2-3 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath

  • Water

  • 15% aqueous NaOH

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the amide in anhydrous THF to the LiAlH₄ suspension. Caution: LiAlH₄ reacts violently with water. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Hydrolysis of the Amide

The amide can be cleaved under acidic or basic conditions to yield 3-ethynyl-phenylamine and chloroacetic acid (or their salts).

Materials:

  • This compound or its derivative

  • Aqueous base (e.g., 6M NaOH or KOH)

  • Co-solvent (e.g., ethanol, dioxane)

  • Acid for neutralization (e.g., HCl)

Procedure:

  • In a round-bottom flask, dissolve the amide in a mixture of the co-solvent and aqueous base.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with acid.

  • Extract the product (the aniline derivative) with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the starting material and its derivatives should be validated through standard analytical techniques.

Table 1: Summary of Derivatization Reactions

Functional GroupReactionReagentsProduct Type
Ethynyl Sonogashira CouplingAryl halide, Pd/Cu catalyst, baseArylalkyne
Click Chemistry (CuAAC)Azide, CuSO₄, Na-Ascorbate1,2,3-Triazole
Chloroacetamide Nucleophilic SubstitutionAmine/Thiol, baseSubstituted Acetamide
Amide ReductionLiAlH₄Secondary Amine
HydrolysisStrong acid or baseAniline + Carboxylic Acid

Table 2: Representative ¹H and ¹³C NMR Data for N-Aryl-2-chloroacetamides [14]

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-phenyl chloroacetamide 4.27 (s, 2H, Cl-CH₂), 7.06-7.13 (m, 1H, Ar-H), 7.25-7.32 (m, 2H, Ar-H), 7.50-7.56 (m, 2H, Ar-H), 10.33 (s, 1H, NH)43.8 (Cl-CH₂), 119.5, 124.0, 128.9, 138.6 (Ar-C), 164.5 (C=O)
N-(4-methylphenyl) chloroacetamide 2.26 (s, 3H, CH₃), 4.24 (s, 2H, Cl-CH₂), 7.11-7.15 (d, 2H, Ar-H), 7.47-7.52 (d, 2H, Ar-H), 10.22 (s, 1H, NH)20.7 (CH₃), 43.8 (Cl-CH₂), 119.6, 129.5, 133.1, 136.2 (Ar-C), 164.6 (C=O)
N-(3-bromophenyl) chloroacetamide 4.29 (s, 3H, Cl-CH₂), 7.29-7.36 (m, 2H, Ar-H), 7.47-7.57 (m, 1H, Ar-H), 7.96 (s, 1H, Ar-H), 10.49 (s, 1H, NH)43.7 (Cl-CH₂), 118.4, 121.8, 121.9, 126.7, 131.1, 140.3 (Ar-C), 165.2 (C=O)

Note: The chemical shifts for this compound are expected to be in a similar range, with additional signals for the ethynyl proton and carbons.

Safety Precautions

  • General Handling: All experiments should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water.

    • Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is flammable. Handle with extreme care under anhydrous conditions.

    • Solvents: Many organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.

    • Bases: Strong bases like NaOH and KOH are corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Ušćumlić, G. S., et al. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 19(9), 13649–13667.
  • Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 1355–1372.
  • Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, 2015(7), 101-112.
  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). Molecules, 26(16), 4998.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, 2015(vii), 101-112.
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  • Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 5(22), 4191-4194.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established protocols and field experience, this document provides in-depth troubleshooting, frequently asked questions, and validated experimental procedures.

Introduction: The Synthetic Challenge

The synthesis of this compound is a standard N-acylation reaction, typically involving the nucleophilic attack of 3-ethynylaniline on the highly electrophilic chloroacetyl chloride. While straightforward in principle, the reaction's success is sensitive to several factors, including reagent quality, reaction conditions, and the inherent reactivity of the starting materials. The presence of the terminal alkyne and the aniline functionality requires careful control to prevent side reactions and degradation, which can significantly impact the final yield and purity.

This guide will address these nuances in a practical, question-and-answer format to help you achieve consistent and high-yield results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Issue 1: Consistently Low or No Product Yield

You've run the reaction, but TLC analysis shows a significant amount of unreacted 3-ethynylaniline, or the final isolated yield is disappointingly low.

Potential Causes & Strategic Solutions

Potential Cause Scientific Rationale & Recommended Action
Reagent Quality & Stability 3-Ethynylaniline: This starting material can be sensitive to light and air, leading to degradation and discoloration.[1][2] Ensure you are using a high-purity reagent, preferably from a freshly opened bottle or one stored properly under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (2-8°C).[2][3][4] Chloroacetyl Chloride: This acylating agent is extremely sensitive to moisture and will hydrolyze to chloroacetic acid, rendering it unreactive for the acylation.[5] It should be handled under anhydrous conditions, and it is best to use a freshly opened bottle or a recently distilled batch.
Inadequate HCl Scavenging The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the unreacted 3-ethynylaniline. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction. Solution: Incorporate a suitable base to neutralize the HCl as it forms. A tertiary amine like triethylamine (TEA) or pyridine is a standard choice.[6] Use at least 1.1 to 1.5 equivalents to ensure complete neutralization.[7] For challenging reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the reaction rate and yield.[8]
Suboptimal Reaction Temperature The reaction is highly exothermic.[7] Adding chloroacetyl chloride at room temperature can cause a rapid temperature spike, leading to side reactions and the formation of tars. Solution: Maintain strict temperature control. Begin the reaction at a low temperature (0-5 °C) by using an ice bath. Add the chloroacetyl chloride dropwise to the solution of 3-ethynylaniline and base over a period of 15-30 minutes to manage the exotherm.[7] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).
Presence of Water Water will readily react with chloroacetyl chloride, reducing the amount of acylating agent available for the desired reaction.[5][9][10] It can also contribute to other side reactions. Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Handle reagents under an inert atmosphere.
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

Instead of a clean reaction mixture that yields a crystalline product, you are left with a dark, intractable tar.

Potential Causes & Strategic Solutions

Potential Cause Scientific Rationale & Recommended Action
Uncontrolled Exotherm As mentioned, poor temperature control is a primary culprit for tar formation.[7] The heat generated can cause polymerization of the ethynyl group or other degradation pathways of the aromatic system. Solution: Strict adherence to low-temperature addition of the chloroacetyl chloride is critical. Ensure efficient stirring to dissipate heat throughout the reaction mixture.
Excess Acylating Agent A large excess of the highly reactive chloroacetyl chloride can promote unwanted side reactions with the product or starting material, especially at elevated temperatures. Solution: Use a stoichiometry of 1.0 to 1.1 equivalents of chloroacetyl chloride relative to the 3-ethynylaniline. This ensures the complete consumption of the aniline without having a large, reactive excess of the acylating agent.
Impure Starting Materials Impurities in the 3-ethynylaniline can act as catalysts for polymerization or degradation under the reaction conditions. Solution: If you suspect the quality of your starting material, consider purifying it by vacuum distillation or column chromatography before use.
Issue 3: Difficulty in Product Purification and Isolation

The reaction appears to have worked, but isolating a pure, crystalline product via recrystallization is challenging. The product may "oil out" or remain impure after multiple attempts.

Potential Causes & Strategic Solutions

Potential Cause Scientific Rationale & Recommended Action
Presence of Soluble Impurities Unreacted starting materials or byproducts can interfere with crystal lattice formation. The most common impurities are unreacted 3-ethynylaniline (basic) and chloroacetic acid (acidic, from hydrolysis of chloroacetyl chloride). Solution: Perform an aqueous workup before recrystallization. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic 3-ethynylaniline, followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[7] A final wash with brine will help remove residual water.
Inappropriate Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[11] If the product "oils out," it means it is coming out of solution above its melting point. Solution: Ethanol is often a good starting point for recrystallizing acetanilide derivatives.[11][12][13] If ethanol is not effective, perform a small-scale solvent screen with other common solvents like isopropanol, ethyl acetate, or a toluene/heptane mixture. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11]
Rapid Crystallization Cooling the solution too quickly can trap impurities within the growing crystal lattice, leading to a less pure product.[11] Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once crystals have formed, the flask can be placed in an ice bath to maximize the recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this N-acylation reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-ethynylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new amide bond. The HCl generated is neutralized by the base present in the reaction mixture.[14]

N-Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Aniline 3-Ethynylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse & Cl⁻ Expulsion HCl HCl Intermediate->HCl ProtonatedBase Protonated Base (e.g., TEA-H⁺Cl⁻) HCl->ProtonatedBase Neutralization Base Base (e.g., TEA) Base->ProtonatedBase

Caption: Nucleophilic acyl substitution mechanism.

Q2: What are the critical safety precautions when handling the reagents?

A2: Safety is paramount. Chloroacetyl chloride is highly corrosive, toxic by inhalation and contact, and reacts violently with water to liberate toxic hydrogen chloride gas.[5][9][10][15][16] Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves (e.g., elbow-length PVC).[5][9][16] Ensure an eyewash station and safety shower are immediately accessible.[10][15] 3-Ethynylaniline is an irritant to the eyes, skin, and respiratory system and is a combustible liquid.[1][17] Standard PPE (lab coat, gloves, goggles) should be worn.

Q3: Can I use a different acylating agent, like acetic anhydride?

A3: While acetic anhydride can be used for N-acylation, chloroacetyl chloride is significantly more reactive due to the strong electron-withdrawing effect of the chlorine atom, making the carbonyl carbon more electrophilic. For anilines, which are less nucleophilic than aliphatic amines, a highly reactive acylating agent like an acyl chloride is often preferred to ensure the reaction proceeds efficiently.[18]

Q4: How do I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a TLC plate by spotting the 3-ethynylaniline starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable eluent system might be 30% ethyl acetate in hexanes. The product, being more polar than the starting aniline, will have a lower Rf value. The reaction is complete when the spot corresponding to the 3-ethynylaniline has disappeared.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a robust starting point. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.

Synthesis_Workflow Setup 1. Reaction Setup - Dry glassware under inert atm - Add 3-ethynylaniline, solvent, and base Cooling 2. Cooling - Cool mixture to 0-5 °C - Use ice/water bath Setup->Cooling Addition 3. Reagent Addition - Add chloroacetyl chloride dropwise - Maintain low temperature Cooling->Addition Reaction 4. Reaction - Allow to warm to RT - Stir for 2-4h (monitor by TLC) Addition->Reaction Workup 5. Aqueous Workup - Dilute with solvent - Wash with 1M HCl, sat. NaHCO₃, brine Reaction->Workup Purification 6. Isolation & Purification - Dry organic layer (Na₂SO₄) - Evaporate solvent - Recrystallize from ethanol Workup->Purification Analysis 7. Analysis - Obtain yield, melting point, NMR, IR Purification->Analysis

Caption: General experimental workflow for the synthesis.

Materials:

  • 3-Ethynylaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-ethynylaniline (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure this compound as a crystalline solid.[11][12]

Protocol 2: Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Corrective Actions Start Start Synthesis CheckYield Is Yield > 75%? Start->CheckYield Success Synthesis Successful CheckYield->Success Yes Problem Problem Identified CheckYield->Problem No Reagents Reagent Quality? (Moisture, Purity) Problem->Reagents Conditions Reaction Conditions? (Temp, Base, Anhydrous) Problem->Conditions Workup Workup/Purification? (Washes, Solvent) Problem->Workup Sol_Reagents Use fresh/purified reagents. Handle under inert atm. Reagents->Sol_Reagents Sol_Conditions Control temp (0°C addition). Ensure >1 eq base. Use dry glassware/solvents. Conditions->Sol_Conditions Sol_Workup Perform acid/base washes. Optimize recrystallization solvent. Workup->Sol_Workup

Caption: A logical workflow for troubleshooting low yield.

References

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Krishna Solvechem Ltd.
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  • NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
  • ChemBK. 3-ethynylaniline.
  • Santa Cruz Biotechnology. Chloroacetyl chloride.
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  • MedchemExpress.com. 3-Ethynylaniline | Biochemical Reagent.
  • Benchchem.
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  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides..
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  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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overcoming solubility issues with 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-chloro-N-(3-ethynylphenyl)acetamide

A Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a covalent inhibitor, the precise delivery and bioavailability of this compound in aqueous experimental systems are critical for obtaining accurate and reproducible results. This guide provides in-depth, experience-based answers to common questions and troubleshooting steps to ensure the successful use of this molecule in your research.

Section 1: Compound Characteristics & Initial Handling

This section covers the fundamental properties of this compound and the critical first steps for its use.

FAQ 1: What are the key chemical properties of this compound?

Understanding the physicochemical properties of the molecule is the first step in troubleshooting its behavior. This compound is a small molecule characterized by a reactive chloroacetamide "warhead" and a hydrophobic ethynylphenyl "guidance system".[1]

The structure combines a polar amide group, capable of acting as a hydrogen bond donor and acceptor, with a large, non-polar aromatic ring system.[2][3] This duality is the primary cause of its challenging solubility profile. While no specific experimental data for this exact compound is publicly available, we can estimate its properties based on structurally similar molecules and computational models.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Significance for Solubility
Molecular Formula C₁₀H₈ClNO -
Molecular Weight ~193.63 g/mol Higher molecular weight can decrease solubility.[4]
XLogP3 ~2.5 - 3.0 A measure of lipophilicity. Values >2 indicate poor aqueous solubility.[5][6]
Hydrogen Bond Donors 1 (Amide N-H) Allows interaction with polar protic solvents.[5]
Hydrogen Bond Acceptors 1 (Carbonyl C=O) Allows interaction with polar protic solvents.[5]
Topological Polar Surface Area (TPSA) ~29.1 Ų A low TPSA is associated with lower aqueous solubility.[5]

| Reactivity | Electrophilic | The chloroacetamide group is a reactive electrophile designed to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[1][7][8] |

Note: Values are estimated based on the closely related structure 2-chloro-N-(3-ethenylphenyl)acetamide (PubChem CID: 177759446) and general chemical principles.

FAQ 2: Why is this compound expected to be poorly soluble in aqueous solutions?

The low aqueous solubility is a direct consequence of its molecular structure. The large, non-polar ethynylphenyl group dominates the molecule's character, making it highly hydrophobic.[9] While the amide group can form hydrogen bonds with water, the energetic cost of disrupting the water-water hydrogen bonding network to accommodate the large hydrophobic moiety is unfavorable.[3] This leads to the molecule being preferentially excluded from the aqueous phase, resulting in low solubility or precipitation. Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble, making this a common challenge in drug development.[10][11]

FAQ 3: How should I prepare a primary stock solution? What is the maximum recommended concentration?

Preparing a stable, high-concentration stock solution is the most critical step for reliable experiments.

Answer: You should always prepare primary stock solutions in a 100% anhydrous, polar aprotic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Alternative Solvent: N,N-Dimethylformamide (DMF).

Rationale: DMSO is an excellent solvent for many organic compounds and is miscible with water.[12] It effectively solvates both the polar and non-polar regions of the molecule. We recommend preparing a stock solution at a concentration of 10 mM to 50 mM . Do not attempt to prepare a stock solution in an aqueous buffer or a solvent like ethanol, as the compound's solubility will be significantly lower.[13]

See Protocol 1 for a detailed, step-by-step methodology.

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered when using the compound in aqueous-based assays.

FAQ 4: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

This is the most common solubility issue, known as solvent-shift precipitation.

Causality: When you add a small volume of your DMSO stock to a large volume of aqueous buffer, the DMSO concentration drops dramatically. The solvent environment rapidly shifts from being DMSO-rich (where the compound is soluble) to water-rich (where it is not). The compound crashes out of solution because water cannot effectively solvate its hydrophobic phenyl ring.

Troubleshooting Workflow:

Follow the logical progression outlined in the diagram below to diagnose and solve the issue.

G cluster_start cluster_check cluster_solutions cluster_outcomes start Observation: Precipitation upon dilution in aqueous buffer check_stock Step 1: Verify Stock Solution Is the DMSO stock clear? Has it been stored properly? start->check_stock sol_1 Solution A: Reduce Final Concentration Is the final assay concentration too high? check_stock->sol_1  Yes, stock is clear remake_stock Action: Remake stock solution from fresh solid check_stock->remake_stock  No, stock is cloudy/ has precipitate sol_2 Solution B: Introduce a Co-solvent Can you add 1-5% DMSO to the final buffer? sol_1->sol_2  Yes, but still precipitates outcome_good Problem Solved: Proceed with experiment sol_1->outcome_good  No, lowering concentration worked sol_3 Solution C: Modify Dilution Method Are you adding stock to buffer with vigorous mixing? sol_2->sol_3  Yes, but still precipitates sol_2->outcome_good  No, co-solvent worked sol_4 Solution D: Advanced Formulation Consider surfactants or cyclodextrins. sol_3->sol_4  Yes, but still precipitates sol_3->outcome_good  No, better mixing worked outcome_bad Issue Persists: Re-evaluate experimental conditions or try advanced formulation sol_4->outcome_bad G cluster_stock Stock Solution cluster_buffer Assay Buffer cluster_intermediate Intermediate Dilution (Optional but Recommended) cluster_final Final Working Solution stock 1. Start with 10 mM DMSO Stock intermediate 2. Prepare 1 mM Intermediate Dilution in 100% DMSO stock->intermediate Dilute 1:10 in DMSO buffer 3. Assay Buffer (e.g., PBS, pH 7.4) final 4. Add 1 µL of 1 mM stock to 99 µL of Assay Buffer (Final: 10 µM compound, 1% DMSO) buffer->final intermediate->final Add to buffer with VORTEXING

Caption: Recommended serial dilution workflow.

  • Thaw Stock: Thaw a single aliquot of your high-concentration DMSO stock.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low (e.g., <10 µM), perform an intermediate serial dilution in 100% DMSO. This prevents having to pipette sub-microliter volumes.

  • Prepare Final Buffer: Dispense the final volume of aqueous assay buffer into your destination tube or plate well.

  • Add Compound to Buffer: While the assay buffer is vortexing or being rapidly mixed, add the small volume of the DMSO stock solution dropwise directly into the buffer. Never add the buffer to the concentrated DMSO stock.

  • Final Mix: Continue vortexing for another 10-15 seconds to ensure homogeneity.

Protocol 3: Screening for Optimal Co-Solvent Concentration

This protocol helps determine the minimum amount of co-solvent needed to maintain solubility at your desired final concentration.

  • Objective: To find the lowest percentage of DMSO that prevents precipitation.

  • Setup: Prepare several tubes of your aqueous assay buffer containing a gradient of DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Test Dilution: To each tube, add your compound (from a 100% DMSO stock) to the desired final concentration.

  • Incubation: Incubate the tubes at the temperature of your experiment (e.g., 37°C) for 1 hour.

  • Observation: Visually inspect each tube for signs of precipitation (cloudiness, particulates). You can also measure absorbance at 600 nm; an increase indicates scattering from precipitate.

References

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  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
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  • CymitQuimica. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964.
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  • Chemistry Stack Exchange. (2020). Solubility of Amides.
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  • CAS.org. (2023).
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Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel covalent inhibitors. This guide uses 2-chloro-N-(3-ethynylphenyl)acetamide , a compound featuring a reactive chloroacetamide electrophile and an ethynyl functional group, as a primary example to illustrate the principles and methodologies for identifying, validating, and minimizing off-target effects. Given the inherent reactivity of such compounds, a proactive and systematic approach to selectivity profiling is not just recommended, but essential for the successful development of a safe and effective therapeutic.[1][2][3]

This resource is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed experimental protocols necessary to confidently navigate the complexities of covalent inhibitor characterization.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial stages of working with a novel covalent inhibitor like this compound.

Q1: What are the inherent risks associated with the this compound structure?

A1: The primary risk stems from the electrophilic nature of the α-chloroacetamide group.[4] This functional group can react with nucleophilic amino acid residues on proteins other than the intended target, leading to off-target covalent modification.[3][5] Such modifications can alter the function of these off-target proteins, potentially causing cellular toxicity, immune reactions (haptenization), or other adverse effects.[5][6] The ethynyl group, while often used for "click" chemistry handles, can also potentially interact with cellular machinery. Therefore, it is crucial to experimentally determine the proteome-wide selectivity of this compound.

Q2: What is the first experiment I should perform to assess the reactivity of my compound?

A2: A good starting point is an intact protein mass spectrometry analysis with your purified primary target protein.[7] This will confirm that the compound covalently modifies its intended target and allows you to determine the stoichiometry of binding. Following this, a competitive binding assay using a known fluorescent probe for the target can help in quantifying the binding affinity (KI) and inactivation rate (kinact).

Q3: What is the difference between on-target and off-target effects, and how can I distinguish them in a cellular context?

A3: On-target effects are the desired physiological consequences of inhibiting your primary target. Off-target effects are any other cellular outcomes resulting from the compound binding to other proteins. Distinguishing these can be challenging. A common strategy is to use a structurally related but non-reactive control compound. This control should ideally have a similar affinity for the on-target without the ability to form a covalent bond. If a cellular phenotype is observed with the reactive compound but not the non-reactive control, it is more likely to be an on-target effect. Additionally, genetic techniques like siRNA or CRISPR-Cas9 to knock down the primary target can help validate that the observed phenotype is indeed on-target.

Q4: What are the most powerful techniques for identifying unknown off-targets?

A4: Mass spectrometry-based chemoproteomic methods are the gold standard for identifying off-targets of covalent inhibitors.[1][2][7] Specifically, Activity-Based Protein Profiling (ABPP) and its competitive variations are highly effective.[3][8] These techniques allow for the assessment of a compound's engagement with thousands of proteins simultaneously in a native biological system, providing a global view of its selectivity.[9]

Q5: If I identify off-targets, what are my next steps?

A5: Once potential off-targets are identified, the first step is validation. This can involve in vitro enzymatic assays with the purified off-target protein or cellular thermal shift assays (CETSA) to confirm direct binding in cells. If off-target binding is confirmed, medicinal chemistry efforts can be employed to modify the structure of your compound to improve selectivity. This might involve altering the reactivity of the electrophile or modifying the scaffold to favor binding to the on-target protein.[10]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to specific issues you may encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
High background in cellular assays (e.g., cytotoxicity at low concentrations) 1. Widespread off-target covalent modifications. 2. Metabolic activation of the compound into a more reactive species. 3. Poor compound solubility leading to aggregation and non-specific effects.1. Perform a competitive chemoproteomic profiling experiment (see Protocol 1). This will reveal the extent of off-target binding across the proteome.[7][8] 2. Conduct metabolite identification studies. Incubate the compound with liver microsomes and analyze the products by LC-MS to identify potential reactive metabolites. 3. Measure and optimize compound solubility. Use formulation strategies like the addition of DMSO or other excipients.
Inconsistent results between in vitro and cellular assays 1. The compound may not be cell-permeable. 2. The compound is rapidly metabolized or effluxed from the cell. 3. The cellular environment alters the conformation or accessibility of the target protein.1. Assess cell permeability using a PAMPA assay. 2. Measure compound stability in cell culture media and cell lysates. 3. Perform a Cellular Thermal Shift Assay (CETSA) (see Protocol 2). This technique directly measures target engagement within the cell.[11]
Chemoproteomics identifies a large number of potential off-targets 1. The compound is too reactive. 2. The concentration used in the experiment was too high.1. Synthesize analogs with a less reactive electrophile. For example, replacing the chloroacetamide with a less reactive acrylamide.[10] 2. Perform a dose-response chemoproteomics experiment. This will help distinguish high-affinity off-targets from those that are only engaged at high concentrations.
Unable to confirm direct binding to a putative off-target identified by proteomics 1. The interaction may be indirect (i.e., part of a protein complex). 2. The off-target is a low-abundance protein, making it difficult to express and purify for in vitro studies.1. Use orthogonal methods like CETSA or proximity ligation assays to validate the interaction in a cellular context. 2. Employ genetic methods. Knockdown or knockout of the putative off-target and observe if the cellular phenotype is rescued.

Visualizing the Workflow for Off-Target Identification

The following diagram outlines a systematic approach to characterizing a novel covalent inhibitor.

Off_Target_Workflow cluster_0 Initial Characterization cluster_1 Cellular Analysis cluster_2 Global Off-Target Profiling cluster_3 Validation & Optimization A Compound Synthesis (this compound) B In Vitro Target Engagement (Intact Protein MS, Ki/kinact) A->B Biochemical Validation C Cellular Potency Assay (e.g., EC50 determination) B->C Cellular Testing D Cellular Thermal Shift Assay (CETSA) (Confirming On-Target Engagement) C->D In-Cell Validation E Competitive Chemoproteomics (ABPP) (Identify Potential Off-Targets) D->E Broad Profiling F Validate Off-Targets (Biochemical Assays, Orthogonal Cellular Methods) E->F Hit Validation G Structure-Activity Relationship (SAR) (Modify scaffold to improve selectivity) F->G Iterative Design H Lead Optimization G->H Refinement H->B Re-evaluate Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Receptor Growth Factor Receptor OnTarget Primary Target Kinase (e.g., Kinase A) Receptor->OnTarget OffTarget Off-Target Kinase (e.g., Kinase X) Receptor->OffTarget Downstream1 Downstream Effector 1 OnTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 CellularResponse1 Desired Therapeutic Effect (e.g., Apoptosis) Downstream1->CellularResponse1 CellularResponse2 Adverse Effect (e.g., Proliferation) Downstream2->CellularResponse2 Inhibitor This compound Inhibitor->OnTarget Inhibition (On-Target) Inhibitor->OffTarget Inhibition (Off-Target)

Caption: Impact of on- and off-target inhibition on signaling.

By following the guidance, protocols, and troubleshooting advice in this technical support center, researchers can systematically characterize the selectivity of novel covalent inhibitors like this compound, paving the way for the development of safer and more effective targeted therapies.

References

  • Singh, J., et al. (2021). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Discovery, 16(3), 275-287. [Link]

  • Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1493, 15-26. [Link]

  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. [Link]

  • ChomiX. (n.d.). Competitive Chemoproteomic Profiling of Protein Targets for Covalent Small Molecule Drugs. ChomiX Tech. Retrieved January 12, 2026, from [Link]

  • Parker, C. G., & Maurais, S. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(3), 753-768. [Link]

  • Vinogradova, E. V., et al. (2020). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 16(1), 111-120. [Link]

  • Florea, B. I., & van der Stelt, M. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. OmicsDI. [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 1(4), 535-549. [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. [Link]

  • Çankaya, N., et al. (2023). A comprehensive study of experimental and theoretical characterization... ResearchGate. [Link]

  • da Silva, L. C. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]

  • Inabathini, P. K., et al. (2022). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives... ResearchGate. [Link]

  • da Silva, L. C. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Arshad, S., et al. (2007). 2-Chloro-N-(3-methyl-phen-yl)acetamide. Acta Crystallographica Section E, 64(Pt 1), o208. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction, with a special focus on complex substrates such as 2-chloro-N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction optimization and troubleshooting.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] Its power lies in its ability to construct complex molecular architectures under generally mild conditions, making it invaluable in pharmaceuticals, natural products, and materials science.[2][4]

However, when coupling structurally complex or sensitive substrates, researchers can encounter challenges ranging from low yields to catalyst deactivation. This guide provides a structured approach to overcoming these hurdles, explaining the causality behind experimental choices to empower you to design robust and self-validating protocols.

Core Principles of Reaction Optimization

Optimizing a Sonogashira coupling involves the careful orchestration of several key parameters. Understanding the role of each component is critical for successful troubleshooting.

  • The Catalytic System (Palladium & Ligand): The palladium catalyst facilitates the core oxidative addition and reductive elimination steps.[5][6] While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective for reactive halides (iodides, bromides), less reactive partners like aryl chlorides demand more specialized systems.[7][8] For these challenging substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, S-Phos, or P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) is essential to promote the difficult oxidative addition step.[9][10][11][12]

  • The Co-Catalyst (Copper(I) vs. Copper-Free): Copper(I) salts, typically CuI, act as a co-catalyst to facilitate the transmetalation of the copper acetylide to the palladium center, allowing for milder reaction conditions.[5][8] However, the presence of copper can promote the undesirable oxidative homocoupling of the alkyne (Glaser-Hay coupling), especially if oxygen is present.[1][2][13] To circumvent this, numerous copper-free protocols have been developed, which are particularly advantageous for sensitive substrates or when Glaser byproducts are a persistent issue.[2][4][14][15]

  • The Base: A base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[13] Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are common and can often serve as the solvent.[2][3] The purity and dryness of the base are paramount, as impurities can poison the catalyst.[13]

  • The Solvent and Temperature: Solvents must dissolve all components and are typically anhydrous, degassed polar aprotics like THF or DMF.[13] While many couplings proceed at room temperature, aryl chlorides and other unreactive substrates often require heating to overcome the high activation energy of oxidative addition.[16] However, excessive heat can lead to catalyst decomposition.[13]

Below is a diagram illustrating the generally accepted catalytic cycles for the copper-cocatalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 trans-R¹-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 trans-R¹-Pd(II)(C≡CR²)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Product R¹-C≡C-R² Pd_complex2->Product Reductive Elimination R1X R¹-X (Aryl Halide) CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex1 Alkyne H-C≡C-R² (Terminal Alkyne) Base Base

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. What are the first things to check?

A: A complete lack of reactivity usually points to a fundamental issue with one of the core components. A systematic check is recommended:

  • Catalyst Integrity: Ensure your palladium source is active. Pd(0) catalysts are sensitive to air and can decompose, often appearing as a black precipitate (palladium black).[13] If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[13]

  • Co-Catalyst Freshness: Copper(I) iodide (CuI) is easily oxidized. Use a freshly opened bottle or a recently purchased batch.[13]

  • Atmosphere Control: The Sonogashira reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote unwanted alkyne homocoupling.[1][13] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[13]

  • Reagent Purity: Impurities in the solvent, base, or starting materials can poison the catalyst. Ensure all reagents are high purity and that the amine base is anhydrous.[13]

Q2: I'm observing significant formation of the alkyne homocoupling (Glaser) product. How can I prevent this?

A: Glaser-Hay coupling is a common side reaction, especially in copper-mediated protocols, and is promoted by the presence of oxygen.[1][13] To minimize it:

  • Improve Anaerobic Conditions: This is the most critical factor. Rigorous degassing of solvents and use of Schlenk techniques or a glovebox will significantly reduce homocoupling.[13]

  • Reduce Copper Loading: Minimizing the amount of CuI can decrease the rate of this side reaction.

  • Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling.[13]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to adopt a copper-free method.[2][4][13] These protocols have been specifically developed to circumvent the issue of Glaser coupling.[2]

Q3: I am trying to couple an aryl chloride and the reaction is failing. What specific conditions should I try?

A: Aryl chlorides are the most challenging coupling partners due to the strength of the C-Cl bond, which makes the oxidative addition step very slow.[8] Standard conditions (e.g., Pd(PPh₃)₄/CuI) are often ineffective.

  • Specialized Catalytic System: Success hinges on using a catalyst system designed for C-Cl bond activation. This means employing bulky, electron-rich ligands such as P(t-Bu)₃ , XPhos , or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[9][10][11][12]

  • Elevated Temperature: These reactions almost always require higher temperatures (80-120 °C) to overcome the activation barrier.[16]

  • Stronger Base/Different Solvent: A switch in base or solvent might be necessary. Some protocols for aryl chlorides use stronger bases or different solvents to facilitate the reaction.

Q4: Could the 2-chloroacetamide group on my substrate, this compound, interfere with the reaction?

A: This is a valid consideration. Under typical Sonogashira conditions, the palladium catalyst is highly selective for oxidative addition into C(sp²)-X bonds (like an aryl halide) over C(sp³)-Cl bonds. Therefore, direct interference from the chloroacetyl group is unlikely to be the primary reaction pathway. However, potential secondary issues include:

  • Base Sensitivity: The amide proton is acidic, and the α-chloro group makes the adjacent protons more acidic. Strong bases could potentially cause side reactions or decomposition of the starting material, especially at elevated temperatures.

  • Ligand-like Behavior: The amide functionality could potentially coordinate with the palladium or copper center, which might alter catalyst activity. If you suspect substrate instability, running the reaction at the lowest possible temperature and screening different bases (e.g., a milder inorganic base like K₂CO₃) would be a logical step.

Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is more effective than random changes. The following flowchart outlines a decision-making process for troubleshooting a low-yielding Sonogashira reaction.

Troubleshooting_Workflow start Problem: Low/No Yield check_reagents Step 1: Verify Reagent & Catalyst Integrity - Fresh Pd/Cu catalysts? - Anhydrous base & solvent? - Pure starting materials? start->check_reagents check_atmosphere Step 2: Confirm Inert Atmosphere - Solvent properly degassed? - System sealed under Ar/N₂? check_reagents->check_atmosphere analyze_byproducts Step 3: Analyze Crude Reaction Mixture - What is present? SM only? Byproducts? check_atmosphere->analyze_byproducts sm_only Observation: Only Starting Material (SM) remains analyze_byproducts->sm_only No Reaction glaser_product Observation: Mainly Alkyne Homocoupling (Glaser Product) analyze_byproducts->glaser_product Side Reaction decomp Observation: Palladium Black / Decomposition analyze_byproducts->decomp Catalyst Death solution_reactivity Action: Increase Reactivity - Increase temperature. - Switch to more active ligand (for Ar-Cl/Br). - Use more reactive halide (I > Br > Cl). sm_only->solution_reactivity solution_glaser Action: Suppress Homocoupling - Improve degassing/inert atmosphere. - Reduce CuI concentration. - Switch to Copper-Free protocol. glaser_product->solution_glaser solution_decomp Action: Stabilize Catalyst - Check for O₂ or impurities. - Lower reaction temperature. - Ensure high-purity reagents. decomp->solution_decomp

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

Detailed Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solutions & Explanations
Low to No Product Yield 1. Inactive/decomposed palladium catalyst.[13] 2. Oxidized CuI co-catalyst.[13] 3. Presence of oxygen in the reaction.[13] 4. Impure or wet solvent/base.[13] 5. Low reactivity of the aryl halide (especially Ar-Cl).[8]1. Use a fresh source of palladium catalyst or an air-stable precatalyst. 2. Use a fresh, unopened bottle of CuI. 3. Thoroughly degas the solvent (3x freeze-pump-thaw is best) and maintain a positive pressure of inert gas (Ar/N₂). 4. Use anhydrous grade solvent and distill amine bases before use. 5. For Ar-Cl, increase temperature and switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/XPhos).[9][12]
Significant Alkyne Homocoupling (Glaser Byproduct) 1. Oxygen contamination is the primary cause.[1][13] 2. High concentration of CuI and/or alkyne.1. Switch to a copper-free protocol. This is the most robust solution to eliminate Glaser coupling.[2][13][14] 2. If using copper, rigorously exclude oxygen. 3. Reduce CuI catalyst loading to the minimum effective level. 4. Add the alkyne substrate slowly over a period of time using a syringe pump.[13]
Catalyst Decomposition (Formation of Palladium Black) 1. Presence of oxygen oxidizing the Pd(0) active species.[13] 2. Reaction temperature is too high for the catalyst's stability.[13] 3. Impurities in reagents poisoning the catalyst.[13]1. Improve inert atmosphere techniques. 2. Lower the reaction temperature. If high temperature is required for reactivity, screen different, more thermally stable ligand/palladium combinations. 3. Ensure all reagents and solvents are of the highest purity available.
Reaction Stalls Before Completion 1. Catalyst has deactivated over the course of the reaction. 2. One of the reagents has been fully consumed due to side reactions (e.g., alkyne homocoupling). 3. Product inhibition of the catalyst.1. Add a second portion of the palladium catalyst to the reaction mixture. 2. Analyze an aliquot by TLC or LCMS to determine which starting material remains. If the alkyne is consumed, homocoupling is likely the issue. 3. Try running the reaction at a more dilute concentration.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for reactive aryl halides (iodides and bromides).

  • To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.02 - 0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or toluene) and degassed amine base (e.g., TEA or DIPA, 2-5 equiv) via syringe.[17]

  • Add the terminal alkyne (1.1 - 1.2 equiv) dropwise via syringe.

  • Stir the mixture at room temperature or heat as required, monitoring by TLC or LCMS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues.[17]

  • Proceed with a standard aqueous workup (e.g., wash with sat. aq. NH₄Cl, brine) and purify by column chromatography.[17]

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates

This protocol is ideal for preventing alkyne homocoupling.

  • To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv), a palladium source (e.g., (AllylPdCl)₂, 0.01 equiv), and a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv).[14]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., DMF) and a suitable base (e.g., an amine base or an inorganic base like Cs₂CO₃, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Stir the mixture at the desired temperature (many copper-free systems work well at room temperature).[14]

  • Monitor and work up the reaction as described in Protocol 1.

Protocol 3: Optimized Conditions for Aryl Chloride Coupling

This protocol uses a modern catalyst system designed for the activation of C-Cl bonds.

  • To a glovebox or a flame-dried Schlenk flask under argon, add the aryl chloride (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a specialized ligand such as XPhos (0.04 equiv).

  • Add a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Add a degassed, high-boiling polar aprotic solvent (e.g., dioxane or DMF).

  • Seal the vessel and heat to 80-120 °C, monitoring carefully for completion.

  • Cool to room temperature and proceed with workup and purification as described in Protocol 1.

References

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Journal of Organometallic Chemistry. Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. CHM 254. Available at: [Link]

  • Kim, D. & Ham, J. (2007). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly efficient and functional-group-tolerant catalysts for the palladium-catalyzed coupling of aryl chlorides with thiols. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling Definition. Fiveable. Available at: [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mohammed, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Mohammed, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). Available at: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]

  • Bakos, J., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]

  • Sonogashira Coupling. YouTube. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Chen, W., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

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troubleshooting 2-chloro-N-(3-ethynylphenyl)acetamide instability in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Investigator

Welcome to the technical resource for 2-chloro-N-(3-ethynylphenyl)acetamide. This molecule is a potent tool in chemical biology and drug discovery, designed as a targeted covalent inhibitor. Its functionality relies on two key chemical features: the chloroacetamide group, which acts as an electrophilic "warhead" to form a covalent bond with nucleophilic amino acid residues (like cysteine) on a target protein, and the ethynylphenyl group, which provides the structural scaffold for specific, non-covalent binding interactions.[1][2]

This dual nature, however, presents unique challenges. The very reactivity that makes the chloroacetamide group effective against its target also renders it susceptible to degradation or off-target reactions within an assay environment. This guide is designed to help you, the researcher, anticipate, diagnose, and resolve instability issues to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide & FAQs

Q1: My assay results are inconsistent, or I'm observing a time-dependent loss of compound activity before I even add my target protein. What is the likely cause?

This is a classic symptom of compound instability in your assay buffer. The primary culprit is the electrophilic chloroacetamide moiety reacting with nucleophilic components in your buffer or with water itself (hydrolysis).[3]

Core Mechanism: The carbon atom bonded to the chlorine is electron-deficient, making it a prime target for nucleophilic attack. This can lead to the displacement of the chloride ion and inactivation of the compound.

Immediate Troubleshooting Steps:

  • Analyze Your Buffer Composition: Scrutinize every component of your assay buffer. Common nucleophiles that will react with your compound include:

    • Primary and Secondary Amines: Buffers like Tris (tris(hydroxymethyl)aminomethane) are known to react with electrophiles.

    • Thiols: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME) contain highly reactive thiol groups that will rapidly and irreversibly modify your compound.

  • Check the pH: The reaction with nucleophiles and hydrolysis is often accelerated at higher pH (basic conditions).[4] A base-catalyzed hydrolysis rate constant for a simple chloroacetamide has been reported at 540 L/mol-hr, which translates to a half-life of about 53 days at pH 8 but 1.5 years at pH 7.[4] While your compound's specific rate will differ, the trend holds: higher pH increases the degradation rate.

  • Evaluate Incubation Time & Temperature: Longer pre-incubation times and higher temperatures will increase the extent of any degradation reaction.

Below is a decision tree to help diagnose potential sources of instability.

G start Inconsistent Results / Time-Dependent Activity Loss buffer_check Is your buffer nucleophilic? (e.g., Tris, glycine) start->buffer_check ph_check Is your assay pH > 7.5? buffer_check->ph_check No solution1 Instability likely due to buffer reaction. ACTION: Switch to a non-nucleophilic buffer (e.g., HEPES, PBS, MOPS). See Table 1. buffer_check->solution1 Yes thiol_check Does your assay contain reducing agents? (DTT, BME) ph_check->thiol_check No solution2 High pH accelerates hydrolysis and reactions with weaker nucleophiles. ACTION: Lower assay pH if possible. ph_check->solution2 Yes final_check Proceed to Q3 to experimentally confirm compound stability. thiol_check->final_check No solution3 Thiols are extremely reactive with chloroacetamides. ACTION: Omit thiols or use TCEP (see Q2 for details). thiol_check->solution3 Yes

Caption: A decision tree for troubleshooting compound instability.

Q2: Which specific assay components should I use or avoid? How do I choose a "safe" buffer system?

Choosing the right assay components is the most critical step in preventing compound degradation. The goal is to create an environment that is inert to the chloroacetamide warhead.

Expert Recommendation: Always start by testing the stability of your compound in the final assay buffer (without the target protein) for the maximum duration of your experiment. An HPLC-MS method is ideal for this (see Protocol 1).

Component CategoryRecommended (Less Reactive)Use with CautionAvoid (Highly Reactive)Rationale
Buffering Agent HEPES, PBS (phosphate-buffered saline), MOPS, MESBicine, TricineTris, Glycine, any primary/secondary amine buffersPrimary and secondary amines are nucleophilic and will directly attack the chloroacetamide.[3]
pH Range 6.5 - 7.5> 7.5> 8.5Reactivity and hydrolysis are significantly accelerated at basic pH.[4]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)-DTT, β-mercaptoethanol (BME)TCEP is a phosphine-based reducing agent and lacks the highly nucleophilic thiol group found in DTT and BME.
Additives BSA (Bovine Serum Albumin)--BSA can improve compound solubility and prevent adsorption to plasticware, but be aware it contains cysteine residues that could slowly react. Test stability with BSA included.
Solvents DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)Protic solvents for stock (e.g., Ethanol)Use a minimal amount of DMSO for the final assay concentration (typically <1%) as high concentrations can affect protein structure and assay performance.

Table 1: Recommended Assay Components for this compound.

Q3: How can I experimentally confirm and quantify the instability of my compound?

Visual confirmation of instability is crucial for troubleshooting and for validating your final assay conditions. The most direct method is to monitor the disappearance of the parent compound over time using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).

This protocol allows for the direct measurement of your compound's concentration over a time course in your chosen buffer.

Objective: To determine the percentage of this compound remaining after incubation in assay buffer at a specific temperature.

Materials:

  • This compound

  • 100% DMSO

  • Your final, complete assay buffer (without the target protein)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other modifier compatible with your method)

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve your compound in 100% DMSO.

  • Prepare Working Solution: Spike the compound stock solution into your assay buffer to achieve your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical to your planned experiment (e.g., 0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench it by diluting 1:1 with ice-cold Acetonitrile, and inject it into the HPLC. This is your 100% reference point.

  • Incubation: Incubate the remaining working solution at your assay temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw aliquots, quench them as in step 3, and analyze via HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • Plot "% Compound Remaining" vs. "Time". A stable compound will show a flat line near 100%. An unstable compound will show a downward trend.

Acceptance Criteria: For most assays, you should aim for >90% of the compound to remain at the end of the experimental period.[5][6]

G cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_result Data Interpretation prep1 Prepare 10 mM Stock in DMSO prep2 Spike into Assay Buffer to Final Concentration prep1->prep2 t0 T=0: Immediately Quench & Inject into HPLC prep2->t0 incubate Incubate at Assay Temperature t0->incubate tx Tx: Quench & Inject at Time Intervals incubate->tx plot Plot % Remaining vs. Time tx->plot decision >90% Remaining? plot->decision stable Buffer is Suitable decision->stable Yes unstable Buffer is Unsuitable. Re-evaluate. decision->unstable No

Caption: Workflow for assessing compound stability via HPLC.

Q4: My compound is stable in the buffer alone, but I lose activity or see inconsistent results in my cell-based or cell lysate assay. What's happening now?

This points to instability caused by biological components. Cell lysates and intact cells contain a high concentration of endogenous nucleophiles, most notably glutathione (GSH) .[1]

Mechanism of Inactivation: GSH is a tripeptide with a highly reactive thiol group. It acts as a cellular scavenger for electrophiles. Your chloroacetamide compound is an excellent substrate for GSH, leading to the formation of a compound-GSH adduct, thereby depleting the active inhibitor.

Troubleshooting & Solutions:

  • Mass Spectrometry Analysis: Use LC-MS to analyze your compound after incubation with cell lysate. Look for a new mass peak corresponding to [M + 307.3], where M is the mass of your parent compound and 307.3 g/mol is the mass of glutathione. This provides direct evidence of scavenging.

  • Consider Assay Type and Endpoint:

    • For biochemical assays using purified protein, this is less of an issue unless your protein prep is contaminated with other nucleophiles.

    • For cell lysate assays, the reaction with GSH is a competing factor. The observed potency (IC50) will be a combination of target engagement and GSH scavenging. It is critical to standardize pre-incubation times to get reproducible results.[7][8]

    • For intact cell assays, GSH scavenging is a real biological event that contributes to the compound's overall cellular efficacy. This is not necessarily an "artifact" but a key part of the compound's pharmacological profile.

G cluster_target Intended Reaction cluster_offtarget Competing Reaction (Instability) compound This compound Cl-CH2-CO-NH-R protein Target Protein Cysteine-SH compound:warhead->protein:cys k_inact / K_I gsh Glutathione (GSH) GSH-SH compound:warhead->gsh:thiol Scavenging adduct1 Active Covalent Complex Protein-S-CH2-CO-NH-R adduct2 Inactive GSH Adduct GSH-S-CH2-CO-NH-R

Caption: Competing reactions for the chloroacetamide warhead.

Q5: What are the best practices for preparing, storing, and handling stock solutions of this compound?

Proper handling from the very beginning prevents the introduction of variability into your experiments.

  • Solvent Selection: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. DMSO is aprotic and non-nucleophilic, providing a stable environment.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can introduce moisture, which may lead to slow hydrolysis over long periods.

  • Working Dilutions: Prepare fresh intermediate dilutions from the frozen stock for each experiment. Do not store the compound in aqueous buffers for extended periods. Add the compound to the final assay plate as the last step before initiating the reaction, especially if pre-incubation is not part of your protocol for measuring time-dependent inhibition.[8]

Q6: Could the ethynyl group on the phenyl ring contribute to instability?

For most standard biochemical and cell-based assays, the ethynyl group is generally considered stable and is a common feature in medicinal chemistry.[9] Studies on similar compounds have shown them to be stable in simulated gastric and intestinal fluids.[9]

However, there are some specific, less common scenarios where it could potentially be reactive:

  • Metabolism: In whole-organism or advanced cellular models (e.g., liver microsomes), the ethynyl group can be a site of oxidative metabolism.[9]

  • Reaction with Specific Metals: Certain transition metals can coordinate with alkynes. If your assay buffer has high concentrations of specific metal contaminants, this could be a factor, but it is unlikely to be the primary source of instability compared to the highly reactive chloroacetamide.

Your troubleshooting efforts should remain focused on the chloroacetamide warhead, as it is overwhelmingly the most probable source of instability in typical assay conditions.

References

  • Chloroacetamide | ClCH2CONH2 | CID 6580 . PubChem - NIH. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors . Drug Hunter. [Link]

  • Potter, D.G. & Patt, W.C. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors . Drug Discovery Today: Technologies. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets . BioAscent. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27) . European Commission. [Link]

  • Yang, W. S., et al. (2014). Ferroptosis . Wikipedia. [Link]

  • Vandekeere, A., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors . RSC Medicinal Chemistry. [Link]

  • Wang, F., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides . Environmental Pollution. [Link]

  • White, E. L., et al. (2012). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates . Journal of Medicinal Chemistry. [Link]

  • Gebhardt, M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere . ACS Chemical Biology. [Link]

  • Wang, F., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides . ResearchGate. [Link]

  • Gebhardt, M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere . ACS Publications. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group . USGS Publications Warehouse. [Link]

  • Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond . Journal of Medicinal Chemistry. [Link]

  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . Synthetic Communications. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group . USGS Publications Warehouse. [Link]

  • Safety Data Sheet: 2-chloroacetamide . Chemos GmbH&Co.KG. [Link]

  • Hany, C., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay . Environmental Science & Technology. [Link]

  • 2-Chloroacetamide Safety Data Sheet . Eurofins. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide . Acta Crystallographica Section E. [Link]

  • Chemical Label: this compound . [Link]

  • Çoban, V., et al. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... . ResearchGate. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide . ResearchGate. [Link]

  • Suneetha, V., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide . Acta Crystallographica Section E. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide . Acta Crystallographica Section E. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . The AAPS Journal. [Link]

  • Lee, W., & Wang, J. (2001). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . Journal of Pharmaceutical Sciences. [Link]

  • van de Merbel, N., et al. (2014). Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team . The AAPS Journal. [Link]

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Technical Support Center: Strategies to Reduce Cytotoxicity of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-ethynylphenyl)acetamide and related electrophilic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the cytotoxicity associated with this class of molecules.

Introduction: Understanding the Cytotoxicity of this compound

This compound is a member of the chloroacetamide class of compounds, which are characterized by their electrophilic nature. This reactivity is key to their intended biological activity, often as covalent inhibitors, but it is also the primary driver of their off-target cytotoxicity. The chloroacetamide moiety acts as a "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, on proteins.[1][2][3] While this can be harnessed for therapeutic benefit by targeting specific proteins, indiscriminate reactions with other cellular macromolecules can lead to toxicity.[1][4]

The primary mechanism of cytotoxicity for chloroacetamides often involves two key cellular events:

  • Depletion of Intracellular Glutathione (GSH): Glutathione is a crucial cellular antioxidant and detoxifying agent.[5] It readily reacts with and neutralizes electrophilic compounds like this compound, a process often catalyzed by Glutathione S-transferases (GSTs).[5] High concentrations or high reactivity of the chloroacetamide can overwhelm and deplete the cellular GSH pool.

  • Induction of Oxidative Stress and Cell Death: Depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.[5]

This guide will walk you through strategies to assess and mitigate these cytotoxic effects.

Troubleshooting Guide: High Cytotoxicity Observed in Experiments

Here are some common issues encountered during in vitro experiments with this compound and how to address them.

Observed Issue Potential Cause Troubleshooting Steps
High cytotoxicity at low concentrations The compound is highly reactive, leading to significant off-target effects.1. Assess GSH Depletion: Measure intracellular GSH levels post-treatment. Rapid and severe depletion suggests a high degree of electrophilic reactivity. 2. Chemical Modification: Consider synthesizing analogs with a less reactive "warhead" (see Section 3.1). 3. Formulation Strategy: Utilize a controlled-release formulation like liposomes or nanoparticles to reduce the peak concentration of the free compound (see Section 3.2).
Inconsistent cytotoxicity results between experiments Variability in cell health, seeding density, or compound preparation.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[6] 2. Optimize Seeding Density: Perform a cell titration to find the optimal seeding density for your assay duration.[6] 3. Check Compound Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium. Precipitates can lead to inconsistent dosing.[6]
High background in cytotoxicity assays (e.g., LDH assay) Issues with cell handling, serum in the medium, or contamination.1. Gentle Handling: Avoid forceful pipetting that can damage cell membranes.[6] 2. Reduce Serum: If using an LDH assay, consider reducing the serum concentration during the assay, as serum can have endogenous LDH activity.[6] 3. Contamination Check: Visually inspect cultures for any signs of microbial contamination, which can interfere with assay results.[6]
Protective effect of N-acetylcysteine (NAC) is observed The cytotoxicity is mediated by GSH depletion and subsequent oxidative stress.This confirms the mechanism of toxicity. NAC is a precursor for GSH synthesis.[5] Consider this a validation of the need for strategies to reduce electrophilic reactivity.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start High Cytotoxicity Observed inconsistent Inconsistent Results? start->inconsistent standardize Standardize Cell Culture & Compound Prep inconsistent->standardize Yes gsh_depletion Assess GSH Depletion inconsistent->gsh_depletion No standardize->start nac_test Test with NAC gsh_depletion->nac_test nac_protects NAC is Protective? nac_test->nac_protects mechanism_confirmed Mechanism Confirmed: GSH Depletion & ROS nac_protects->mechanism_confirmed Yes chem_mod Strategy 1: Chemical Modification mechanism_confirmed->chem_mod formulation Strategy 2: Formulation Approaches mechanism_confirmed->formulation end Reduced Cytotoxicity chem_mod->end formulation->end

Caption: A workflow for troubleshooting high cytotoxicity.

Strategies for Reducing Cytotoxicity

Here we detail two primary strategies to mitigate the cytotoxicity of this compound.

Chemical Modification to Tune "Warhead" Reactivity

The high reactivity of the chloroacetamide moiety can be a double-edged sword.[1] While essential for its covalent binding to the target, excessive reactivity leads to off-target effects.[4] The goal is to strike a balance: reactive enough to bind the intended target but not so reactive that it indiscriminately alkylates other cellular proteins.

Modifying the Electrophilicity of the Chloroacetamide

The reactivity of the chloroacetamide can be tuned by altering the electronic properties of the molecule. Here are some approaches:

  • Alpha-Substitution: Introducing substituents at the alpha-carbon (the carbon adjacent to the carbonyl group) can modulate reactivity. For example, replacing a hydrogen with a fluorine to create a chlorofluoroacetamide (CFA) can sometimes increase specificity despite weak intrinsic reactivity.[2][7]

  • Bioisosteric Replacement: In some cases, the entire chloroacetamide warhead can be replaced with a less reactive bioisostere that still allows for covalent bond formation. Examples include acrylamides or propargylamides, although these will significantly alter the compound's structure and may require re-optimization of the entire molecule.[8]

  • Sulfamate Acetamides: Recent research has shown that α-sulfamate acetamides can serve as less reactive alternatives to chloroacetamides while maintaining a similar geometry.[9] This could be a promising avenue for creating analogs of this compound with a better safety profile.[9]

Visualizing Chemical Modification Strategies

Chemical_Modification start This compound alpha_sub Alpha-Substitution (e.g., Chlorofluoroacetamide) start->alpha_sub bioisostere Bioisosteric Replacement (e.g., Acrylamide) start->bioisostere sulfamate Sulfamate Acetamide Analog start->sulfamate goal Reduced Reactivity & Improved Selectivity alpha_sub->goal bioisostere->goal sulfamate->goal

Caption: Strategies for chemical modification of the warhead.

Advanced Formulation Approaches

Instead of altering the molecule itself, its delivery to the cells can be modified to reduce toxicity. The goal of these formulation strategies is to control the release of the drug, thereby reducing the peak concentration that cells are exposed to and minimizing off-target effects.

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10] By encapsulating this compound, its release can be slowed, and it can be targeted to specific tissues or cell types, potentially increasing efficacy while reducing systemic toxicity.[10]

  • Nanoencapsulation: Similar to liposomes, nanoparticles can be used to encapsulate drugs.[11] Polymeric nanoparticles can be engineered for controlled, sustained release, which can be particularly beneficial for highly reactive compounds.[11]

Experimental Protocols

Here are detailed, step-by-step protocols for key experiments to assess and address the cytotoxicity of this compound.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., medium with DMSO) and a blank control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measuring Intracellular Glutathione (GSH) Levels

This protocol uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify free thiols, which in cells are predominantly GSH.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate sample using a standard method like the Bradford assay. This is for normalization.

  • DTNB Reaction:

    • In a 96-well plate, add a known volume of cell lysate.

    • Add a reaction buffer and then DTNB solution.

    • Incubate at room temperature for 15 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of GSH.

    • Calculate the GSH concentration in the samples and normalize to the protein concentration.

Protocol 3: Liposomal Formulation using Thin-Film Hydration

This is a common method for preparing liposomes to encapsulate hydrophobic or amphiphilic drugs.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask.[5]

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[5]

    • Dry the film under vacuum for at least one hour to remove residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification:

    • Separate the liposome-encapsulated drug from the free drug using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the liposomal formulation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound cytotoxic?

A: Its cytotoxicity primarily stems from the electrophilic chloroacetamide "warhead." This group can react non-specifically with cellular nucleophiles, particularly the thiol group of cysteine residues in proteins and glutathione.[1][3] This can lead to the depletion of the cell's primary antioxidant, glutathione, causing oxidative stress and subsequent cell death.[5]

Q2: Can I reduce the cytotoxicity by simply lowering the dose?

A: While lowering the dose will reduce cytotoxicity, it may also compromise the therapeutic efficacy of the compound. The goal is to widen the therapeutic window by reducing off-target toxicity while maintaining on-target activity. The strategies outlined in this guide, such as chemical modification and advanced formulation, aim to achieve this.

Q3: How do I know if my compound's cytotoxicity is due to its electrophilic nature?

A: A good indicator is to perform a co-treatment experiment with N-acetylcysteine (NAC), a precursor to glutathione. If NAC pre-treatment significantly rescues the cells from the compound's toxicity, it strongly suggests that the cytotoxicity is mediated by glutathione depletion.[5]

Q4: Are there any safety concerns with the breakdown products of this compound?

A: The metabolism of chloroacetamides can lead to various breakdown products. The primary detoxification pathway involves conjugation with glutathione.[5] However, other metabolic pathways could potentially generate reactive intermediates. It is advisable to perform metabolite identification studies as part of the drug development process.

Q5: What are the key differences in cytotoxicity between chloroacetamides and acrylamides?

A: Chloroacetamides are generally considered to be more reactive or "harder" electrophiles than acrylamides.[12] This higher reactivity can lead to a greater potential for off-target effects and cytotoxicity.[12] Acrylamides are "softer" electrophiles and are often preferred in targeted covalent inhibitor design for this reason, though their reactivity can also be tuned.

References

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]

  • ResearchGate. (n.d.). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the development of covalent inhibitors. NIH. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. (2021, April 15). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (n.d.). [Link]

  • MDPI. (n.d.). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. MDPI. [Link]

  • MDPI. (n.d.). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • PubMed. (2017, December 26). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. PubMed. [Link]

  • ACS Publications. (n.d.). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. NIH. [Link]

  • Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. (2023, October 31). [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • PubMed. (2021, April 28). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. [Link]

  • PubMed. (n.d.). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. PubMed. [Link]

  • PubMed. (2019, December 4). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. [Link]

  • National Center for Biotechnology Information. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. NIH. [Link]

  • ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. NIH. [Link]

  • PubMed. (2003, June 7). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]

  • Becker Commons. (2022, February 24). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Digital Commons@Becker. [Link]

  • Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]

  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • PubMed. (2022, December 5). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. [Link]

  • PubMed. (n.d.). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

  • PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]

  • YouTube. (2022, July 1). How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

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Technical Support Center: Enhancing Cell Permeability of 2-Chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cellular activity, potentially stemming from suboptimal cell permeability. The following troubleshooting guides and FAQs will address specific issues you might face during your experiments, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell-based assays show lower-than-expected potency for this compound compared to its biochemical activity. Could this be a permeability issue, and how do I confirm it?

A1: Yes, a significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound may be highly effective at engaging its intracellular target, but if it cannot efficiently cross the cell membrane to reach that target, its apparent potency in a cellular context will be diminished.

To systematically diagnose this, you must quantify the compound's ability to cross a membrane barrier. Two industry-standard assays are essential for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2]

  • PAMPA: This assay assesses passive diffusion across a synthetic membrane coated with lipids. It is a rapid, high-throughput method to determine a compound's intrinsic ability to permeate through a lipid bilayer without the influence of cellular transporters.[2][3]

  • Caco-2 Assay: This model uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4] Crucially, these cells express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[2][4] This assay, therefore, provides insight into both passive diffusion and active transport phenomena.

The workflow below outlines a logical approach to diagnosing the root cause of poor cellular activity.

G cluster_Start Initial Observation cluster_Diagnosis Permeability Assessment cluster_Analysis Data Interpretation cluster_Conclusion Primary Cause Identified A Low potency in cell-based assay compared to biochemical assay B Perform PAMPA Assay A->B Step 1 C Perform Bidirectional Caco-2 Assay A->C Step 2 D Low Papp in PAMPA? B->D E High Efflux Ratio in Caco-2? (ER > 2) C->E D->E No F Poor Passive Diffusion (Physicochemical Issue) D->F Yes G Active Efflux (Substrate for Transporters) E->G Yes H Good Permeability (Investigate other causes: metabolism, target engagement) E->H No F->G Often co-occurring G cluster_membrane Cell Membrane (Lipid Bilayer) Membrane Membrane Intracellular (Cytosol) Intracellular (Cytosol) C1 Compound 0.5,0.5 0.5,0.5 C1->0.5,0.5 Passive Diffusion (Driven by LogP, Size) C2 Compound Influx Influx Transporter C2->Influx Active Transport (Carrier-mediated) C3 Compound Efflux Efflux Pump (e.g., P-gp) C3->Efflux Enters cell 3.5, 2.5 3.5, 2.5 Efflux->3.5, 2.5 Pumped out 2,0.5 2,0.5 Influx->2,0.5 Active Transport (Carrier-mediated)

Sources

Technical Support Center: Purification of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-chloro-N-(3-ethynylphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during its purification.

The methodologies and principles discussed are grounded in established chemical practices for N-aryl acetamides, providing a robust framework for developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis route for this compound and what are the expected impurities?

A1: The most common synthetic route is the acylation of 3-ethynylphenylamine with chloroacetyl chloride, often in the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) to scavenge the HCl byproduct.[1][2]

Expected Impurities Include:

  • Unreacted 3-ethynylphenylamine: A basic impurity that is typically removed by an acidic wash during workup.

  • Unreacted Chloroacetyl Chloride: Highly reactive and usually quenched or hydrolyzed during aqueous workup.

  • Chloroacetic Acid: The hydrolysis product of chloroacetyl chloride. It is an acidic impurity that can be removed with a basic wash (e.g., sodium bicarbonate solution).

  • Di-acylated Product: In some cases, reaction at the ethynyl group or double acylation on the amine (less common) can occur, though typically in minor amounts under controlled conditions.

  • Polymeric Materials: The ethynyl group can be sensitive to certain conditions and may lead to polymerization, especially in the presence of trace metals or heat.

Q2: What is the first purification technique I should attempt?

A2: For N-substituted chloroacetamides, recrystallization is the most effective and commonly cited first-line purification method, assuming the crude product is a solid.[1][3] Ethanol is frequently used as a starting solvent for this class of compounds.[3][4] A preliminary small-scale solvent screen is highly recommended to find the ideal solvent or solvent system for your specific batch.

Q3: How can I effectively monitor the purification progress?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. Use an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your product and impurities. The spots can be visualized under UV light. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice to determine the final purity.[5]

Q4: What are the primary safety concerns when handling this compound and its reagents?

A4: Chloroacetamide derivatives are classified as hazardous substances and must be handled with care.[6]

  • Toxicity: They are often toxic if swallowed and can cause skin and eye irritation.[7]

  • Handling: Always work in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.[7]

Purification Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: The crude product is a dark, intractable oil or gum instead of a solid.
  • Probable Cause: This often indicates the presence of significant impurities that are depressing the melting point of your compound. It could also be due to the formation of polymeric side products.

  • Solution Pathway:

    • Aqueous Workup: Ensure the crude reaction mixture has been thoroughly worked up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic starting materials, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like chloroacetic acid, and finally with brine.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). Cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to promote nucleation.

    • Chromatography: If trituration fails, the most reliable method for purifying an oily product is column chromatography.

Problem 2: During recrystallization, the compound "oils out" instead of forming crystals.
  • Probable Cause: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the crude material is highly impure or an inappropriate solvent is used.[9]

  • Solution Pathway:

    • Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[9]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the gradual formation of a crystal lattice rather than amorphous precipitation. Do not place it directly in an ice bath from a high temperature.[9]

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a different solvent or a binary solvent system. Add a poorer solvent (in which your compound is less soluble) dropwise to the hot, dissolved solution until it just becomes turbid, then add a drop or two of the good solvent to clarify. Then, allow it to cool slowly.

Problem 3: The recrystallization yield is very low.
  • Probable Cause: Low yields can stem from several factors related to solubility and technique.

  • Solution Pathway:

    • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will leave a significant amount of your product in the mother liquor upon cooling.[9]

    • Maximize Crystal Recovery: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can perform a second-crop recrystallization, although this crop may be of lower purity.

    • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without re-dissolving the product.

Problem 4: The product is still impure after recrystallization (checked by melting point or TLC).
  • Probable Cause: The impurity has very similar solubility characteristics to the product in the chosen solvent, or the crystallization occurred too quickly, trapping impurities in the crystal lattice.[9]

  • Solution Pathway:

    • Re-recrystallize: A second recrystallization, performed carefully with slow cooling, may be sufficient to improve purity.

    • Change Solvent: The impurity may be insoluble in a different solvent in which your product is soluble. Perform a new solvent screen to find a more selective solvent.

    • Activated Carbon: If the impurity is a colored, non-polar substance, you can try adding a small amount of activated carbon to the hot solution before the hot filtration step. This can adsorb certain impurities. Use sparingly, as it can also adsorb your product.

    • Column Chromatography: If recrystallization proves ineffective, flash column chromatography is the definitive next step for separating closely related compounds.

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting a purification method.

start Crude Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes use_chrom Use Flash Column Chromatography is_solid->use_chrom No (Oil/Gum) recryst_ok Is product pure and yield acceptable? try_recryst->recryst_ok recryst_ok->use_chrom No final Pure Product recryst_ok->final Yes chrom_ok Is product pure? use_chrom->chrom_ok chrom_ok->final Yes reassess Reassess Characterization & Consider Derivatization chrom_ok->reassess No

Caption: Decision tree for purification strategy.

Protocol 1: Recrystallization

This protocol provides a step-by-step guide for purifying this compound via recrystallization.

  • Solvent Selection: Perform a small-scale solvent screen using solvents like ethanol, isopropanol, and ethyl acetate/hexane mixtures. A good solvent will dissolve the compound when hot but not when cold.[9] Record your observations in a table.

    Table 1: Example of a Solvent Screening Record

    Solvent System Solubility (Hot) Solubility (Cold - Ice Bath) Crystal Quality/Observations
    Ethanol Soluble Sparingly Soluble Fine white needles formed on cooling.
    Isopropanol Soluble Insoluble Rapid precipitation of powder.
    Ethyl Acetate Very Soluble Soluble No crystals formed.
    Toluene Soluble Sparingly Soluble Oiled out initially, then solidified.

    | Hexanes | Insoluble | Insoluble | N/A |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) and heat the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and acquire spectroscopic data to confirm purity.

Workflow 2: Flash Column Chromatography

This workflow details the steps for purification by chromatography.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Select Eluent (TLC, Target Rf ~0.3) b 2. Prepare Slurry (Silica + Eluent) a->b c 3. Pack Column b->c d 4. Prepare Sample (Dissolve in min. solvent or adsorb onto silica) c->d e 5. Load Sample d->e f 6. Elute with Solvent e->f g 7. Collect Fractions f->g h 8. Analyze Fractions (TLC) g->h i 9. Combine Pure Fractions h->i j 10. Evaporate Solvent i->j k Pure Product j->k

Caption: Standard workflow for flash column chromatography.

Protocol 2: Flash Column Chromatography

This is a general procedure; the eluent and silica amount must be optimized for your specific separation.[10]

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

  • Katke, S. A., et al. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1053. Available from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. Retrieved from [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Nayak, S. K., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315–o316. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 82, e240562. Retrieved from [Link]

  • Appchem. (n.d.). 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • Gesztelyi, R., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2795. Retrieved from [Link]

Sources

avoiding unwanted side reactions with 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional reagent. Here, we address common challenges and provide expert-driven solutions to help you avoid unwanted side reactions and ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in chemical biology and materials science. Its utility stems from its two reactive functional groups: the chloroacetamide and the terminal alkyne. The chloroacetamide group is an excellent electrophile for covalent modification of cysteine residues in proteins, while the terminal alkyne is poised for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings. However, the presence of these two reactive moieties on the same molecule can lead to a range of unwanted side reactions if not handled with care. This guide will provide you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant dimerization/polymerization of my starting material. What is causing this and how can I prevent it?

This is a classic issue arising from the reactivity of the terminal alkyne, which can undergo oxidative homocoupling, also known as Glaser coupling, in the presence of copper catalysts and an oxidant (typically oxygen). This reaction leads to the formation of a diacetylene-linked dimer, which can further polymerize.

Mechanism of Unwanted Dimerization (Glaser Coupling):

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_Alkyne1 R-C≡C-H Copper_Acetylide R-C≡C-Cu R_Alkyne1->Copper_Acetylide Deprotonation & Coordination R_Alkyne2 R-C≡C-H Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Base Base Base->R_Alkyne1 Abstracts H+ Oxidant Oxidant (e.g., O2) Oxidant->Copper_Acetylide Dimer R-C≡C-C≡C-R Copper_Acetylide->Dimer Oxidative Coupling Cu_I_regen Cu(I) Catalyst (regenerated)

Caption: Unwanted Glaser coupling of terminal alkynes.

Troubleshooting Strategies:

  • Degas Your Solvents: Rigorously deoxygenate all solvents and reaction mixtures. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Use an Inert Atmosphere: Conduct your reaction under a positive pressure of argon or nitrogen. This is particularly crucial when using copper catalysts.

  • Add a Reducing Agent: The inclusion of a mild reducing agent, such as sodium ascorbate, can help maintain copper in its +1 oxidation state, thus suppressing the oxidative Glaser coupling. This is a standard practice in CuAAC reactions.

  • Control Catalyst Loading: Use the minimum effective concentration of the copper catalyst. Higher catalyst concentrations can accelerate the rate of homocoupling.

Experimental Protocol: Standard Deoxygenation by Inert Gas Sparging

  • Assemble your reaction glassware and ensure it is dry.

  • Add your solvent(s) to the reaction flask.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for a minimum of 30 minutes. For larger volumes, extend the sparging time.

  • Remove the needles and proceed with your reaction under a positive pressure of the inert gas (e.g., using a balloon).

Q2: My reaction with a cysteine-containing peptide is showing low yield and multiple products. What could be the issue?

While the chloroacetamide group is a relatively selective alkylating agent for the thiol group of cysteine, side reactions can occur, especially under non-optimal pH conditions. Additionally, if your reaction conditions are not carefully controlled, the alkyne group can also participate in undesired reactions.

Potential Side Reactions and Their Causes:

Side Reaction Cause Proposed Solution
Alkylation of other nucleophilic residues (Lys, His) High pH (>8.5) increases the nucleophilicity of amine and imidazole side chains.Maintain a reaction pH between 7.0 and 8.0.
Hydrolysis of the chloroacetamide High pH and prolonged reaction times can lead to the hydrolysis of the chloroacetamide to a hydroxyacetamide, rendering it unreactive.Monitor the reaction progress and avoid unnecessarily long reaction times. Maintain the optimal pH range.
Glaser coupling of the alkyne Presence of oxygen and/or certain metal contaminants.Ensure thorough deoxygenation of all buffers and reagents.

Troubleshooting Flowchart:

Start Low Yield / Multiple Products in Cysteine Conjugation Check_pH Check Reaction pH Start->Check_pH High_pH pH > 8.5? Check_pH->High_pH Optimal_pH pH 7.0 - 8.0? Check_pH->Optimal_pH Low_pH pH < 7.0? Check_pH->Low_pH Adjust_pH Adjust pH to 7.0 - 8.0 High_pH->Adjust_pH Yes Check_Oxygen Check for Oxygen Contamination High_pH->Check_Oxygen No Optimal_pH->Check_Oxygen Low_pH->Adjust_pH Yes Adjust_pH->Check_Oxygen Degas_Buffers Degas Buffers and Reagents Check_Oxygen->Degas_Buffers Possible Check_Purity Analyze Side Products by MS Check_Oxygen->Check_Purity No Degas_Buffers->Check_Purity Hydrolysis Mass consistent with Hydrolysis? Check_Purity->Hydrolysis Dimerization Mass consistent with Dimerization? Check_Purity->Dimerization Hydrolysis->Dimerization No Reduce_Time Reduce Reaction Time Hydrolysis->Reduce_Time Yes Inert_Atmosphere Use Inert Atmosphere Dimerization->Inert_Atmosphere Yes Success Improved Yield and Purity Reduce_Time->Success Inert_Atmosphere->Success

Technical Support Center: Quantification of 2-Chloro-N-(3-ethynylphenyl)acetamide Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the quantitative analysis of protein adducts formed by 2-chloro-N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this covalent modifier and require robust methods for its characterization. As a chloroacetamide, this compound acts as an electrophilic "warhead" targeting nucleophilic amino acid residues, while its terminal ethynyl (alkyne) group provides a bioorthogonal handle for downstream applications.

This resource provides a refined mass spectrometry-based workflow, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to ensure the accuracy and reproducibility of your adduct quantification studies.

Core Methodology: Refined Bottom-Up Proteomics Workflow

The quantification of covalent adducts, which are often present at low stoichiometry, presents a significant analytical challenge.[1][2] The most robust and widely adopted method is a "bottom-up" proteomics strategy using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This approach involves the enzymatic digestion of the adducted protein into smaller peptides, which are more amenable to MS analysis. The key to this refined method is the strategic use of the ethynyl tag for enrichment, significantly improving the detection of low-abundance adducted peptides.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from sample preparation to data analysis.

Adduct_Quantification_Workflow cluster_prep Phase 1: Sample Preparation cluster_enrich Phase 2: Adduct Enrichment (Optional but Recommended) cluster_analysis Phase 3: LC-MS/MS Analysis & Data Processing Incubation 1. Protein Incubation Incubate target protein(s) with This compound Denature 2. Denaturation & Reduction (e.g., Urea/DTT) Incubation->Denature Alkylate 3. Alkylation (e.g., Iodoacetamide) Denature->Alkylate Digest 4. Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest Click 5. Click Chemistry React alkyne-tagged peptides with Azide-Biotin Digest->Click Capture 6. Affinity Capture Use Streptavidin beads to isolate biotinylated peptides Elute 7. Elution Elute enriched peptides LCMS 8. LC-MS/MS Analysis Separate and fragment peptides Elute->LCMS Search 9. Database Search Identify peptides and modifications (Open Modification Search) LCMS->Search Quant 10. Quantification Calculate adduct stoichiometry Search->Quant

Caption: Bottom-up proteomics workflow for adduct quantification.

Detailed Step-by-Step Protocol

1. Sample Preparation and Digestion

  • Objective: To generate a stable and digestible protein sample.

  • Protocol:

    • Incubate your target protein or cell lysate with this compound at a desired concentration and time. Include a vehicle-only control (e.g., DMSO).

    • Denature the proteins using 8 M urea or another suitable denaturant.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature. This step prevents disulfide bonds from reforming and ensures that any unreacted cysteines are capped.

    • Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the urea concentration to below 1.5 M.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

2. Adduct Enrichment via Click Chemistry

  • Objective: To isolate the low-abundance alkyne-tagged peptides from the complex mixture of unmodified peptides, thereby increasing their concentration for MS detection.[4][5]

  • Protocol:

    • To the peptide digest, add an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to proceed.

    • Quench the reaction by adding EDTA.

    • Add streptavidin-coated magnetic beads to the sample and incubate for 1 hour to capture the biotinylated (and thus adducted) peptides.

    • Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.

    • Elute the enriched peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

3. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify the adducted peptides.

  • Protocol:

    • Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample into an LC-MS/MS system. Peptides are first separated on a reverse-phase column (e.g., C18) using a gradient of increasing acetonitrile.

    • As peptides elute, they are ionized (typically by electrospray ionization, ESI) and analyzed in the mass spectrometer.

    • The MS should be operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full scan (MS1) to measure the masses of intact peptides, then selects the most intense ions for fragmentation (MS/MS or MS2), generating fragment ion spectra.[3]

4. Data Analysis and Quantification

  • Objective: To identify the adducted peptide and determine its abundance relative to the unmodified version.

  • Protocol:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein database.

    • Crucially, the search parameters must be configured to look for a variable modification corresponding to the mass of the this compound adduct on relevant amino acid residues (primarily Cysteine, but potentially others like Lysine or Histidine). The mass shift will be that of the acetamide portion after the loss of chlorine.

    • For more exploratory analysis, an "open modification search" can be employed to find adducts of unknown or unexpected masses.[6][7][8]

    • Once the adducted peptide is identified, quantification can be performed by comparing the integrated peak area of the adducted peptide's MS1 signal to that of its unmodified counterpart.

ParameterAdducted PeptideUnmodified Peptide
Peptide Sequence e.g., CVSAETLGYKe.g., CVSAETLGYK
m/z (Mass of Unmodified Peptide + Adduct Mass) / zMass of Unmodified Peptide / z
MS1 Peak Area Area_AdductedArea_Unmodified
% Stoichiometry (Area_Adducted / (Area_Adducted + Area_Unmodified)) * 100-
Table 1: Example data structure for calculating adduct stoichiometry. C represents the modified cysteine residue.
Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Logic Start Problem Encountered NoSignal Q: No or very weak signal for the adducted peptide? Start->NoSignal HighBG Q: High background or many non-specific bands? Start->HighBG LowCoverage Q: Low protein sequence coverage after digestion? Start->LowCoverage LowStoich A1: Low reaction stoichiometry. Increase compound concentration or incubation time. NoSignal->LowStoich Cause: Chemistry PoorIon A2: Poor peptide ionization. Optimize LC-MS parameters. Check sample cleanup. NoSignal->PoorIon Cause: Instrumentation EnrichFail A3: Enrichment failure. Verify click chemistry reagents and bead binding capacity. NoSignal->EnrichFail Cause: Workflow NonSpecBind A1: Non-specific binding. Reduce compound concentration. Check for reactivity with other residues. HighBG->NonSpecBind Cause: Chemistry Contam A2: Sample contamination. Use clean tubes/reagents. Check for keratin contamination. HighBG->Contam Cause: Handling Block A3: Insufficient washing during enrichment. Increase number and stringency of wash steps. HighBG->Block Cause: Workflow DigestIssue A1: Inefficient digestion. Ensure urea is <1.5M. Check trypsin activity. Extend digestion time. LowCoverage->DigestIssue Cause: Enzymology SampleLoss A2: Sample loss during prep. Minimize tube transfers. Check precipitation/cleanup steps. LowCoverage->SampleLoss Cause: Handling

Caption: Logic diagram for troubleshooting common issues.

Q: I can't detect my adducted peptide, or the signal is extremely weak. What should I do?

  • A: Check Reaction Efficiency: The stoichiometry of covalent modification might be very low. Try increasing the concentration of the chloroacetamide compound or extending the incubation time. However, be aware that very high concentrations can lead to non-specific modifications.[9]

  • A: Verify the Target Residue: Ensure that the target amino acid (e.g., cysteine) is accessible and not buried within the protein's structure or already occupied in a disulfide bond.

  • A: Optimize MS Parameters: The adducted peptide may ionize poorly. Try optimizing source conditions. Ensure your MS2 acquisition settings (collision energy) are appropriate for fragmenting the modified peptide.

  • A: Confirm Enrichment Success: If using the enrichment workflow, verify that your click chemistry reagents are active and that you are not exceeding the binding capacity of your streptavidin beads. Run a dot blot with a biotinylated control to check the beads.

Q: My MS1 spectra are overly complex, and the database search returns many unexpected modifications. Why?

  • A: Non-Specific Adducts: At high concentrations or long incubation times, the chloroacetamide may react with other nucleophilic residues besides the intended target. Analyze your data for adducts on lysines, histidines, or even the N-terminus.[9]

  • A: Sample Handling Artifacts: Over-alkylation with IAA or oxidation (e.g., of methionine) can occur during sample preparation. Ensure you have quenched your alkylation reaction properly and handle samples carefully to minimize oxidation.

  • A: Contamination: Keratin contamination from dust, skin, or clothing is a common issue in proteomics. Use filtered pipette tips and work in a clean environment.

Q: I identified the adducted peptide, but I cannot confirm the exact site of modification.

  • A: Insufficient Fragmentation: The MS/MS spectrum may lack the key fragment ions needed for localization. The presence of both b- and y-ions that carry the mass modification is required to pinpoint the exact residue.[3] Try optimizing the collision energy; sometimes using different fragmentation methods (like ETD, if available) can provide complementary information.

  • A: Data Analysis Settings: Ensure your search algorithm's settings for scoring position-specific modifications (e.g., PTM score, localization probability) are enabled and properly configured.

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of the ethynyl (alkyne) tag in this compound?

A: The ethynyl group is a bioorthogonal handle. This means it is chemically inert within biological systems but can undergo highly specific "click chemistry" reactions.[4][5] This allows you to attach reporter molecules, such as biotin for affinity purification (as described in the workflow) or fluorescent dyes for imaging, enabling powerful strategies to enrich, identify, and visualize your target proteins.

Q: What are the essential controls for a quantitative adduct experiment?

A:

  • Vehicle Control: A sample where the protein is incubated with the delivery solvent (e.g., DMSO) but not the compound. This is essential for baseline comparison.

  • Unmodified Peptide Control: In your analysis, you must identify and quantify the corresponding unmodified peptide to calculate stoichiometry.

  • (Optional) Mutant Protein Control: If possible, using a mutant version of the protein where the target cysteine is replaced with a non-nucleophilic residue (e.g., alanine or serine) can definitively prove that the modification is site-specific.[9]

Q: Can I perform this analysis without the enrichment step?

A: Yes, it is possible, and this is often referred to as a "direct" or "shotgun" approach. However, if the adduction stoichiometry is low (<1-5%), the adducted peptide's signal may be suppressed by the much more abundant unmodified peptides, making it difficult or impossible to detect. Enrichment is highly recommended for low-abundance modifications as it dramatically improves the chances of detection and reliable quantification.[1]

Q: What is the difference between this "bottom-up" approach and a "top-down" analysis?

A: The "bottom-up" approach, detailed here, analyzes peptides after protein digestion. It is technically more straightforward and compatible with standard proteomics equipment. A "top-down" approach analyzes the intact, undigested protein.[3] While top-down analysis can provide a complete picture of all modifications on a single protein molecule, it requires specialized instrumentation (high-resolution MS) and is more challenging for complex samples. For identifying a specific modification and its location, the bottom-up method is generally the preferred starting point.

References
  • R. G. D. J. de Oliveira, V. M. S. I. Martins, and P. Domingues, "Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges," National Institutes of Health, 2019. [Link]

  • M. E. L. Witte, "Technologies for Direct Detection of Covalent Protein–Drug Adducts," MDPI, 2021. [Link]

  • A. Zelter et al., "Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry," Analytical Chemistry, 2022. [Link]

  • M. R. G. D. J. de Oliveira, "A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications," Metabolites, 2019. [Link]

  • M. Riffle et al., "Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry," bioRxiv, 2021. [Link]

  • A. Gomes, "WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE," ResearchGate, 2009. [Link]

  • Bio-Techne, "Western Blot Troubleshooting Guide," Bio-Techne. [Link]

  • M. A. T. B. K. K. Tang, "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction," PubMed Central, 2022. [Link]

  • E. M. Rothweiler and K. V. M. Huber, "Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes," Nuffield Department of Medicine. [Link]

  • E. M. Rothweiler and K. V. M. Huber, "Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes," Springer Nature Experiments, 2020. [Link]

  • M. Riffle et al., "Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry," PubMed, 2022. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 2-chloro-N-(3-ethynylphenyl)acetamide, a Novel Covalent Inhibitor, Against Established KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical efficacy of a novel covalent inhibitor, 2-chloro-N-(3-ethynylphenyl)acetamide, against the clinically approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[2] The KRAS G12C mutation, where a glycine residue at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth.[1]

For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of other apparent small-molecule binding sites.[4][5] However, the discovery of a cryptic allosteric pocket, termed the Switch-II pocket, adjacent to the mutant cysteine in KRAS G12C, has revolutionized the field.[4][6] This has enabled the development of covalent inhibitors that specifically and irreversibly bind to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[7][8]

Sotorasib and Adagrasib are the front-runners in this class of covalent inhibitors and have received FDA approval for the treatment of KRAS G12C-mutated cancers.[1][9] This guide introduces a novel investigational compound, this compound, designed with a chloroacetamide warhead to covalently target the Cys12 residue of KRAS G12C. We will explore its hypothetical efficacy in comparison to Sotorasib and Adagrasib through a series of established biochemical and cell-based assays.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The central mechanism of action for this class of inhibitors is the irreversible covalent modification of the Cys12 residue in the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways like the MAPK and PI3K/mTOR pathways.[1][3][7]

Signaling Pathway Diagram

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitors Covalent Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 Activates KRAS-GDP (Inactive) KRAS-GDP (Inactive) SOS1->KRAS-GDP (Inactive) GDP-GTP Exchange KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) RAF RAF KRAS-GTP (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS-GDP (Inactive) Covalently binds Cys12 Locks in inactive state assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis KRAS_G12C Purified KRAS G12C (GDP-bound) Incubation Incubate KRAS G12C with Compound KRAS_G12C->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation SOS1 SOS1 (GEF) Initiation Add SOS1 and Fluorescent GTP analog SOS1->Initiation GTP_analog Fluorescent GTP analog GTP_analog->Initiation Incubation->Initiation Measurement Measure Fluorescence (Time-resolved) Initiation->Measurement Plot Plot Fluorescence vs. Compound Concentration Measurement->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for the KRAS G12C nucleotide exchange assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Recombinantly express and purify human KRAS G12C protein, ensuring it is predominantly in the GDP-bound state.

    • Prepare serial dilutions of the test compounds (this compound, Sotorasib, Adagrasib) in DMSO.

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4).

    • Prepare solutions of the guanine nucleotide exchange factor (GEF), SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

  • Assay Procedure:

    • In a 384-well plate, add the purified KRAS G12C protein to each well.

    • Add the serially diluted test compounds to the respective wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.

    • Monitor the increase in fluorescence over time using a plate reader capable of time-resolved fluorescence.

  • Data Analysis:

    • Calculate the initial rate of the nucleotide exchange reaction for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability Assay

This assay determines the concentration of a compound that inhibits the growth of cancer cell lines by 50% (GI50).

Step-by-Step Protocol:

  • Cell Culture:

    • Culture KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type or other mutant (e.g., A549 - KRAS G12S) cell lines in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Measurement:

    • After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well. [10] * Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.

Discussion and Future Directions

The hypothetical data presented suggest that this compound is a potent and selective inhibitor of KRAS G12C, with an efficacy profile approaching that of the clinically approved drugs Sotorasib and Adagrasib. The chloroacetamide moiety likely acts as the covalent warhead, forming an irreversible bond with the Cys12 residue, while the 3-ethynylphenyl group contributes to the binding affinity and selectivity for the Switch-II pocket.

Further investigations are warranted to fully characterize the potential of this compound. These include:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in xenograft and patient-derived xenograft (PDX) models of KRAS G12C-mutated cancers.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its ability to engage the KRAS G12C target in vivo.

  • Resistance profiling: Investigating potential mechanisms of resistance to this compound, which is a known challenge for this class of inhibitors. [11]* Combination therapy studies: Exploring the synergistic effects of combining this compound with other anticancer agents, such as checkpoint inhibitors or other targeted therapies. [12][13] The development of novel covalent inhibitors for KRAS G12C remains an active and promising area of cancer research. Compounds like this compound, with distinct chemical scaffolds, may offer advantages in terms of potency, selectivity, or overcoming resistance mechanisms. The experimental framework outlined in this guide provides a robust platform for the preclinical evaluation of such next-generation KRAS G12C inhibitors.

References

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A Comparative Guide to Validating the Biological Targets of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated biological tool is fraught with challenges. The primary hurdle is unequivocally identifying and validating its biological target(s). This guide provides a comprehensive, in-depth comparison of modern experimental strategies for validating the targets of novel covalent probes, using 2-chloro-N-(3-ethynylphenyl)acetamide as a prime exemplar. This molecule's structure—featuring a reactive chloroacetamide "warhead" and a bio-orthogonal ethynyl "handle"—makes it an ideal candidate for a multi-pronged validation campaign.

The Compound in Focus: A Putative Covalent Probe

This compound is a small molecule designed with clear intent. Its key features are:

  • The Chloroacetamide Group: This moiety is a well-established electrophile, or "warhead," known to form covalent bonds with nucleophilic amino acid residues on proteins, most commonly cysteine.[1] This covalent interaction can lead to potent and durable target inhibition.[2]

  • The Ethynyl Group: This terminal alkyne serves as a bio-orthogonal handle. It is chemically inert within the cell but can be specifically tagged using copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[2][3] This allows for the visualization and enrichment of proteins that have been covalently modified by the compound.

Given these features, a systematic approach is required to first identify which proteins it binds to in a complex biological system and then to validate that this binding event is responsible for a measurable biological effect.

A Strategic Workflow for Target Identification and Validation

A rigorous target validation strategy is not a single experiment but a campaign. It begins with casting a wide net to identify all potential interactors and progressively narrows the focus to confirm the most functionally relevant targets. The workflow below illustrates this logical progression, integrating unbiased discovery with orthogonal validation methods.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Triage & Prioritization cluster_2 Phase 3: Orthogonal Target Validation cluster_3 Phase 4: Final Validation TID Chemoproteomic Target ID (in situ cell treatment) Compete Competitive ABPP (Optional Screen) Analysis Bioinformatic Analysis (Rank & Prioritize Hits) TID->Analysis List of Putative Targets Biochem Biochemical Validation (Purified Protein) Analysis->Biochem Top Candidate(s) Cellular Cellular Target Engagement (CETSA / PFO) Analysis->Cellular Genetic Genetic Validation (CRISPR / RNAi) Analysis->Genetic Conclusion Validated Biological Target(s) Biochem->Conclusion Convergent Evidence Cellular->Conclusion Convergent Evidence Genetic->Conclusion Convergent Evidence

Figure 1: A multi-phase workflow for covalent target validation.

Phase 1: Unbiased Target Discovery via Chemoproteomics

The first step is to identify which proteins in a native biological system are covalently labeled by this compound. Activity-Based Protein Profiling (ABPP) is the premier chemical proteomic strategy for this purpose.[4] It uses chemical probes to assess the functional state of enzymes directly within complex proteomes.[5]

Here, the compound itself acts as the activity-based probe. The ethynyl handle allows for the subsequent attachment of a biotin tag for enrichment and a fluorophore for visualization.[3]

Experimental Protocol: In-Situ Chemoproteomic Profiling

This protocol leverages the compound's structure for a "probe-centric" target discovery experiment.

  • Cellular Treatment: Treat live cells of interest (e.g., a cancer cell line) with this compound across a range of concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours). This in-situ labeling is crucial as it preserves the native cellular environment.[5]

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) to solubilize proteins.

  • Click Chemistry: To the cell lysate, add an azide-biotin tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).[3] This CuAAC reaction will specifically attach the biotin tag to proteins that have been covalently modified by the ethynyl-containing compound.

  • Enrichment: Incubate the biotinylated proteome with streptavidin-coated agarose beads. The high affinity of the biotin-streptavidin interaction allows for the specific pull-down of labeled proteins, washing away the vast excess of unlabeled proteins.[2]

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides, which are then matched to a protein database to identify the captured proteins.[6][7]

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated samples compared to the vehicle control. These are the putative targets.

Comparison of ABPP Readout Methodologies

Once proteins are labeled, they can be analyzed in two primary ways: gel-based or mass spectrometry-based (gel-free). The choice depends on the experimental goals.

FeatureGel-Based ABPPMS-Based (Gel-Free) ABPP
Principle Proteins are labeled with a fluorescent tag (e.g., Rhodamine-azide) and separated by SDS-PAGE. Labeled proteins appear as fluorescent bands.[4]Proteins are labeled with an affinity tag (biotin), enriched, digested, and identified by LC-MS/MS.[8]
Resolution Low. Co-migrating proteins can be difficult to distinguish.[8]High. Can identify and quantify thousands of proteins in a single experiment.[5]
Sensitivity Lower. Best for more abundant targets.High. Affinity enrichment allows for the identification of low-abundance proteins.[8]
Throughput High for initial screening. Multiple samples can be run on a single gel.Lower per sample, but provides vastly more data. Multiplexing with tags (e.g., TMT) can increase throughput.[9]
Information Provides a quick visual profile of labeled proteins and their apparent molecular weights.Provides definitive protein identities, site of modification, and quantitative abundance data.[6]
Primary Use Rapidly assessing labeling profiles, optimizing probe concentrations, simple competitive assays.Comprehensive, unbiased target identification and quantitative selectivity profiling.

For an initial, unbiased discovery screen for a novel probe like this compound, the MS-Based ABPP approach is superior due to its depth and sensitivity.

Phase 3: Orthogonal Validation of Prioritized Targets

Chemoproteomics provides a list of candidate targets. This list must be rigorously validated through orthogonal methods—experiments that rely on different physical principles—to confirm genuine interactions and establish functional relevance.[10]

A. Biochemical Validation: Confirming Direct Interaction

The first step is to confirm that the compound directly binds to the purified candidate protein.

1. Intact Protein Mass Spectrometry: This is the most direct way to confirm covalent bond formation.[11] A purified recombinant version of the target protein is incubated with the compound, and the resulting mixture is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms a 1:1 covalent adduct has formed.[6]

Experimental Protocol: Intact Protein MS Analysis

  • Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of this compound (e.g., 25 µM) for 1-2 hours at room temperature. Include a vehicle-only control.

  • Sample Cleanup: Desalt the sample using a C4 ZipTip or similar method to remove excess compound and non-volatile salts.

  • LC-MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Deconvolution: Use deconvolution software to process the resulting multi-charge state raw data into a zero-charge mass spectrum.

  • Analysis: Compare the mass of the protein from the compound-treated sample to the vehicle control. The expected mass shift for this compound is approximately 194.03 Da (M - HCl).

2. Enzyme Kinetics (if applicable): If the target is an enzyme, its activity can be measured in the presence of the compound to determine the rate of inactivation (k_inact) and the inhibition constant (K_I). These kinetic parameters provide a quantitative measure of the inhibitor's potency and efficiency.[12]

B. Cellular Target Engagement: Proving Interaction in Live Cells

Confirming that the compound engages its target within the complex and crowded environment of a living cell is critical.

G cluster_0 Comparison of Cellular Target Engagement Assays CETSA Cellular Thermal Shift Assay (CETSA) Principle: Ligand binding stabilizes protein against heat-induced denaturation. Measures soluble (folded) protein remaining after heat shock. Readout: Western Blot, ELISA, Luminescence (NanoLuc) PFO Probe-Free Occupancy (PFO) Principle: Directly measures the ratio of modified vs. unmodified target peptide by MS. Requires no probe or antibody. Readout: Targeted Mass Spectrometry (MRM)

Figure 2: Comparison of cellular target engagement methods.

1. Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.[14]

Experimental Protocol: Western Blot-based CETSA

  • Treatment: Treat cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western Blot.

  • Result: A successful result will show more soluble protein remaining at higher temperatures in the compound-treated samples compared to the control, indicating stabilization.

MethodProsCons
CETSA Label-free; measures engagement in native cellular context; adaptable to high-throughput formats.[15]Can be antibody-dependent (Western Blot); some ligands may destabilize targets; not all proteins show a clear thermal shift.[13][16]
Probe-Free MS Highly quantitative; no special probes or antibodies needed; directly measures occupancy at the peptide level.[17]Requires sophisticated mass spectrometry; lower throughput than luminescent CETSA.[18]

For initial validation, CETSA is a widely accessible and powerful tool. High-throughput luminescent versions, such as the HiBiT Thermal Shift Assay, offer excellent scalability.[13]

C. Genetic Validation: Linking Target to Phenotype

This is the ultimate validation step. If engaging the target protein with the compound causes a specific cellular effect (e.g., cell death), then removing the target protein genetically should either mimic that effect or make the cells resistant to the compound.[10]

1. CRISPR/Cas9 Knockout: Using CRISPR-Cas9 to create a cell line where the gene for the target protein is permanently knocked out is the gold standard for genetic validation.[19]

2. RNA interference (RNAi): Using short interfering RNA (siRNA) or short hairpin RNA (shRNA) to transiently knock down the mRNA of the target protein is a faster alternative to generating a full knockout line.[20]

Experimental Logic: A Resistance/Sensitization Study

  • Generate Model: Create a stable knockout (KO) cell line for the target protein using CRISPR-Cas9, alongside a wild-type (WT) control.

  • Phenotypic Assay: Treat both WT and KO cell lines with a dose-response of this compound.

  • Measure Outcome: Measure the cellular phenotype of interest (e.g., cell viability via a CellTiter-Glo assay).

  • Interpretation:

    • Resistance: If the KO cells are significantly less sensitive to the compound than the WT cells, it provides strong evidence that the compound's efficacy is dependent on this target.

    • Phenocopy: If the knockout of the gene itself causes the same phenotype as the compound, it supports the target's role in that pathway.

G cluster_0 Genetic Validation Logic start Hypothesis: Compound X inhibits Target Y, causing Phenotype Z path1 Treat Wild-Type Cells with Compound X start->path1 path2 Knock Out Target Y in Cells start->path2 result1 Observe Phenotype Z path1->result1 result2 Observe Phenotype Z path2->result2 validation Conclusion: Target Y is responsible for Phenotype Z result1->validation result2->validation

Figure 3: Logic diagram for genetic validation via phenocopying.

Conclusion: Building a Self-Validating Case

For This compound , a strong validation case would consist of:

  • Unbiased Discovery: Identification of a specific protein target via quantitative, MS-based chemoproteomics in a relevant cellular model.

  • Direct Biochemical Evidence: Confirmation of direct, 1:1 covalent adduct formation with the purified protein via intact mass spectrometry.

  • Cellular Target Engagement: Demonstration of target stabilization in live cells using a thermal shift assay (CETSA).

  • Functional Genetic Link: Evidence that knocking out the target gene confers resistance to the compound's cytotoxic or phenotypic effects.

By systematically applying and comparing these diverse methodologies, researchers can move with confidence from a molecule of interest to a fully validated probe, unlocking new avenues for biological discovery and therapeutic intervention.

References

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  • Zhang, H., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science.

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  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience.

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A Comparative Cross-Reactivity Analysis of 2-chloro-N-(3-ethynylphenyl)acetamide: A Guide for Strategic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of a compound's selectivity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel covalent inhibitor, 2-chloro-N-(3-ethynylphenyl)acetamide, against a well-characterized clinical agent, Ibrutinib. By presenting a hypothetical, yet scientifically grounded, cross-reactivity profile, this document aims to illustrate the experimental workflows and data interpretation necessary for advancing covalent inhibitor programs.

The chloroacetamide moiety of this compound suggests a mechanism of action involving covalent modification of a nucleophilic residue, most commonly cysteine, within the target protein's binding site.[1][2] While this can lead to high potency and prolonged duration of action, it also carries the inherent risk of off-target interactions, which can result in toxicity and unforeseen side effects.[3][4] Therefore, a comprehensive understanding of a covalent inhibitor's proteome-wide interactions is paramount for its successful development.[5][6]

This guide will delve into two powerful and complementary techniques for assessing cross-reactivity: broad-panel enzymatic screening using KINOMEscan® and unbiased, proteome-wide profiling via competitive chemoproteomics.

Hypothetical Target and Comparator Selection

Given the structural alerts for covalent activity and the prevalence of kinase targets for such inhibitors, we hypothesize that This compound is a potent inhibitor of a non-receptor tyrosine kinase. For the purpose of this guide, we will designate its primary target as a hypothetical member of the Tec family of kinases.

As a comparator, we have selected Ibrutinib , a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[7][8][9] Ibrutinib is a well-characterized covalent inhibitor with a known selectivity profile, making it an excellent benchmark for our analysis.[10][11]

Comparative Kinome-Wide Selectivity Profiling

A primary method for assessing the selectivity of kinase inhibitors is to screen them against a large panel of purified kinases. The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[12]

Experimental Design: KINOMEscan® Profiling

The core principle of the KINOMEscan® assay is the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

dot

Caption: Competitive chemoproteomics workflow for off-target identification.

Data Analysis and Interpretation

The mass spectrometry data is analyzed to quantify the relative abundance of probe-labeled peptides in the inhibitor-treated versus control samples. A significant reduction in a peptide's signal in the presence of the inhibitor indicates target engagement.

The following table illustrates a hypothetical output from a competitive chemoproteomics experiment, highlighting potential off-targets for this compound and Ibrutinib.

ProteinGenePeptide SequenceFold Change (Compound vs. DMSO)Putative Function
Bruton's tyrosine kinase BTK LYC(cov)YSSTK 0.1 Primary Target
Tyrosine-protein kinase TecTECIYC(cov)LVMEL0.2Tec family kinase
Interleukin-2-inducible T-cell kinaseITKMWC(cov)ARFCA0.8Tec family kinase
Epidermal growth factor receptorEGFRMQC(cov)WPLAA0.9Receptor Tyrosine Kinase
Cysteine-rich secretory protein LCCL domain-containing 2CRISPLD2GFC(cov)LPVNF0.3Unknown
Ibrutinib Off-Target Example:
Epidermal growth factor receptorEGFRMQC(cov)WPLAA0.4Receptor Tyrosine Kinase

Data Interpretation:

The chemoproteomics data corroborates the KINOMEscan® results, showing strong engagement of BTK and TEC by this compound. The minimal change in EGFR peptide abundance further supports its improved selectivity over Ibrutinib. Interestingly, this unbiased approach has identified a novel, non-kinase potential off-target, CRISPLD2. The significant and dose-dependent engagement of this protein would warrant further investigation to understand the potential functional consequences and toxicological relevance.

Detailed Experimental Protocols

To ensure the reproducibility and rigor of these analyses, detailed protocols are essential.

Protocol 1: KINOMEscan® Profiling

The KINOMEscan® assay is typically performed as a service by specialized vendors. The general protocol involves the following steps:

  • Compound Preparation: The test compound is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the kinase panel.

  • Binding Assay: A mixture of kinase-tagged T7 phage and the immobilized ligand is added to the wells. The plate is incubated to allow for binding competition.

  • Washing: The plate is washed to remove unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the phage DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, and selectivity scores are calculated.

Protocol 2: Competitive Chemoproteomics
  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

    • Add a cysteine-reactive alkyne-tagged probe (e.g., iodoacetamide-alkyne) at a final concentration of 50-100 µM and incubate for 30 minutes.

  • Cell Lysis:

    • Harvest cells and lyse in a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry:

    • To the cleared lysate, add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate.

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Streptavidin Pulldown: [13][14] * Add streptavidin-conjugated beads to the lysate and incubate for 2 hours at 4°C with rotation.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Protein Digestion: [15][16][17][18] * Resuspend the beads in a buffer containing urea and reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the urea and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis and Data Processing: [19] * Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

    • Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify peptides.

    • Normalize the data and calculate the fold change in peptide abundance between the compound-treated and DMSO-treated samples.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, through the synergistic use of KINOMEscan® and competitive chemoproteomics, provides a robust framework for evaluating its selectivity and potential for off-target effects. The hypothetical data presented herein illustrates a compound with a superior selectivity profile compared to the established drug, Ibrutinib.

The identification of a novel, non-kinase off-target underscores the importance of unbiased proteome-wide analysis. Further validation of this interaction and its functional consequences would be a critical next step in the preclinical development of this compound. This guide serves as a template for the rigorous, multi-faceted approach required to de-risk and advance novel covalent inhibitors towards clinical application.

References

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A Structural Comparison of 2-chloro-N-(3-ethynylphenyl)acetamide Analogs for Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the N-arylacetamide scaffold has emerged as a versatile framework for the development of novel therapeutic agents.[1] Among these, compounds featuring a 2-chloro-N-arylacetamide moiety have garnered significant attention due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The reactive chloroacetamide group, in particular, offers a valuable tool for creating covalent inhibitors, a strategy increasingly employed in the design of targeted therapies, especially in oncology. This guide provides a detailed structural comparison of 2-chloro-N-(3-ethynylphenyl)acetamide analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation as potential anticancer agents.

The 2-chloro-N-arylacetamide Scaffold: A Privileged Structure in Drug Discovery

The core structure of 2-chloro-N-arylacetamide combines an aromatic amine with a chloroacetyl group. This arrangement is of particular interest for several reasons:

  • Synthetic Tractability: The amide bond is readily formed through the reaction of an aniline derivative with chloroacetyl chloride or chloroacetic anhydride, allowing for the facile generation of diverse analog libraries.[3][4]

  • Structural Versatility: The aryl ring can be readily substituted with a wide range of functional groups, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

  • Covalent Inhibition Potential: The α-chloroacetamide moiety can act as an electrophile, reacting with nucleophilic residues such as cysteine within the active site of target proteins, leading to irreversible inhibition. This is a particularly attractive feature for kinase inhibitors.

The inclusion of a 3-ethynylphenyl group introduces a small, rigid, and functionally versatile alkyne moiety. This group can participate in various non-covalent interactions within a protein binding pocket and serves as a synthetic handle for further modifications via "click chemistry."

Structural Comparison and Structure-Activity Relationship (SAR)

While specific comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on broader classes of 2-chloro-N-arylacetamides. The following sections explore how modifications to the core scaffold can impact biological activity, with a focus on anticancer properties.

Impact of Aryl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of the anticancer potency of N-(substituted phenyl)-2-chloroacetamide analogs.[1] Studies on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12), have demonstrated that electron-withdrawing groups, such as halogens and nitro groups, can significantly enhance cytotoxic activity.[1]

Table 1: Comparative Anticancer Activity of N-(substituted phenyl)-2-chloroacetamide Analogs [1]

Compound IDAryl SubstituentMDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
1 4-F16.518.221.7
2 4-Cl12.114.815.3
3 4-Br10.812.513.1
4 4-I9.711.211.9
5 4-NO28.59.810.4
6 2,4-diCl7.28.18.9
7 3,4-diCl6.87.58.2

Data is representative and compiled for illustrative purposes. Actual values may vary between studies.

The data in Table 1 suggests a trend where increasing the electron-withdrawing nature and size of the halogen at the 4-position leads to enhanced anticancer activity. Furthermore, di-substitution, particularly with chlorine, further potentiates the cytotoxic effect. This suggests that for our lead compound, this compound, the introduction of additional electron-withdrawing groups on the phenyl ring could be a promising strategy to enhance its anticancer potential.

The Role of the Chloroacetamide Moiety

The chloroacetamide group is not merely a linker but an active participant in the biological activity of these compounds. Its electrophilic nature allows for covalent bond formation with target proteins. For instance, in the context of kinase inhibition, the chloroacetamide can form a covalent adduct with a cysteine residue in the ATP binding pocket, leading to irreversible inhibition and a sustained pharmacological effect.

The following diagram illustrates the general mechanism of covalent inhibition by a 2-chloro-N-arylacetamide analog.

G cluster_0 Kinase Active Site Kinase_Cys Kinase with Cysteine Residue (Cys-SH) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Kinase_Cys->Covalent_Adduct Covalent Bond Formation Inhibitor 2-chloro-N-arylacetamide (Electrophile) Inhibitor->Kinase_Cys Nucleophilic Attack

Caption: Covalent inhibition of a kinase by a 2-chloro-N-arylacetamide analog.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of 2-chloro-N-arylacetamides is typically achieved through a straightforward acylation reaction.[3]

Materials:

  • Substituted 3-ethynylaniline

  • Chloroacetyl chloride or chloroacetic anhydride

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve the substituted 3-ethynylaniline (1.0 eq) and a base (1.2 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-N-(substituted-3-ethynylphenyl)acetamide.

G Aniline Substituted 3-ethynylaniline Reaction Acylation (Solvent, Base) Aniline->Reaction Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Reaction Product 2-chloro-N-(substituted- 3-ethynylphenyl)acetamide Reaction->Product

Caption: General synthetic workflow for 2-chloro-N-arylacetamide analogs.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.1 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Kinase Inhibition Assay

To determine if the anticancer activity of the analogs is mediated through the inhibition of a specific kinase, a direct enzyme inhibition assay can be performed.[6]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the recombinant kinase, and the kinase-specific substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The insights from broader studies on 2-chloro-N-arylacetamides suggest that strategic modifications, such as the introduction of electron-withdrawing groups on the phenyl ring, can substantially enhance their cytotoxic potency. The presence of the chloroacetamide moiety provides the potential for covalent inhibition of key cancer-related targets like protein kinases.

Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring. The detailed protocols provided in this guide offer a robust framework for such investigations. By combining rational design, efficient synthesis, and rigorous biological testing, it is anticipated that novel and potent anticancer candidates can be identified from this promising class of compounds.

References

  • Synthesis, antileishmanial activity and QSAR studies of 2‑chloro‑N‑arylacetamides. SciELO. Available from: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

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A Comparative Guide to Assessing the Selectivity of 2-chloro-N-(3-ethynylphenyl)acetamide, a Novel Covalent Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of a novel covalent inhibitor, 2-chloro-N-(3-ethynylphenyl)acetamide. As specific experimental data for this compound is not publicly available, we will proceed with a detailed, experience-driven hypothetical case study. This document will serve as a blueprint for researchers, scientists, and drug development professionals on how to design and interpret a suite of experiments to build a robust selectivity profile for any new covalent agent. For comparative context, we will benchmark our compound against the well-characterized first- and second-generation Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib.

Introduction: The Covalent Advantage and the Selectivity Imperative

Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering distinct advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] These molecules typically feature a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[2] This irreversible mechanism can lead to complete and sustained target inhibition long after the drug has been cleared from circulation.[3]

However, the very reactivity that makes covalent inhibitors potent also presents their greatest challenge: the risk of off-target interactions.[4][5] Indiscriminate reactivity can lead to toxicity and unforeseen side effects.[6][7] Therefore, the central task in developing a successful covalent inhibitor is to engineer high selectivity for the intended target. This is achieved by designing a scaffold that directs the reactive warhead with high affinity and precision to the desired binding pocket, minimizing engagement with other proteins.[8]

Our subject, This compound , is a representative novel covalent probe. It features a chloroacetamide warhead, a common electrophile designed to target cysteine residues.[9] The N-(3-ethynylphenyl)acetamide scaffold provides the "guidance system" that will determine its unique selectivity profile across the proteome. For this guide, we will hypothesize that its primary target is a non-receptor tyrosine kinase, a family for which numerous covalent inhibitors have been developed.[3][4]

The Assessment Workflow: A Multi-Pillar Approach to Defining Selectivity

A thorough assessment of selectivity cannot rely on a single experiment. It requires a multi-pronged approach, integrating data from in vitro biochemical assays, target engagement studies in a cellular context, and unbiased proteome-wide profiling.

Caption: Overall workflow for assessing covalent inhibitor selectivity.

Pillar 1: In Vitro Biochemical Selectivity Profiling

The first step is to understand the compound's intrinsic affinity for its intended target and potential off-targets in a purified, cell-free system. This provides the cleanest measure of direct binding interactions.

Kinome-wide Binding Affinity Screen

Rationale: To obtain a broad view of a kinase inhibitor's selectivity, it is essential to screen it against a large, representative panel of human kinases.[10][11] The KINOMEscan™ platform is an industry-standard, ATP-independent competitive binding assay that quantifies interactions by measuring the amount of kinase captured by an immobilized ligand in the presence of the test compound.[12][13] This yields a true dissociation constant (Kd), allowing for robust comparison across different kinases.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: this compound, Ibrutinib, and Acalabrutinib are prepared as 10 mM DMSO stock solutions.

  • Assay: The compounds are screened at a concentration of 1 µM against the KINOMEscan® panel of over 468 human kinases.

  • Binding Measurement: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding. For hits showing significant binding (e.g., <10% Ctrl), a full Kd determination is performed by running a dose-response curve.

Hypothetical Data: Comparative Kinase Selectivity Profile

KinaseThis compound (Kd, nM)Ibrutinib (Kd, nM)Acalabrutinib (Kd, nM)
BTK 5.2 3.5 4.8
TEC1508.145
ITK>10002.2>1000
EGFR>100018>1000
SRC850120950
BLK251.535

Interpretation: Our hypothetical data positions this compound as a potent BTK binder, comparable to the established inhibitors. Critically, it displays a distinct selectivity profile. While Ibrutinib shows potent activity against other TEC family kinases (TEC, ITK) and EGFR, our compound is significantly cleaner, showing only moderate affinity for TEC and weak binding to the B-lymphoid kinase (BLK).[3] Acalabrutinib is also highly selective but retains some affinity for TEC and BLK. This initial screen suggests our compound's scaffold confers a unique and potentially more favorable selectivity profile.

Covalent Inhibition Kinetics (k_inact / K_i)

Rationale: For a covalent inhibitor, the overall potency is a function of two distinct steps: the initial reversible binding affinity (K_i) and the rate of irreversible covalent bond formation (k_inact).[14][15][16] A highly efficient covalent inhibitor will have both high initial affinity and a rapid rate of inactivation. The ratio k_inact/K_i is the second-order rate constant that measures this efficiency and is a critical parameter for comparing different covalent inhibitors.[16]

Experimental Protocol: Determining k_inact and K_i

  • Enzyme and Substrate: Recombinant BTK enzyme is incubated with a peptide substrate and ATP.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for different time points.

  • Activity Measurement: The reaction is initiated by adding the substrate/ATP mix, and kinase activity is measured over time using a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: The observed rate of inactivation (k_obs) at each inhibitor concentration is determined. A plot of k_obs versus inhibitor concentration allows for the calculation of k_inact (the maximum rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate).

Hypothetical Data: Covalent Kinetic Parameters against BTK

ParameterThis compoundIbrutinib
K_i (nM)2540
k_inact (s⁻¹)0.0450.050
k_inact / K_i (M⁻¹s⁻¹) 1.8 x 10⁶ 1.25 x 10⁶

Interpretation: The hypothetical kinetic data show that this compound has a slightly better initial binding affinity (lower K_i) than Ibrutinib and a comparable rate of inactivation. This results in a higher overall covalent efficiency (k_inact/K_i), suggesting it can rapidly and potently inactivate BTK.

Pillar 2: Cellular Target Engagement and Proteome-wide Selectivity

While in vitro data is crucial, it may not always translate to a cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of thousands of other potential targets come into play.[17]

Cellular Pathway Modulation

Rationale: To confirm that the compound engages its intended target in living cells and produces the desired biological effect, we must measure the phosphorylation status of the target kinase and its downstream substrates. For BTK, a key event is its autophosphorylation at Tyr223, which is essential for its activity.[18] Activated BTK then phosphorylates and activates downstream effectors like PLCγ2.[3]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates NFkB NF-κB Activation DAG_IP3->NFkB Inhibitor This compound Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Ramos cells, a human B-lymphoma cell line with constitutively active BTK signaling, are treated with increasing concentrations of the test compounds for 2 hours.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and total PLCγ2. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: Antibody binding is detected using chemiluminescence.

Interpretation of Expected Results: A successful on-target inhibitor would show a dose-dependent decrease in the signals for phospho-BTK and phospho-PLCγ2, while the total protein levels for BTK, PLCγ2, and GAPDH remain unchanged. The concentration required to achieve 50% inhibition of phosphorylation (IC50) in this cellular assay is a key measure of on-target potency.

Unbiased Proteome-wide Off-Target Identification

Rationale: To move beyond a predefined panel of kinases and identify all potential covalent targets within the cellular proteome, an unbiased approach is necessary.[4] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[5] It uses a modified, "probe" version of the inhibitor that contains a bio-orthogonal handle (like an alkyne group) for enrichment and identification of covalently labeled proteins by mass spectrometry.[5][19]

G Probe Alkyne-tagged Inhibitor Cells Treat Live Cells Probe->Cells Lysis Cell Lysis Cells->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Protein Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS ID Identify Covalent Targets LCMS->ID

Caption: Workflow for chemoproteomic off-target identification.

Experimental Protocol: ABPP

  • Probe Synthesis: An analogue of this compound is synthesized, replacing a non-critical part of the molecule with a terminal alkyne. The ethynyl group on the phenyl ring can serve this purpose directly.

  • Cell Treatment: Ramos cells are treated with the alkyne-probe.

  • Lysis and Click Chemistry: Cells are lysed, and the alkyne-labeled proteins are conjugated to a biotin-azide tag via copper-catalyzed click chemistry.

  • Enrichment: Biotinylated proteins are captured and enriched using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Data: Identified Covalent Off-Targets

Off-Target ProteinFunctional ClassThis compoundIbrutinib
BTK Tyrosine Kinase +++ +++
TECTyrosine Kinase++++
EGFRTyrosine Kinase-++
Cysteine Protease XProtease++
Glutathione S-transferase PDetoxification-++

Interpretation: This powerful, unbiased analysis confirms BTK as the primary target. The hypothetical data further reinforces our compound's superior selectivity over Ibrutinib, showing no engagement with EGFR and weaker engagement with TEC. Interestingly, it reveals a potential minor off-target in a cysteine protease, an interaction also seen with Ibrutinib, but avoids the glutathione S-transferase off-target associated with Ibrutinib. This provides a comprehensive and actionable map of the compound's covalent interactions in a complex biological system.[4]

Pillar 3: Functional Cellular Consequences

The final piece of the puzzle is to understand how the compound's on- and off-target profile translates into a functional cellular outcome.

Rationale: By comparing the compound's effect on cell lines that are dependent on the primary target versus those that are not, we can infer whether the observed cellular activity is due to on-target inhibition.

Experimental Protocol: Cell Viability Assays

  • Cell Lines:

    • TMD8 (BTK-dependent): A lymphoma cell line known to be highly dependent on BTK signaling for survival.

    • HEK293 (BTK-independent): A human embryonic kidney cell line that does not rely on BTK signaling.

  • Treatment: Cells are plated in 96-well plates and treated with a range of inhibitor concentrations for 72 hours.

  • Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®) that measures intracellular ATP levels.

  • Data Analysis: The concentration that inhibits cell growth by 50% (GI50) is calculated for each cell line.

Hypothetical Data: Comparative Cell Viability

Cell LineThis compound (GI50, nM)Ibrutinib (GI50, nM)
TMD8 (BTK-dependent)108
HEK293 (BTK-independent)>10,000>10,000

Interpretation: The potent effect on the BTK-dependent TMD8 cell line, coupled with the lack of activity in the BTK-independent HEK293 line, provides strong evidence that the primary driver of the compound's anti-proliferative effect is the on-target inhibition of BTK. A high GI50 in the BTK-independent line also suggests a low level of general cytotoxicity from the identified off-targets at therapeutic concentrations.

Synthesis and Conclusion

This comprehensive, multi-pillar assessment provides a robust and reliable profile of our hypothetical covalent inhibitor, this compound.

  • Biochemical assays establish it as a potent and efficient covalent inhibitor of BTK with a uniquely selective profile compared to Ibrutinib, notably sparing ITK and EGFR.

  • Cellular pathway analysis confirms potent on-target engagement in a relevant biological context.

  • Unbiased chemoproteomics provides a global map of its covalent interactions, reinforcing its high selectivity and revealing a limited and manageable off-target profile.

  • Functional assays link this on-target activity directly to a desired biological outcome (inhibition of B-cell lymphoma proliferation) with minimal general cytotoxicity.

Taken together, the evidence suggests that this compound is a highly selective covalent probe for BTK. The N-(3-ethynylphenyl)acetamide scaffold successfully directs the chloroacetamide warhead to its intended target while avoiding many of the off-targets associated with other covalent BTK inhibitors. This structured approach to selectivity assessment is critical for the rational design and development of the next generation of safe and effective covalent therapeutics.

References

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A Senior Application Scientist's Guide to Validating Covalent Binding of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the definitive covalent engagement of a targeted inhibitor is a cornerstone of preclinical validation. This guide provides an in-depth comparison of orthogonal experimental strategies to validate the covalent binding of 2-chloro-N-(3-ethynylphenyl)acetamide to its protein target. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to covalent inhibitor characterization.

The chloroacetamide moiety is a well-established electrophilic "warhead" that typically forms a covalent bond with nucleophilic residues, most commonly cysteine, within the target protein's binding site.[1][2][3] The ethynylphenyl group can serve as a scaffold for non-covalent interactions that orient the warhead for optimal reactivity. Validating that this intended covalent modification occurs is paramount to understanding the compound's mechanism of action and advancing it through the drug discovery pipeline.

Comparing the Arsenal: A Guide to Validation Techniques

No single experiment is sufficient to definitively validate a covalent inhibitor.[4] A multi-faceted approach, leveraging the strengths of different techniques, provides the most compelling evidence of covalent modification. Below, we compare the most powerful and widely adopted methods.

Technique Principle Advantages Limitations Primary Output
Mass Spectrometry (Intact Protein) Measures the mass of the intact protein before and after incubation with the inhibitor.- Direct evidence of covalent adduct formation.- Provides stoichiometry of binding.[5]- Relatively high throughput.- Does not identify the specific site of modification.- Can be challenging for large or impure proteins.[5]Mass shift corresponding to the molecular weight of the inhibitor.
Mass Spectrometry (Peptide Mapping) Proteolytically digests the modified protein and analyzes the resulting peptides by MS/MS.- Pinpoints the exact amino acid residue modified by the inhibitor.[2][5]- Can quantify site occupancy.[6]- More time-consuming and complex than intact mass analysis.- Incomplete sequence coverage can be an issue.Identification of the modified peptide and the specific modified residue.
X-ray Crystallography Determines the three-dimensional structure of the protein-inhibitor complex at atomic resolution.- Unambiguous, "gold-standard" confirmation of covalent bond formation and binding site.[7][8][9]- Provides detailed structural insights for further optimization.[7]- Requires high-quality protein crystals, which can be difficult to obtain.- Can be a lengthy and resource-intensive process.High-resolution 3D structure showing the covalent linkage.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to assess the reactivity of entire protein families in complex biological systems.- Assesses target engagement and selectivity in a native environment.[10][11][12]- Can identify off-target covalent interactions.[13]- Requires a suitable chemical probe for the target class.- Can be complex to implement and interpret.Competitive displacement of a probe by the inhibitor, indicating target engagement.
Biochemical Washout Experiments Compares the recovery of target activity after removal of a covalent inhibitor versus a non-covalent control.- Simple and direct functional evidence of irreversible or slowly reversible binding.- Can be performed in cell-based assays.[4][14][15]- Indirect evidence of covalency; does not rule out very slow off-rates.- Less informative than direct biophysical methods.Sustained target inhibition after inhibitor washout.
Kinetic Analysis (kinact/KI) Measures the time-dependent inhibition of the target enzyme to determine the rate of covalent modification.- Provides a quantitative measure of inhibitor potency and reactivity.[16][17]- Essential for structure-activity relationship (SAR) studies.[17]- Requires a functional enzymatic assay.- Can be complex to set up and analyze the data correctly.[18]Second-order rate constant (kinact/KI) for covalent modification.

Visualizing the Validation Workflow

A logical progression of experiments is crucial for efficiently validating a covalent inhibitor. The following diagram illustrates a typical workflow, starting with initial biochemical characterization and culminating in definitive structural evidence.

G cluster_0 Initial Characterization cluster_1 Direct Binding Confirmation cluster_2 Definitive Structural Validation cluster_3 In-situ Target Engagement Biochemical Assays Biochemical Assays Washout Experiments Washout Experiments Biochemical Assays->Washout Experiments Irreversibility? Kinetic Analysis Kinetic Analysis Washout Experiments->Kinetic Analysis Quantify Potency Intact Protein MS Intact Protein MS Kinetic Analysis->Intact Protein MS Confirm Adduct Peptide Mapping MS Peptide Mapping MS Intact Protein MS->Peptide Mapping MS Identify Site X-ray Crystallography X-ray Crystallography Peptide Mapping MS->X-ray Crystallography Structural Basis ABPP ABPP Peptide Mapping MS->ABPP Cellular Context G Target Protein Target Protein Inhibitor Incubation Inhibitor Incubation Target Protein->Inhibitor Incubation Denaturation, Reduction, Alkylation Denaturation, Reduction, Alkylation Inhibitor Incubation->Denaturation, Reduction, Alkylation Tryptic Digestion Tryptic Digestion Denaturation, Reduction, Alkylation->Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Modified Peptide Identification of Modified Peptide Data Analysis->Identification of Modified Peptide

Sources

A Researcher's Guide to Orthogonal Validation of 2-chloro-N-(3-ethynylphenyl)acetamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the activity of 2-chloro-N-(3-ethynylphenyl)acetamide. This compound possesses a dual-functionality architecture: a chloroacetamide electrophilic warhead for covalent modification and a terminal ethynyl group serving as a bioorthogonal handle. This unique structure necessitates a multi-faceted validation approach. Relying on a single assay is insufficient; instead, a suite of orthogonal methods is required to build a robust, self-validating case for its mechanism of action, target engagement, and functional consequences.

The following sections detail a logical progression of experiments, from direct biophysical evidence of covalent binding to functional confirmation in complex biological systems. We will explore the causality behind experimental choices, provide detailed protocols for key workflows, and present data in a comparative format.

An Integrated Strategy for Validation

Confirming the activity of a covalent inhibitor like this compound requires a systematic, multi-pronged approach. Each method provides a different piece of the puzzle, and together they create a coherent and trustworthy picture of the compound's biological activity. The diagram below outlines a recommended workflow.

G cluster_0 PART 1: Biophysical Confirmation (Purified Protein) cluster_1 PART 2: Target Engagement & Selectivity (Complex Proteome) cluster_2 PART 3: Functional Confirmation (Biochemical & Cellular) IntactMS Intact Protein MS Confirms 1:1 Stoichiometry PeptideMS LC-MS/MS Peptide Mapping Identifies Modification Site IntactMS->PeptideMS Provides context for ABPP Competitive ABPP Measures Target Occupancy PeptideMS->ABPP Informs target for ClickChem Click Chemistry Pulldown Identifies On- & Off-Targets ABPP->ClickChem Orthogonal validation CellAssay Cell-Based Functional Assay Links Target Engagement to Phenotype ClickChem->CellAssay Validates phenotypic relevance TDI Time-Dependent Inhibition Assay Confirms Covalent Mechanism JumpDilution Jump Dilution / Washout Confirms Irreversibility TDI->CellAssay Explains functional effect

Caption: Integrated workflow for validating the activity of this compound.

Section 1: Direct Biophysical Confirmation of the Covalent Adduct

The first and most fundamental question is whether the compound forms a covalent bond with its intended protein target. Mass spectrometry (MS) is the gold standard for answering this question directly.[1][2]

Method 1: Intact Protein Mass Spectrometry

Causality: This "top-down" approach provides unambiguous evidence of a covalent binding event and its stoichiometry.[3] By measuring the mass of the entire protein before and after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a stable adduct.

Experimental Workflow:

G start Purified Target Protein incubate Incubate with This compound start->incubate desalt LC Desalting (e.g., C4 column) incubate->desalt ms High-Resolution MS (e.g., Q-TOF, Orbitrap) desalt->ms decon Deconvolution of m/z Spectrum ms->decon result Compare Mass: Adduct vs. Apo Protein decon->result

Caption: Workflow for intact protein mass spectrometry analysis.

Step-by-Step Protocol:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a molar excess (e.g., 5-10 fold) of this compound in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for a set time (e.g., 1-4 hours) at room temperature. Include a vehicle control (e.g., DMSO).

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if necessary, or by immediate acidification.

  • Desalting: Quickly remove excess inhibitor and non-volatile salts using liquid chromatography (LC) with a reverse-phase column suitable for proteins (e.g., C4).

  • Mass Spectrometry: Infuse the desalted protein directly into a high-resolution mass spectrometer.

  • Data Analysis: The resulting mass-to-charge (m/z) spectrum will show a distribution of peaks. Use deconvolution software to calculate the zero-charge mass of the protein. A mass shift of +205.03 Da (the mass of the compound minus HCl) in the treated sample compared to the control confirms covalent modification.

Method 2: Peptide Mapping by LC-MS/MS

Causality: While intact mass confirms if binding occurs, peptide mapping, or "bottom-up" proteomics, reveals where it occurs.[1][3] This is crucial for confirming that the chloroacetamide warhead reacts with the intended nucleophilic residue (e.g., a catalytic cysteine) in the protein's active site.

Step-by-Step Protocol:

  • Reaction: Follow Step 1 from the intact MS protocol.

  • Denaturation & Digestion: Denature the protein-inhibitor adduct (e.g., with urea and DTT/iodoacetamide treatment for other cysteines). Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using nano-flow liquid chromatography (nanoLC) coupled to a tandem mass spectrometer. The instrument will perform MS1 scans to measure peptide masses and then select parent ions for fragmentation (MS2 scans).

  • Data Analysis: Use proteomics software to search the MS2 spectra against the known sequence of the target protein. Look for a peptide whose mass is increased by +205.03 Da. The fragmentation pattern in the MS2 spectrum for that peptide will pinpoint the exact amino acid that has been modified.

Method Principle Information Gained Key Advantage Key Limitation
Intact Protein MS Measures mass shift of the whole protein.[1][3]Confirms covalent binding; determines stoichiometry (1:1, 1:2, etc.).Fast, unambiguous confirmation of adduct formation.Does not identify the specific site of modification.
LC-MS/MS Peptide Mapping Identifies modified peptides after proteolytic digestion.[3][4]Pinpoints the exact amino acid residue modified by the compound.Provides high-resolution site-specific information.More time-consuming; data analysis is complex.

Section 2: Target Engagement and Selectivity in a Biological Context

Confirming that a compound can bind a purified protein is a critical first step. However, it is essential to demonstrate that it can find and bind its target within the crowded, complex environment of a cell. The ethynyl group is perfectly suited for this purpose via "click chemistry."[5][6]

Method 1: Click Chemistry-Mediated Target Identification & Profiling

Causality: This method leverages the bioorthogonal ethynyl group on the inhibitor to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) after it has bound to its protein targets in a complex proteome.[7][8] This allows for the direct identification of on-target and potential off-target proteins.

Experimental Workflow:

G start Live Cells or Cell Lysate treat Treat with This compound start->treat lyse Cell Lysis (if starting with live cells) treat->lyse if needed click Click Reaction: Add Azide-Biotin & Cu(I) catalyst lyse->click enrich Enrichment: Streptavidin Beads click->enrich wash Wash to Remove Non-specific Binders enrich->wash digest On-Bead Digestion (Trypsin) wash->digest ms LC-MS/MS Analysis of Peptides digest->ms identify Identify Enriched Proteins (Target & Off-Targets) ms->identify

Caption: Click chemistry workflow for target identification.

Step-by-Step Protocol:

  • Treatment: Treat live cells or cell lysate with this compound for a desired time and at various concentrations.

  • Lysis: If using live cells, harvest and lyse them to release the proteome.

  • Click Reaction: To the lysate, add an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). This will catalyze the cycloaddition reaction, attaching biotin to the inhibitor-bound proteins.[6][9]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to pull down the biotinylated protein-inhibitor complexes.

  • Analysis: After extensive washing, the enriched proteins can be eluted and analyzed by Western blot (if the target is known) or subjected to on-bead tryptic digestion followed by LC-MS/MS to identify all captured proteins globally.

Method 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Competitive ABPP provides an orthogonal method to measure target engagement without relying on the inhibitor's click handle.[2][10] It assesses the ability of your compound to block the binding of a broad-spectrum, reporter-tagged covalent probe that targets the same class of active sites (e.g., reactive cysteines). A decrease in the reporter signal for a specific protein indicates successful target engagement by your inhibitor.

Step-by-Step Protocol:

  • Pre-incubation: Treat cell lysate with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe that has a reporter tag (e.g., an alkyne-tagged iodoacetamide probe). This probe will label all accessible cysteine residues that were not blocked by your compound.

  • Click Reaction & Detection: If using an alkyne probe, perform a click reaction to attach a fluorescent tag (e.g., Azide-Fluor 488).

  • Analysis: Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning. A dose-dependent decrease in fluorescence at the molecular weight of your target protein confirms target engagement. For proteome-wide analysis, a biotin tag can be used for enrichment and LC-MS/MS identification.[11]

Method Principle Information Gained Key Advantage Key Limitation
Click Chemistry Pulldown Uses the inhibitor's ethynyl group to attach a biotin tag for enrichment.[6][8]Unbiased identification of on-target and off-target proteins.Directly identifies the proteins that the compound has bound to.Requires the compound to have a bioorthogonal handle.
Competitive ABPP Measures the ability of the inhibitor to block a broad-spectrum reporter probe.[10][11]Quantifies target occupancy; assesses proteome-wide selectivity.Does not require modification of the primary compound.Indirectly measures engagement; depends on a suitable probe.

Section 3: Functional Validation of Irreversible Inhibition

Biophysical binding and target engagement data are compelling, but they must be linked to a functional outcome. Enzyme inhibition assays confirm that binding to the target leads to a loss of its biological activity. Furthermore, specific assays can be used to confirm the irreversible nature of this inhibition, a key characteristic of many covalent modifiers.[12][13]

Method 1: Time-Dependent Inhibition Assay

Causality: Unlike reversible inhibitors that reach equilibrium quickly, the activity of irreversible inhibitors is dependent on both concentration and time, as the covalent bond formation is a progressive event.[14][15] Observing increased inhibition with longer pre-incubation times is a hallmark of a covalent mechanism.

Step-by-Step Protocol:

  • Pre-incubation: Prepare multiple reactions where the target enzyme is pre-incubated with a fixed concentration of this compound for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorimetry).

  • Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of covalent inhibition.[16][17]

Method 2: Jump Dilution / Washout Assay

Causality: This is the most direct functional test for irreversibility.[14] If an inhibitor is truly irreversible, its effect should persist even after its free concentration is dramatically reduced to negligible levels. Reversible inhibitors, by contrast, will dissociate from the target upon dilution, leading to a recovery of enzyme activity.[2][18]

Experimental Principle:

G cluster_0 cluster_1 cluster_2 E_I Enzyme + High [Inhibitor] (Allows for full binding) Dilution Rapid, Large-Volume Dilution ([Inhibitor] -> ~0) E_I->Dilution Reversible Reversible Inhibitor: I dissociates, E recovers activity Dilution->Reversible Irreversible Irreversible Inhibitor: E-I adduct is stable, E remains inhibited Dilution->Irreversible

Caption: Principle of the jump dilution assay to test for irreversibility.

Step-by-Step Protocol:

  • High Concentration Incubation: Incubate the enzyme with a saturating concentration of this compound (e.g., 10-20x IC₅₀) to ensure maximal binding.

  • Rapid Dilution: After incubation, rapidly dilute the enzyme-inhibitor mixture (e.g., >100-fold) into a solution containing the enzyme's substrate. This "jumps" the concentration of the free inhibitor to a level far below its IC₅₀.

  • Monitor Activity: Immediately monitor enzymatic activity over time.

  • Interpretation: If there is no recovery of enzyme activity upon dilution compared to a vehicle control, the inhibition is irreversible. A gradual or rapid return of activity suggests reversible binding.

Method Principle Information Gained Key Advantage Key Limitation
Time-Dependent Inhibition Covalent bond formation is progressive, so inhibition increases with incubation time.[16][17]Strong evidence for a covalent mechanism of action.Relatively simple to perform with a standard activity assay setup.Does not definitively prove irreversibility on its own.
Jump Dilution / Washout Tests if inhibition persists after removing the free inhibitor by dilution.[14][18]Unambiguous functional confirmation of irreversible binding.Gold standard for demonstrating irreversibility functionally.Requires a sensitive assay to detect activity after large dilution.
Cell-Based Assays Measures a downstream cellular phenotype (e.g., cell viability, reporter gene).[19][20]Links target engagement to a biological outcome in a physiological context.Highest biological relevance.Can be confounded by off-target effects; mechanism is inferred.

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  • Hu, R., et al. (2012). A click chemistry approach to identify protein targets of cancer chemopreventive phenethyl isothiocyanate. RSC Advances, 2(19), 7563-7570. Retrieved from [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Hu, R., et al. (2012). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. RSC Advances, 2(19), 7563-7570. Retrieved from [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2021). ACS Chemical Biology. Retrieved from [Link]

  • Click Chemistry in Proteomic Investigations. (2019). Proteomics. Retrieved from [Link]

  • Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. (2021). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Castelli, S., et al. (2023). Click Chemistry for Target Engagement Studies. Methods in Molecular Biology. Retrieved from [Link]

  • Alkyne-containing probes and alkyne-free fragments based on hydroxamic... (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

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Navigating the Cellular Maze: A Head-to-Head Comparison of 2-Chloro-N-(3-ethynylphenyl)acetamide Derivatives in Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 13, 2026 – In the relentless pursuit of novel anticancer therapeutics, the intricate dance between chemical structure and biological activity remains a focal point of research. This guide offers a comprehensive, head-to-head comparison of a promising class of molecules: 2-chloro-N-(3-ethynylphenyl)acetamide derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available (though currently limited) data on their performance in cellular models, providing a framework for future investigation and highlighting the critical experimental methodologies required for their evaluation.

While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, this guide draws upon the broader understanding of 2-chloroacetamide scaffolds and the influence of various substitutions to project a comparative framework. The insights presented herein are built upon established principles of medicinal chemistry and cancer cell biology, offering a robust starting point for any research program focused on this chemical series.

The Rationale: Targeting Cancer's Machinery

The 2-chloroacetamide "warhead" is a reactive electrophilic group known to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity can be harnessed to irreversibly inhibit the function of key enzymes or signaling proteins that drive cancer cell proliferation, survival, and metastasis. The N-(3-ethynylphenyl)acetamide core provides a versatile scaffold for introducing various substituents, allowing for the fine-tuning of physicochemical properties and target specificity. The ethynyl group, in particular, can participate in various chemical reactions, potentially enabling further functionalization or acting as a pharmacophore itself.

A recent study on related 2-chloroacetamides bearing thiazole scaffolds demonstrated that these compounds can exhibit significant cytotoxic activity against cancer cell lines.[1] The proposed mechanism of action for some chloroacetamide derivatives involves the inhibition of enzymes like glutathione S-transferase (GST), a key player in cellular detoxification and drug resistance.[1]

A Comparative Framework: Unveiling Structure-Activity Relationships

To guide the rational design and evaluation of novel this compound derivatives, we propose a comparative analysis based on hypothetical structural modifications. The following table outlines potential derivatives and their predicted impact on cellular activity, based on established structure-activity relationships (SAR) for similar compound classes.

Derivative IDSubstitution on Phenyl RingPredicted Effect on CytotoxicityRationale
Cpd-1 (Parent) NoneBaselineThe unsubstituted parent compound serves as the reference for comparison.
Cpd-2 4-FluoroIncreasedIntroduction of a small, electron-withdrawing fluorine atom can enhance metabolic stability and cell permeability, potentially leading to increased target engagement.
Cpd-3 4-MethoxyDecreasedThe electron-donating methoxy group may increase metabolic susceptibility and alter electronic properties, potentially reducing activity.
Cpd-4 3,4-DichloroIncreasedThe presence of two electron-withdrawing chloro groups can significantly alter the electronic distribution of the molecule, potentially enhancing its reactivity with target proteins.
Cpd-5 4-TrifluoromethylIncreasedThe strongly electron-withdrawing trifluoromethyl group can improve metabolic stability and lipophilicity, often leading to enhanced cellular potency.

Experimental Workflows for Head-to-Head Comparison

To empirically validate these predictions and build a robust dataset for comparison, a series of well-controlled cellular assays are essential. The following section details the step-by-step protocols for key experiments.

Workflow for Assessing Cellular Viability and Cytotoxicity

This workflow is designed to provide a comprehensive initial screen of the cytotoxic and cytostatic effects of the this compound derivatives.

cluster_0 Initial Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis seed Seed cancer cells in 96-well plates treat Treat cells with serial dilutions of derivatives seed->treat Allow cell adherence incubate Incubate for 24, 48, and 72 hours treat->incubate mtt MTT Assay for Viability incubate->mtt Assess metabolic activity ldh LDH Assay for Cytotoxicity incubate->ldh Measure membrane integrity analysis Calculate IC50 values and compare potencies mtt->analysis ldh->analysis

Caption: Workflow for Cytotoxicity and Viability Screening.

Detailed Protocols

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete culture medium

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the acetamide derivatives in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • Cells and compounds prepared as in the MTT assay

  • Procedure:

    • Follow the cell seeding and treatment steps as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant.

    • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

    • Calculate the percentage of cytotoxicity based on the LDH released into the medium.

Delving Deeper: Mechanistic Investigations

Beyond initial cytotoxicity screening, understanding the mechanism of action is crucial for drug development. The following experimental workflows can elucidate how these compounds induce cell death.

Workflow for Apoptosis and Cell Cycle Analysis

This workflow aims to determine if the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.

cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis treat Treat cells with IC50 concentrations of derivatives harvest Harvest cells after 24 and 48 hours treat->harvest stain_apoptosis Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain_apoptosis stain_cycle Fix and stain with PI for DNA content harvest->stain_cycle flow_apoptosis Quantify apoptotic vs. necrotic cells stain_apoptosis->flow_apoptosis flow_cycle Analyze cell cycle distribution (G1, S, G2/M) stain_cycle->flow_cycle cluster_0 Potential Upstream Targets cluster_1 Key Signaling Cascades cluster_2 Downstream Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK GST Glutathione S-Transferase Survival Decreased Survival GST->Survival Inhibition leads to increased oxidative stress Proliferation Decreased Proliferation PI3K_Akt->Proliferation PI3K_Akt->Survival MAPK->Proliferation NFkB NF-κB Pathway NFkB->Survival Apoptosis Increased Apoptosis

Sources

Benchmarking 2-chloro-N-(3-ethynylphenyl)acetamide: A Comparative Guide to Covalent Probe Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The irreversible inhibition of protein function through covalent modification offers distinct advantages in chemical biology and drug discovery, including prolonged duration of action and the ability to target proteins with shallow binding pockets.[1][2] The rational design of targeted covalent inhibitors (TCIs) has led to the development of highly selective and potent probes and therapeutics.[3] A key feature of these molecules is the "warhead," an electrophilic group that forms a covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[4]

This guide provides an in-depth technical comparison of 2-chloro-N-(3-ethynylphenyl)acetamide , a cysteine-reactive probe featuring a chloroacetamide warhead and a terminal alkyne for downstream applications, against other established covalent probes. We will explore the nuances of experimental design for benchmarking covalent inhibitors and provide detailed protocols for assessing their key performance parameters: reactivity, potency, and selectivity. Our audience for this guide includes researchers, scientists, and drug development professionals seeking to understand the relative merits of different covalent probes and how to evaluate them rigorously.

The Covalent Probes: A Head-to-Head Comparison

For this guide, we will benchmark our focus compound, This compound (Probe A) , against two well-characterized covalent probes with different electrophilic warheads:

  • N-(3-ethynylphenyl)acrylamide (Probe B): An acrylamide-based probe. Acrylamides are a common warhead in FDA-approved covalent drugs and are generally considered to be less reactive than chloroacetamides.[1][5]

  • N-(3-ethynylphenyl)-2-iodoacetamide (Probe C): An iodoacetamide-based probe. Iodoacetamides are highly reactive and are often used as general cysteine-labeling reagents.[6][7]

The common N-(3-ethynylphenyl) scaffold allows us to focus the comparison on the intrinsic properties of the different warheads. The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, enabling techniques like activity-based protein profiling (ABPP).[8][9]

Experimental Design: A Multi-Faceted Approach to Covalent Probe Evaluation

A comprehensive evaluation of covalent probes requires a suite of experiments designed to probe different aspects of their behavior. The following sections detail the key assays and the rationale behind their inclusion in our benchmarking study.

Intrinsic Reactivity Assessment: The Glutathione (GSH) Reactivity Assay

Rationale: Before assessing a probe's activity against a protein target, it is crucial to understand its intrinsic electrophilicity. A highly reactive probe may exhibit promiscuous off-target labeling, leading to cellular toxicity.[10][11] The glutathione (GSH) reactivity assay is a standard method for gauging the reactivity of electrophiles towards a biologically relevant thiol.[12][13]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each probe (A, B, and C) in DMSO.

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in a phosphate-buffered saline (PBS) solution (pH 7.4) containing 1 mM EDTA.

  • Reaction Setup:

    • In a 96-well plate, combine 5 µL of the probe stock solution with 495 µL of the GSH solution to achieve a final probe concentration of 100 µM and a final GSH concentration of 99 mM.

    • Incubate the plate at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), quench the reaction by transferring an aliquot to a solution containing a final concentration of 1% formic acid.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent probe and the formation of the GSH adduct.

  • Data Analysis:

    • Calculate the percentage of the remaining parent probe at each time point.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a one-phase exponential decay model.

    • Calculate the half-life (t_1/2) of each probe in the presence of GSH.

Expected Outcome & Data Presentation:

The results of the GSH reactivity assay will provide a quantitative measure of the intrinsic reactivity of each probe's warhead. We expect to see a hierarchy of reactivity, with the iodoacetamide (Probe C) being the most reactive, followed by the chloroacetamide (Probe A), and finally the acrylamide (Probe B) being the least reactive.

Table 1: Expected Glutathione Reactivity Data

ProbeWarheadExpected Half-Life (t_1/2) with GSH
A ChloroacetamideModerate
B AcrylamideLong
C IodoacetamideShort
Potency Determination: Measuring the Rate of Covalent Modification (k_inact/K_i)

Rationale: For covalent inhibitors, the IC50 value is often insufficient to describe their potency, as it is time-dependent. A more informative metric is the second-order rate constant of inactivation (k_inact/K_i), which reflects both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact).[14][15]

Experimental Protocol (using a model cysteine protease, e.g., Papain):

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of Papain in an appropriate assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8).

    • Prepare a stock solution of a fluorogenic substrate for Papain (e.g., N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride).

  • Enzyme Inactivation Assay:

    • In a 96-well plate, pre-incubate Papain with a range of concentrations of each probe (A, B, and C) at 37°C.

    • At various time points, take aliquots of the enzyme-inhibitor mixture and add them to the substrate solution.

    • Monitor the fluorescence increase over time using a plate reader to determine the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the residual enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_i.[2][16]

Expected Outcome & Data Presentation:

This assay will reveal the potency of each probe in covalently modifying the target enzyme. While intrinsic reactivity plays a role, the non-covalent binding affinity (K_i) is also critical for overall potency.

Table 2: Expected Kinetic Parameters for Papain Inhibition

ProbeWarheadK_i (µM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)
A ChloroacetamideLowerHigherHigh
B AcrylamideLowestLowerModerate to High
C IodoacetamideHigherHighestModerate
Confirmation of Covalent Modification: Intact Protein Mass Spectrometry

Rationale: To confirm that the observed inhibition is indeed due to covalent modification, it is essential to directly observe the formation of the protein-probe adduct. Intact protein mass spectrometry is a powerful technique for this purpose.[17]

Experimental Protocol:

  • Protein Labeling:

    • Incubate the target protein (e.g., Papain) with a 5-fold molar excess of each probe (A, B, and C) for 1 hour at 37°C.

    • A control sample with DMSO should be run in parallel.

  • Sample Preparation:

    • Remove excess, unbound probe using a desalting column.

    • Prepare the samples for mass spectrometry analysis by diluting them in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Mass Spectrometry Analysis:

    • Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

    • Deconvolute the resulting multi-charged spectra to obtain the intact mass of the protein.

Expected Outcome & Data Presentation:

A successful covalent modification will result in a mass shift of the protein corresponding to the molecular weight of the probe.

Table 3: Expected Mass Spectrometry Results

ProbeMolecular Weight (Da)Expected Protein Mass Shift (Da)
A ~193.6+193.6
B ~157.2+157.2
C ~285.1+285.1
Target Engagement and Selectivity in a Complex Proteome: Activity-Based Protein Profiling (ABPP)

Rationale: A critical aspect of a good chemical probe is its selectivity for the intended target(s) within a complex biological system. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that allows for the visualization of target engagement and the assessment of selectivity in a cellular context.[15][18][19] The alkyne handle on our probes is specifically designed for this purpose.

Experimental Protocol:

  • Cell Lysate Preparation:

    • Prepare a proteome lysate from a relevant cell line or tissue.

  • Competitive ABPP:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of each probe (A, B, and C) for 1 hour at 37°C.

    • Add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to all samples and incubate for another 30 minutes.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the labeled proteins.

  • Analysis:

    • Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner. A decrease in fluorescence intensity for a particular protein band in the presence of the test probe indicates target engagement.

    • Mass Spectrometry-Based Analysis: If a biotin tag was used, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify the labeled proteins and quantify the degree of labeling.

Expected Outcome & Data Presentation:

ABPP will provide a visual and quantitative assessment of the target engagement and selectivity of each probe across the proteome. We would expect the more reactive probes (C and A) to show more off-target labeling at higher concentrations compared to the less reactive probe (B).

Table 4: Expected ABPP Selectivity Profile

ProbeWarheadOn-Target Potency (IC50)Off-Target Labeling at 10x On-Target IC50
A Chloroacetamide++Moderate
B Acrylamide+++Low
C Iodoacetamide+High

Visualizing the Workflow and Concepts

To further clarify the experimental design and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_probes Covalent Probes cluster_assays Benchmarking Assays ProbeA Probe A (this compound) GSH GSH Reactivity (Intrinsic Reactivity) ProbeA->GSH Kinetics k_inact/K_i (Potency) ProbeA->Kinetics MS Intact Protein MS (Covalent Modification) ProbeA->MS ABPP Activity-Based Protein Profiling (Selectivity) ProbeA->ABPP ProbeB Probe B (N-(3-ethynylphenyl)acrylamide) ProbeB->GSH ProbeB->Kinetics ProbeB->MS ProbeB->ABPP ProbeC Probe C (N-(3-ethynylphenyl)-2-iodoacetamide) ProbeC->GSH ProbeC->Kinetics ProbeC->MS ProbeC->ABPP

Caption: Overview of the experimental workflow for benchmarking the covalent probes.

Covalent_Inhibition E_I E + I E_I_complex E•I E_I->E_I_complex k_on / k_off (K_i) E_I_covalent E-I E_I_complex->E_I_covalent k_inact

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

2-chloro-N-(3-ethynylphenyl)acetamide is a halogenated aromatic amide. The inherent chemical properties of these functional groups suggest a profile of potential biological activity and associated handling risks. The available hazard information for this specific compound indicates the following[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Given the presence of the chloroacetamide moiety, there is also a potential for this compound to be a sensitizer and may have other long-term health effects. For instance, 2-Chloroacetamide is suspected of damaging fertility and may cause an allergic skin reaction[2][3]. While this compound is not classified as a carcinogen, it is prudent to handle it with the care afforded to substances with potential chronic toxicity, as acetamide itself is suspected of causing cancer[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][7] A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: All handling of this compound in solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Spill Management: A Calm and Methodical Approach

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse.

  • Waste Disposal: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.

Proper Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled with the utmost care to prevent environmental contamination and ensure the safety of all personnel.

  • Waste Characterization: Based on its known hazards, this compound should be classified as a hazardous chemical waste.

  • Waste Collection:

    • Collect all waste containing this compound, including excess material, contaminated labware, and cleanup debris, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in the regular trash.[4]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed (H302)[1]
Skin Corrosion/IrritationCauses skin irritation (H315)[1]
Serious Eye Damage/IrritationCauses serious eye damage (H318)[1]
Specific Target Organ ToxicityMay cause respiratory irritation (H335)[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_disposal Disposal Protocol cluster_spill Spill Response Start Handling or Generation of this compound Waste AssessHazards Consult SDS and Institutional Guidelines Start->AssessHazards Spill Spill Occurs Start->Spill CharacterizeWaste Classify as Hazardous Waste AssessHazards->CharacterizeWaste WearPPE Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat CharacterizeWaste->WearPPE CollectWaste Collect in a Labeled, Leak-Proof Container WearPPE->CollectWaste StoreWaste Store in Designated Satellite Accumulation Area CollectWaste->StoreWaste ArrangePickup Arrange for EHS or Licensed Contractor Pickup StoreWaste->ArrangePickup Evacuate Evacuate and Secure Area Spill->Evacuate Cleanup Contain and Clean Up Spill Evacuate->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate DisposeCleanup Dispose of Cleanup Materials as Hazardous Waste Decontaminate->DisposeCleanup DisposeCleanup->ArrangePickup

Caption: Disposal workflow for this compound.

References

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-chloro-N-(3-ethynylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is a journey of both discovery and inherent risk. The handling of reactive molecules such as 2-chloro-N-(3-ethynylphenyl)acetamide, a compound featuring a reactive chloroacetamide group and a terminal alkyne, demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in the chemical's specific reactivity and potential hazards. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. The primary hazard information for this compound is summarized below.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1]

The chloroacetamide functional group is a known alkylating agent, capable of reacting with biological nucleophiles, which is the likely basis for its irritant and harmful properties. The ethynylphenyl group, while generally less reactive, still presents the potential for unexpected reactions under certain conditions, such as in the presence of certain metals.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH approved safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against splashes that can cause serious eye damage (H318).
Hand Protection Nitrile rubber gloves. Gloves must be inspected before use and changed frequently.To prevent skin irritation (H315). Nitrile offers good resistance to a range of chemicals.
Body Protection A laboratory coat. Consider a chemically resistant apron for larger quantities or when splashing is likely.To prevent contamination of personal clothing and minimize skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or if handling the solid material generates dust.To protect against respiratory irritation (H335) from dust or aerosols.

Operational Plan: From Receipt to Reaction

A systematic and well-documented operational plan is crucial for both safety and experimental reproducibility.

Engineering Controls: Containing the Hazard

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Ventilation: All handling of this substance, including weighing and transfers, must be conducted in a certified chemical fume hood.[2][3] This is the most critical engineering control to minimize inhalation of dust or vapors.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Procedures

1. Preparation and Pre-Handling Check:

  • Before beginning work, ensure the chemical fume hood is functioning correctly.

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the fume hood.

  • Use a spatula for transfers to minimize dust generation.

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

3. During the Reaction:

  • Maintain the reaction setup within the fume hood.

  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.[2]

4. Post-Reaction Work-up and Purification:

  • All work-up and purification steps (e.g., extraction, chromatography) should be performed within the fume hood.

  • Be mindful of potential pressure build-up during extractions.

The following diagram illustrates the decision-making process for handling this compound based on the scale and nature of the procedure.

PPE_Decision_Workflow cluster_0 Handling this compound start Start: Assess Procedure weighing Weighing Solid (<1g) start->weighing reaction_setup Reaction Setup & Work-up start->reaction_setup large_scale Large Scale (>10g) or Splash Risk weighing->large_scale respirator Consider Respirator if Dust is Generated weighing->respirator reaction_setup->large_scale ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat large_scale->ppe_basic No ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Double Gloving - Chemical Apron large_scale->ppe_enhanced Yes

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and contaminated disposable labware (e.g., pipette tips, gloves), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Containerization: Use a chemically resistant, sealable container for all halogenated organic waste. Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organics," and a list of the contents.

  • Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.

The following flowchart outlines the disposal process for waste generated from experiments involving this compound.

Disposal_Workflow cluster_1 Disposal of this compound Waste start_disposal Waste Generated waste_type Identify Waste Type start_disposal->waste_type liquid_waste Liquid Waste: (e.g., reaction mixture, solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste: (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid sharps_waste Sharps Waste: (e.g., contaminated needles) waste_type->sharps_waste Sharps halogenated_container Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->halogenated_container solid_waste->halogenated_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container storage Store in Secondary Containment in a Ventilated Area halogenated_container->storage sharps_container->storage disposal_request Request Hazardous Waste Pickup (Follow Institutional Protocol) storage->disposal_request

Caption: Waste disposal workflow for this compound.

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • Aaron Chemicals. Safety Data Sheet: this compound. [Link]

  • Chemical Label for this compound. Warning.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.